molecular formula C8H15N B114854 Octanenitrile CAS No. 124-12-9

Octanenitrile

Cat. No.: B114854
CAS No.: 124-12-9
M. Wt: 125.21 g/mol
InChI Key: YSIMAPNUZAVQER-UHFFFAOYSA-N
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Description

Octanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5513. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octanenitrile
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InChI

InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3
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InChI Key

YSIMAPNUZAVQER-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H15N
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DSSTOX Substance ID

DTXSID1047655
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Molecular Weight

125.21 g/mol
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Physical Description

Not miscible with water (234 mg/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline]
Record name Octanenitrile
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Vapor Pressure

0.39 [mmHg]
Record name Octanenitrile
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CAS No.

124-12-9
Record name Octanenitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanenitrile, also known as heptyl cyanide or caprylonitrile, is a versatile long-chain aliphatic nitrile. Its unique combination of a hydrophobic alkyl chain and a polar nitrile functional group makes it a valuable building block in organic synthesis and a compound of interest in various fields, including materials science and drug discovery. The nitrile moiety can undergo a wide range of chemical transformations, serving as a precursor to amines, carboxylic acids, amides, and various heterocyclic systems. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and spectral characterization of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

A clear understanding of the molecular structure and associated identifiers is fundamental for any chemical entity.

IdentifierValue
IUPAC Name This compound[1]
Common Names Heptyl cyanide, Caprylonitrile[1]
CAS Number 124-12-9[1]
Molecular Formula C₈H₁₅N[1]
Molecular Weight 125.21 g/mol [1]
Canonical SMILES CCCCCCCC#N[1]
InChI InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3[1]
InChIKey YSIMAPNUZAVQER-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in reactions.

PropertyValueReference
Appearance Clear, colorless to light yellow liquid[2]
Odor Fatty, aldehydic, green[2]
Melting Point -45 °C[2][3]
Boiling Point 198-200 °C[2][3]
Density 0.814 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D) 1.420[2]
Solubility in Water Not miscible (234 mg/L at 25 °C)[1]
LogP 2.750[2]
Vapor Pressure 0.39 mmHg[1]
Flash Point 73 °C (165 °F)[2]

Synthesis and Purification

Synthesis via Nucleophilic Substitution

A common and efficient method for the synthesis of this compound is the nucleophilic substitution of a 1-haloheptane (typically 1-bromoheptane) with an alkali metal cyanide, such as sodium cyanide.[4] This reaction, a classic example of a Williamson ether synthesis analogue, proceeds via an Sₙ2 mechanism.

Experimental Protocol: Synthesis of this compound from 1-Bromoheptane (B155011)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in a suitable polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Addition of Alkyl Halide: Slowly add 1-bromoheptane (1.0 equivalent) to the stirred cyanide solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by fractional distillation.

Synthesis_of_this compound 1-Bromoheptane 1-Bromoheptane Reaction Mixture Reaction Mixture 1-Bromoheptane->Reaction Mixture Sodium Cyanide (NaCN) Sodium Cyanide (NaCN) Sodium Cyanide (NaCN)->Reaction Mixture Polar Aprotic Solvent (e.g., DMSO) Polar Aprotic Solvent (e.g., DMSO) Polar Aprotic Solvent (e.g., DMSO)->Reaction Mixture Heating (80-100°C) Heating (80-100°C) Reaction Mixture->Heating (80-100°C) Sₙ2 Reaction Work-up (Extraction) Work-up (Extraction) Heating (80-100°C)->Work-up (Extraction) Purification (Fractional Distillation) Purification (Fractional Distillation) Work-up (Extraction)->Purification (Fractional Distillation) This compound This compound Purification (Fractional Distillation)->this compound

Caption: Synthesis of this compound via Sₙ2 Reaction.

Purification by Fractional Distillation

Crude this compound can be effectively purified by fractional distillation under atmospheric or reduced pressure to remove unreacted starting materials and solvent residues.[5][6][7]

Experimental Protocol: Purification of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column to enhance separation efficiency.[5] Ensure all glassware is dry.

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Heat the flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (198-200 °C at atmospheric pressure).[2][3] Discard any initial lower-boiling fractions.

  • Characterization: Confirm the purity of the collected this compound using techniques such as GC, NMR, or IR spectroscopy.

Chemical Reactivity

The nitrile group in this compound is a versatile functional handle that can be converted into several other important functional groups.

Hydrolysis to Octanoic Acid

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This reaction provides a convenient route to octanoic acid from this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and an excess of an aqueous solution of a strong acid, such as 50% sulfuric acid or concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The hydrolysis of the nitrile to the carboxylic acid will proceed.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether.

  • Purification: The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude octanoic acid, which can be further purified by distillation or recrystallization.

Reduction to Octylamine

The reduction of nitriles is a primary method for the synthesis of primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.[8][9][10]

Experimental Protocol: Reduction of this compound to Octylamine

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Addition of Nitrile: Cool the LiAlH₄ suspension in an ice bath and slowly add a solution of this compound in the same dry solvent.

  • Reaction Conditions: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a few hours to ensure complete reduction.

  • Work-up (Fieser method): Cautiously quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.

  • Purification: Filter the resulting mixture, and wash the solid residue with ether. The combined organic filtrates are dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and the solvent is removed by distillation to afford octylamine. Further purification can be achieved by distillation.

Reactivity_of_this compound This compound This compound Octanoic Acid Octanoic Acid This compound->Octanoic Acid Hydrolysis (H₃O⁺/heat) Octylamine Octylamine This compound->Octylamine Reduction (1. LiAlH₄, 2. H₂O)

Caption: Key Reactions of this compound.

Spectral Data and Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons in the alkyl chain.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.34t2H-CH₂-CN (Hα)
~1.65p2H-CH₂-CH₂-CN (Hβ)
~1.45m2H-CH₂-CH₂-CH₂-CN (Hγ)
~1.30m6H-(CH₂)₃-CH₃
~0.89t3H-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[11]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~119-C≡N
~31-CH₂-
~29-CH₂-
~28-CH₂-
~25-CH₂-
~22-CH₂-
~17-CH₂-CN
~14-CH₃

Note: The nitrile carbon typically appears around 117-120 ppm.[12] The exact assignment of the methylene (B1212753) carbons can be complex.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the nitrile group and the alkyl chain.

Wavenumber (cm⁻¹)Vibrational Mode
~2930C-H stretch (sp³)
~2860C-H stretch (sp³)
~2245C≡N stretch
~1465C-H bend (methylene)
~1380C-H bend (methyl)

The strong, sharp absorption band around 2245 cm⁻¹ is highly diagnostic for the nitrile functional group.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

m/zInterpretation
125Molecular ion [M]⁺
110[M - CH₃]⁺
96[M - C₂H₅]⁺
82[M - C₃H₇]⁺
68[M - C₄H₉]⁺
54[M - C₅H₁₁]⁺
41[C₃H₅]⁺ (likely allyl cation, a common fragment)

The fragmentation pattern is characteristic of a long-chain aliphatic compound.[1][13]

Relevance in Drug Development

The nitrile functional group is a prevalent feature in many approved pharmaceutical agents and is a valuable pharmacophore in drug design.[14][15] Its inclusion in a molecule can influence several key properties:

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[15]

  • Bioisosterism: The linear geometry and polar nature of the nitrile group allow it to act as a bioisostere for other functional groups, such as carbonyls, hydroxyls, and halogens.[15] This enables medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target.

  • Target Binding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, facilitating interactions with amino acid residues in the active site of a protein.[15]

  • Physicochemical Properties: The introduction of a nitrile group can modulate a molecule's polarity, solubility, and lipophilicity (logP), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[14]

While this compound itself is not a therapeutic agent, long-chain aliphatic nitriles have been identified in nature and have demonstrated biological activity.[16] For instance, some long-chain unsaturated nitriles have shown antimicrobial activity against various strains of bacteria, including multiresistant Staphylococcus aureus. The long alkyl chain of this compound imparts significant lipophilicity, which can be a crucial factor in designing molecules that can cross cell membranes. Therefore, this compound and its derivatives can serve as important intermediates and scaffolds in the synthesis of novel drug candidates, particularly where modulation of lipophilicity and the introduction of a versatile chemical handle are desired.

Drug_Development_Logic cluster_Properties Key Properties of Nitrile Group This compound This compound Properties Properties This compound->Properties possesses Modifications Molecular Modifications: - Bioisosteric Replacement - Lipophilicity Tuning - Introduction of H-bonding Properties->Modifications enables Applications Improved Pharmacological Profile: - Enhanced Target Binding - Favorable ADME Properties Modifications->Applications leading to Drug_Candidate Drug_Candidate Applications->Drug_Candidate development of Metabolic Stability Metabolic Stability Bioisosterism Bioisosterism H-bond Acceptor H-bond Acceptor Modulates Polarity Modulates Polarity

Caption: Role of Nitriles in Drug Development Logic.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Upon decomposition, it may emit toxic fumes of nitrogen oxides and cyanide.[2]

Conclusion

This compound is a valuable chemical compound with a well-defined structure and a range of predictable chemical properties. Its utility in organic synthesis is underscored by the versatile reactivity of the nitrile functional group, which allows for its conversion into a variety of other functionalities. For researchers and professionals in drug development, the incorporation of a long-chain aliphatic nitrile, such as this compound, into molecular design offers a strategic approach to modulate physicochemical properties and enhance metabolic stability. A thorough understanding of its synthesis, purification, and spectral characteristics is essential for its effective and safe utilization in the laboratory and in the pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of n-Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octanenitrile, also known as caprylonitrile or heptyl cyanide, is a versatile aliphatic nitrile with the chemical formula C₈H₁₅N.[1] Its unique molecular structure, featuring a long hydrocarbon chain and a polar nitrile group, imparts a distinct set of physical properties that are critical for its application in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.[2] This technical guide provides a comprehensive overview of the core physical properties of n-octanenitrile, complete with detailed experimental protocols for their determination and a summary of quantitative data.

Molecular and General Properties

n-Octanenitrile is a clear, colorless to light yellow liquid at room temperature with a faint, characteristic odor.[2][3] Its fundamental molecular and general properties are summarized in the table below.

PropertyValueUnitReferences
Molecular FormulaC₈H₁₅N-[1][3][4][5][6]
Molecular Weight125.21 g/mol [1][2][4][7]
IUPAC NameThis compound-[2][8]
CAS Registry Number124-12-9-[1][2][4][5][6][7]
AppearanceClear, colorless to light yellow liquid-[2][3]

Physicochemical Data

The physicochemical properties of n-octanenitrile are crucial for predicting its behavior in various chemical and physical processes. These properties are detailed in the following table.

PropertyValueConditionsReferences
Density 0.817g/mL[1]
0.814at 25 °C[4][7][9]
0.8136g/cm³[2]
Boiling Point 199°C[1]
198-200°C[3][4][7][9]
205.80°C[2]
Melting Point -45°C[1][3][4][7]
-38.00°C[2]
Refractive Index 1.422n20/D[1]
1.42n20/D[3][4][9]
Vapor Pressure 0.241mmHg at 25°C[3]
Flash Point 165°F[4]
74°C[3]
Solubility Limited in water[2]
Soluble in nonpolar solvents (e.g., hexane)[2]
LogP (Octanol/Water Partition Coefficient) 2.75[1][4]
Dielectric Constant 13.90at 25°C[1][4]
Surface Tension 27.87dyn/cm[1]

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable application of n-octanenitrile. The following sections detail the standard experimental methodologies for measuring its key physical constants.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For n-octanenitrile, which is a liquid at room temperature, this would involve cooling the substance until it solidifies.

Protocol: Capillary Tube Method [10][11]

  • Sample Preparation: A small amount of liquid n-octanenitrile is introduced into a thin-walled capillary tube, which is then sealed at one end.[11] The sample is solidified by cooling, for instance, in a dry ice/acetone bath.

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[11]

  • Heating and Observation: The apparatus is heated slowly and at a controlled rate.[10] The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For pure compounds, this range is typically narrow.[11]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]

Protocol: Distillation Method [13]

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask containing the n-octanenitrile sample, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and enters the condenser.

  • Temperature Reading: The temperature is monitored throughout the distillation process. The boiling point is the constant temperature at which the vapor is condensing into the receiving flask.[13]

Protocol: Micro Boiling Point (Capillary Method) [14]

  • Sample Preparation: A small amount of n-octanenitrile is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Heating: The test tube is gently heated in a water or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[14]

Determination of Density

Density is the mass of a substance per unit volume.

Protocol: Pycnometer Method

  • Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a precise volume) is weighed accurately.

  • Mass of Pycnometer with Sample: The pycnometer is filled with n-octanenitrile, ensuring no air bubbles are present, and weighed again.

  • Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed. The volume of the pycnometer can be calculated from the mass and known density of the reference liquid.

  • Calculation: The density of n-octanenitrile is calculated by dividing the mass of the nitrile by the determined volume of the pycnometer.

Protocol: Graduated Cylinder and Balance Method [15]

  • Mass Measurement: The mass of a dry, empty graduated cylinder is measured on an electronic balance.[15]

  • Volume Measurement: A specific volume of n-octanenitrile is added to the graduated cylinder, and the volume is read from the bottom of the meniscus.[15]

  • Mass of Liquid: The graduated cylinder containing the n-octanenitrile is weighed. The mass of the liquid is the difference between this mass and the mass of the empty cylinder.

  • Calculation: The density is calculated by dividing the mass of the n-octanenitrile by the measured volume.[15]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium.[16]

Protocol: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of n-octanenitrile are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of n-octanenitrile are not independent but are influenced by external factors and intermolecular forces. The following diagram illustrates these relationships.

G Logical Relationships of n-Octanenitrile's Physical Properties cluster_external External Factors cluster_internal Molecular Properties cluster_properties Physical Properties Temperature Temperature Density Density Temperature->Density influences VaporPressure Vapor Pressure Temperature->VaporPressure influences RefractiveIndex Refractive Index Temperature->RefractiveIndex influences Solubility Solubility Temperature->Solubility influences Pressure Pressure BoilingPoint Boiling Point Pressure->BoilingPoint influences MolecularStructure Molecular Structure (C8H15N) IntermolecularForces Intermolecular Forces (Dipole-Dipole, van der Waals) MolecularStructure->IntermolecularForces determines IntermolecularForces->BoilingPoint MeltingPoint Melting Point IntermolecularForces->MeltingPoint IntermolecularForces->VaporPressure IntermolecularForces->Solubility

Caption: Interdependencies of n-octanenitrile's physical properties.

Conclusion

This technical guide provides a detailed compilation of the key physical properties of n-octanenitrile, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference, while the outlined experimental protocols provide a foundation for the accurate and reproducible determination of these essential parameters. Understanding these properties is fundamental to the effective handling, application, and innovation involving n-octanenitrile in scientific and industrial settings.

References

An In-depth Technical Guide to Octanenitrile (CAS No. 124-12-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanenitrile, also known as heptyl cyanide, is a versatile aliphatic nitrile with the chemical formula C₈H₁₅N. This document provides a comprehensive technical overview of this compound (CAS No. 124-12-9), including its physicochemical properties, safety and toxicological data, detailed experimental protocols for its synthesis and purification, and methods for its analytical characterization. Furthermore, this guide explores its applications as a chemical intermediate, particularly in the synthesis of key compounds such as octylamine (B49996) and octanoic acid, which have relevance in various industrial and research settings, including fragrance and potential pharmaceutical applications.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fatty, aldehydic, and green odor.[1][2] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
CAS Number 124-12-9[2]
Molecular Formula C₈H₁₅N[2]
Molecular Weight 125.21 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point -45 °C[3]
Boiling Point 198-200 °C[3][4]
Density 0.814 g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D) 1.420[3][4]
Flash Point 73.89 °C (165 °F)[1][3]
Solubility Not miscible with water (234 mg/L at 25 °C). Soluble in ethanol (B145695) and ether.[5][6]
Vapor Pressure 0.39 mmHg[6]
LogP (Octanol/Water Partition Coefficient) 2.75[3]

Safety and Toxicological Data

This compound is classified as harmful and requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[1]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReferences
Hazard Statements H302Harmful if swallowed.[6][7]
H312Harmful in contact with skin.[7]
H315Causes skin irritation.[7]
H332Harmful if inhaled.[7]
H400Very toxic to aquatic life.[7]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P270Do not eat, drink or smoke when using this product.[8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[8]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

Table 3: Toxicological Data

TestSpeciesRouteValueReferences
LD50MouseOral1764 mg/kg[1][3]

When heated to decomposition, this compound emits toxic vapors of nitrogen oxides (NOx) and cyanide (CN⁻).[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution of a haloalkane with a cyanide salt. The following protocol is a generalized procedure based on this reaction.

G cluster_reactants Reactants cluster_solvent Solvent cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 1-Bromoheptane 1-Bromoheptane Stirring at Elevated Temperature Stirring at Elevated Temperature 1-Bromoheptane->Stirring at Elevated Temperature Sodium Cyanide Sodium Cyanide Sodium Cyanide->Stirring at Elevated Temperature DMSO DMSO DMSO->Stirring at Elevated Temperature Aqueous Work-up Aqueous Work-up Stirring at Elevated Temperature->Aqueous Work-up Extraction with Ether Extraction with Ether Aqueous Work-up->Extraction with Ether Drying over MgSO4 Drying over MgSO4 Extraction with Ether->Drying over MgSO4 Distillation Distillation Drying over MgSO4->Distillation This compound This compound Distillation->this compound G Crude this compound Crude this compound Wash with conc. HCl Wash with conc. HCl Crude this compound->Wash with conc. HCl Wash with sat. NaHCO3 Wash with sat. NaHCO3 Wash with conc. HCl->Wash with sat. NaHCO3 Dry over MgSO4 Dry over MgSO4 Wash with sat. NaHCO3->Dry over MgSO4 Filter Filter Dry over MgSO4->Filter Fractional Distillation Fractional Distillation Filter->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound G This compound This compound Reduction Reduction This compound->Reduction Reducing Agent (e.g., LiAlH4 or H2/Catalyst) Reducing Agent (e.g., LiAlH4 or H2/Catalyst) Reducing Agent (e.g., LiAlH4 or H2/Catalyst)->Reduction Octylamine Octylamine Reduction->Octylamine G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid or Base Catalyst (e.g., H2SO4 or NaOH) and Water Acid or Base Catalyst (e.g., H2SO4 or NaOH) and Water Acid or Base Catalyst (e.g., H2SO4 or NaOH) and Water->Hydrolysis Octanoic Acid Octanoic Acid Hydrolysis->Octanoic Acid

References

A Technical Guide to the Spectroscopic Analysis of Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for octanenitrile, a valuable nitrile compound in various chemical research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for each technique are also provided to facilitate the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.34t2H-CH₂-CN
1.66p2H-CH₂-CH₂-CN
1.45m2H-CH₂-(CH₂)₄-CH₃
1.29m6H-(CH₂)₃-CH₃
0.89t3H-CH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
119.5-CN
31.6-CH₂-
28.7-CH₂-
28.5-CH₂-
25.2-CH₂-
22.5-CH₂-
17.1-CH₂-CN
14.0-CH₃

Source of Sample: Fluka AG, Buchs, Switzerland[2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~2247C≡N stretch
2850-2960C-H stretch (alkane)
1465C-H bend (alkane)

Technique: Attenuated Total Reflectance (ATR) or liquid film. The alkyne C≡C signal is typically weaker and found just below 2200 cm⁻¹[3].

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Proposed Fragment
1252.2[M]⁺ (Molecular Ion)
11017.3[M-CH₃]⁺
9661.6[M-C₂H₅]⁺
82100.0[M-C₃H₇]⁺
6948.3[C₅H₉]⁺
5555.8[C₄H₇]⁺
4177.2[C₃H₅]⁺

Ionization Energy: 70 eV[1][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by observing the magnetic properties of atomic nuclei.[5]

Sample Preparation:

  • A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • The concentration is adjusted to be approximately 1-5% (v/v).

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

  • The acquired FIDs are Fourier transformed to generate the NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Sample Preparation (Attenuated Total Reflectance - ATR): ATR is a common and convenient method for analyzing liquid samples.[7]

  • The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[7]

  • A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[6]

  • A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

Data Acquisition:

  • The sample is scanned over the mid-infrared range, typically 4000 to 400 cm⁻¹.[8]

  • To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are averaged.[6]

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a widely used technique that involves ionizing a sample in the gas phase and then separating the resulting ions based on their mass-to-charge ratio (m/z).[9]

Sample Introduction and Ionization:

  • This compound, being a volatile liquid, is introduced into the ion source of the mass spectrometer. This can be done via direct injection or, more commonly, as the eluent from a gas chromatograph (GC-MS).[10]

  • In the ion source, the gaseous molecules are bombarded by a high-energy beam of electrons, typically at 70 eV.[11][12] This energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion ([M]⁺), and to cause fragmentation.[9][11]

Mass Analysis and Detection:

  • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their m/z ratio.

  • A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis_of_this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Elucidation This compound This compound C₈H₁₅N NMR ¹H & ¹³C NMR Determines carbon-hydrogen framework and connectivity This compound->NMR IR FTIR Identifies functional groups (e.g., C≡N, C-H) This compound->IR MS Mass Spec (EI) Determines molecular weight and fragmentation pattern This compound->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Peak Intensities IR->IR_Data MS_Data Mass-to-Charge (m/z) Relative Abundance MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Synthesis of Octanenitrile from Octanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of octanal (B89490) to octanenitrile. The synthesis of nitriles from aldehydes is a fundamental transformation in organic chemistry, offering a versatile functional group for further elaboration in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document outlines key methodologies, presents comparative data, and provides detailed experimental protocols and logical workflows.

Core Synthetic Strategies

The conversion of an aldehyde to a nitrile functionality fundamentally involves the transformation of the carbonyl group into a cyano group. The most prevalent and practical approach for this conversion is a two-step sequence that is often performed in a single pot:

  • Formation of an Aldoxime: The initial step involves the condensation of the aldehyde (octanal) with a source of hydroxylamine (B1172632), typically hydroxylamine hydrochloride (NH₂OH·HCl), to form an intermediate octanal oxime.

  • Dehydration of the Aldoxime: The subsequent step is the elimination of a water molecule from the aldoxime intermediate to yield the final nitrile product (this compound). This dehydration can be promoted by heat, acid, or various dehydrating agents and catalysts.

Several methodologies have been developed to streamline this process, enhancing yield, reducing reaction times, and improving the environmental footprint of the synthesis.

Comparative Data of Synthetic Methods

The following table summarizes various reported methods for the synthesis of nitriles from aldehydes, providing a comparative overview of their key parameters. While not all examples use octanal specifically, the data for aliphatic aldehydes are indicative of the expected outcomes.

Method Reagents/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1. Acid-Catalyzed Oximation and Dehydration Hydroxylamine hydrochloride, Hydrochloric acid95% Ethanol (B145695)Reflux683 (for octanal)[1]
2. Heterogeneous Catalysis Hydroxylamine hydrochloride, Copper Fluorapatite (CuFAP)Neat (solvent-free)1006Good to Excellent[2]
3. Deep Eutectic Solvent (DES) Catalysis Hydroxylamine hydrochloride, Choline (B1196258) chloride:Urea (B33335) (1:2)Solvent-free801Moderate (for aliphatic aldehydes)[3]
4. Chemo-enzymatic Cascade Hydroxylamine hydrochloride, Aldoxime dehydratase (OxdF1)n-hexane/water biphasic systemRoom Temp.-~60 (general for nitriles)[4]
5. Schmidt Reaction Sodium azide (B81097) (NaN₃), Triflic acid (TfOH)AcetonitrileRoom Temp.< 1.5High (general for aldehydes)[5]

Experimental Protocols

The following are detailed experimental protocols for two distinct and effective methods for synthesizing this compound from octanal.

Method 1: One-Pot Acid-Catalyzed Synthesis

This protocol is adapted from a general and robust method for the conversion of aliphatic aldehydes to nitriles using hydroxylamine hydrochloride in an acidified ethanolic solution.[1]

Materials:

  • Octanal (n-heptyl aldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Concentrated Hydrochloric acid (HCl)

  • 95% Ethanol

  • Methylene (B1212753) chloride (DCM)

  • Water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanal (1.0 eq).

  • Add 95% ethanol to dissolve the aldehyde.

  • To this solution, add hydroxylamine hydrochloride (1.2-1.5 eq).

  • Add a few drops of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting aldehyde.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol in vacuo using a rotary evaporator.

  • Dissolve the resulting residue in methylene chloride.

  • Transfer the solution to a separatory funnel and wash three times with water to remove any remaining inorganic salts and acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation if necessary.

Method 2: Green Synthesis using a Deep Eutectic Solvent

This protocol describes a more environmentally friendly approach using a deep eutectic solvent (DES) as both the catalyst and the reaction medium.[3][6]

Materials:

  • Octanal

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Choline chloride

  • Urea

  • Ethyl acetate (B1210297)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES):

    • In a flask, combine choline chloride (1 part by mole) and urea (2 parts by mole).

    • Heat the mixture at 80-100°C with stirring until a clear, homogeneous liquid is formed.[3] This is the DES.

  • Synthesis of this compound:

    • To the prepared DES, add octanal (1.0 eq) and hydroxylamine hydrochloride (1.2 eq).

    • Stir the mixture vigorously at 80°C for approximately 1 hour. Monitor the reaction by TLC or GC.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the mixture to dissolve the DES.

    • Extract the product into ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

    • The product can be further purified by column chromatography or distillation.

Visualized Workflows and Pathways

To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Octanal Octanal Aldoxime Octanal Oxime Octanal->Aldoxime + NH₂OH Hydroxylamine Hydroxylamine (from NH₂OH·HCl) Hydroxylamine->Aldoxime This compound This compound Aldoxime->this compound - H₂O (Dehydration)

Caption: Chemical pathway from octanal to this compound.

G start Start react Combine Octanal, NH₂OH·HCl, and Solvent/Catalyst in Flask start->react heat Heat Reaction Mixture (e.g., Reflux or 80°C) react->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor monitor->heat Incomplete workup Cool and Perform Aqueous Work-up (Extraction) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end End: Pure this compound purify->end

Caption: General experimental workflow for one-pot synthesis.

References

Heptyl Cyanide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of heptyl cyanide, also known as octanenitrile. It covers its alternative names and synonyms, detailed quantitative data, experimental protocols for its synthesis and analysis, and a visualization of its synthesis pathway. This document is intended to be a valuable resource for professionals in research, science, and drug development who require detailed information on this compound.

Alternative Names and Synonyms

Heptyl cyanide is an organic compound with the chemical formula C₈H₁₅N. It is a colorless liquid and is also recognized by several alternative names and synonyms in scientific literature and chemical databases. The systematic IUPAC name for this compound is This compound .

Common synonyms and alternative names include:

  • Caprylonitrile

  • 1-Cyanoheptane[1][2]

  • n-Heptyl cyanide[1][2]

  • Octanonitrile[1][2]

  • Arneel 8[1][2]

  • Normal-heptyl cyanide[1][2]

The Chemical Abstracts Service (CAS) Registry Number for heptyl cyanide is 124-12-9 .

Quantitative Data

A summary of the key physical, chemical, and toxicological properties of heptyl cyanide is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
Appearance Colorless liquid
Melting Point -45 °C
Boiling Point 198-200 °C
Density 0.814 g/mL at 25 °C
Refractive Index (n20/D) 1.42
Flash Point 74 °C (165.2 °F) - closed cup
Solubility in Water Not miscible (234 mg/L at 25 °C)[1]
Vapor Pressure 0.39 mmHg[1]
LogP (Octanol/Water) 2.8[1]
LD₅₀ (Oral, Mouse) 1764 mg/kg
CAS Number 124-12-9

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of heptyl cyanide.

Synthesis of Heptyl Cyanide from 1-Bromoheptane (B155011)

A common and effective method for the synthesis of heptyl cyanide is the nucleophilic substitution reaction between 1-bromoheptane and sodium cyanide.

Materials:

  • 1-Bromoheptane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents).

  • Solvent Addition: Add 200 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reactant Addition: While stirring the mixture, add 1-bromoheptane (1.0 equivalent) dropwise to the flask at room temperature.

  • Reaction: Heat the reaction mixture to 140-150 °C and maintain this temperature under reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 500 mL of water and 200 mL of diethyl ether.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 100 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude heptyl cyanide is then purified by fractional distillation under reduced pressure to yield the pure product.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantitative analysis of heptyl cyanide in a solution using GC-MS.

Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Helium (carrier gas)

  • Heptyl cyanide standard of known purity

  • Solvent (e.g., dichloromethane (B109758) or ethyl acetate, GC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

Procedure:

  • Standard Preparation: Prepare a stock solution of heptyl cyanide in the chosen solvent at a concentration of 1000 µg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: If analyzing a sample of unknown concentration, dissolve a known weight of the sample in a known volume of the solvent. Dilute as necessary to bring the concentration within the calibration range.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

    • Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-200

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Quantification: Identify the heptyl cyanide peak in the chromatogram based on its retention time and mass spectrum. Create a calibration curve by plotting the peak area of the heptyl cyanide standard against its concentration. Use the calibration curve to determine the concentration of heptyl cyanide in the unknown samples.

Synthesis Pathway Visualization

The following diagram illustrates the nucleophilic substitution reaction for the synthesis of heptyl cyanide from 1-bromoheptane.

Synthesis_of_Heptyl_Cyanide cluster_reactants Reactants cluster_products Products Bromoheptane 1-Bromoheptane (C₇H₁₅Br) HeptylCyanide Heptyl Cyanide (C₈H₁₅N) Bromoheptane->HeptylCyanide DMSO, Δ NaBr Sodium Bromide (NaBr) Bromoheptane->NaBr NaCN Sodium Cyanide (NaCN) NaCN->HeptylCyanide NaCN->NaBr

Caption: Synthesis of Heptyl Cyanide via Nucleophilic Substitution.

References

An In-depth Technical Guide to the Safety and Handling of Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and toxicological information for octanenitrile (also known as caprylonitrile or heptyl cyanide). Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fatty, aldehydic, or green odor.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
Chemical Formula C₈H₁₅N[1]
Molecular Weight 125.21 g/mol [2][3]
CAS Number 124-12-9[1]
Appearance Clear, colorless to pale yellow liquid[1][4][5]
Melting Point -45 °C[4][5][6]
Boiling Point 198-200 °C[3][5][6]
Flash Point 73°C - 78°C (165°F)[1][4][5][6]
Density 0.814 g/mL at 25 °C[3][5]
Specific Gravity 0.812 - 0.816 at 25 °C[1][7]
Vapor Pressure 0.39 mmHg[2]
Refractive Index 1.418 - 1.422 at 20 °C[1][7]
Water Solubility Not miscible (234 mg/L at 25 °C)[2]

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin irritation and is harmful to aquatic life.[8]

Hazard ClassGHS ClassificationHazard Statement(s)Reference(s)
Flammability Combustible LiquidH227: Combustible liquid[6][8]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2][4][8]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][8]
Aquatic Hazard, Acute Category 3H402: Harmful to aquatic life[8]

Signal Word: Warning[4][6]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[5]

Toxicology and Mechanism of Action

The toxicity of aliphatic nitriles, including this compound, is primarily attributed to their metabolic release of cyanide.[9][10]

Toxicity Data
TestResultSpeciesReference(s)
LD₅₀ (Oral) 1764 mg/kgMouse (mus)[4][5][7]
Metabolic Pathway and Mechanism of Toxicity

Aliphatic nitriles undergo biotransformation in the liver, catalyzed by cytochrome P450 enzymes, to release cyanide (CN⁻).[9] This cyanide ion is a potent inhibitor of cellular respiration. It binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV) within the mitochondria, effectively halting the electron transport chain.[1][2][11] This inhibition prevents cells from using oxygen to produce ATP, leading to histotoxic hypoxia, a rapid shift to anaerobic metabolism, and the production of lactic acid.[2][11][12] Tissues with high oxygen demand, such as the central nervous system and heart, are particularly vulnerable.[11]

ToxicityPathway cluster_metabolism Metabolism (Liver) cluster_cellular Cellular Respiration (Mitochondria) This compound This compound P450 Cytochrome P450 Oxidation This compound->P450 Cyanide Cyanide (CN⁻) Released into Bloodstream P450->Cyanide CCO Cytochrome c Oxidase (Complex IV) Cyanide->CCO Binds & Inhibits ETC Electron Transport Chain ETC->CCO Oxygen O₂ CCO->Oxygen e⁻ transfer ATP ATP Production (Energy) Oxygen->ATP enables

Caption: Metabolic activation of this compound and subsequent inhibition of cellular respiration.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Exposure Limits
  • OSHA (Table Z-1): Time-Weighted Average (TWA) of 5 mg/m³ for nitriles, with a skin designation.[8]

  • NIOSH: Recommended Exposure Limit (REL) of 4.7 ppm (5 mg/m³) for nitriles.[8]

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][8]

  • Ensure eyewash stations and safety showers are readily accessible.[13]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[4][8]

PPE_Diagram cluster_ppe Required Personal Protective Equipment (PPE) Goggles Chemical Splash Goggles or Face Shield Gloves Chemical-Resistant Gloves (e.g., Butyl Rubber, Nitrile) Coat Lab Coat or Permeation-Resistant Clothing Respirator NIOSH-Approved Respirator (If ventilation is inadequate) Handler Researcher/ Scientist Handler->Goggles Eye/Face Protection Handler->Gloves Hand Protection Handler->Coat Body Protection Handler->Respirator Respiratory Protection

Caption: Essential Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[8] Keep away from heat, sparks, open flames, and hot surfaces.[6][8] Take precautionary measures against static discharge.[8] Use spark-proof tools and explosion-proof equipment.[4] Wash hands and face thoroughly after handling.[4][8]

  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place.[1][4][8] Store away from incompatible materials such as oxidizing agents.[4]

First Aid Measures

Immediate medical attention is crucial in case of exposure. Show the Safety Data Sheet to the attending physician.[8]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing has stopped, perform artificial respiration.[14] Get medical attention immediately.[15]

  • Skin Contact: Immediately take off all contaminated clothing.[4][8] Rinse the skin with plenty of water or shower for at least 15 minutes.[8][16] If skin irritation occurs, get medical advice.[8]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][17] If eye irritation persists, get medical attention.[4]

  • Ingestion: Call a POISON CENTER or doctor immediately if you feel unwell.[4] Rinse mouth.[4] Make the victim drink water (two glasses at most).[8] Do NOT induce vomiting.[15][18]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, carbon dioxide, or dry sand.[4][6] Water spray can be used to cool containers.[8][11]

  • Unsuitable Media: A heavy water stream may scatter and spread the fire.[4]

  • Specific Hazards: Combustion or high temperatures may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide.[4][5][11] Vapors may form explosive mixtures with air.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, a systematic approach is required to ensure safety and proper cleanup.

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Ventilate Ensure Adequate Ventilation (Fume Hood) Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Ignition Remove All Ignition Sources PPE->Ignition Contain Contain Spill with Absorbent (e.g., Chemizorb®, Sand) Ignition->Contain Collect Collect & Bind Material Use Spark-Proof Tools Contain->Collect Dispose Place in Sealed Container for Disposal Collect->Dispose Clean Clean Affected Area Dispose->Clean End Disposal via Approved Waste Management Clean->End

Caption: Logical workflow for responding to an this compound spill.

Experimental Protocols: Acute Oral Toxicity Assessment

The LD₅₀ value cited in this guide (1764 mg/kg for mice) would typically be determined using a standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).[4] The following is a representative methodology based on the principles of OECD Test Guideline 420 (Fixed Dose Procedure).[6][14]

Objective: To determine the dose of a substance that causes evident toxicity without mortality, allowing for classification of its acute oral toxicity.[6][14]

1. Animal Selection and Housing:

  • Species: Healthy, young adult rodents (e.g., mice or rats), typically nulliparous and non-pregnant females, are used as they are often slightly more sensitive.[6][14]

  • Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They are given access to standard laboratory diet and drinking water.

2. Sighting Study:

  • A preliminary sighting study is conducted to identify the appropriate starting dose for the main study.[14]

  • A single animal is dosed at a starting level (e.g., 300 mg/kg in the absence of prior information) and observed.[14]

  • Based on the outcome (survival, evident toxicity, or mortality), the dose for the next animal is adjusted up or down from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6]

3. Main Study Procedure:

  • Fasting: Prior to dosing, food is withheld overnight (e.g., 3-4 hours for mice), but water remains available.[14]

  • Dose Administration: The test substance is administered as a single dose by oral gavage. The volume administered is typically limited (e.g., not to exceed 1 mL/100g body weight for aqueous solutions in rodents).[4][14]

  • Dosing: A group of five animals of a single sex is used for the selected dose level.[6] Depending on the outcome of the first dose level (presence or absence of toxicity or mortality), further groups may be dosed at higher or lower fixed doses.[6]

4. Observation:

  • Frequency: Animals are observed frequently during the first few hours after dosing and at least daily thereafter for a total of 14 days.[14]

  • Parameters: Observations include changes in skin, fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior (e.g., tremors, convulsions, salivation, lethargy).[14]

  • Body Weight: Animals are weighed just before dosing and at least weekly thereafter.[6]

  • Humane Endpoints: Animals showing severe pain or enduring signs of severe distress are humanely euthanized.[14]

5. Necropsy:

  • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic pathological changes are recorded.

6. Data Analysis and Interpretation:

  • The results are interpreted based on the mortality and signs of evident toxicity observed at each dose level. The substance is then classified into a GHS category for acute oral toxicity based on these findings.[6]

References

The Biological Activity of Aliphatic Nitriles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aliphatic nitriles, organic compounds containing a −C≡N functional group attached to a saturated or unsaturated alkyl chain, exhibit a wide spectrum of biological activities. Their significance spans from being valuable synthons in medicinal chemistry to potent toxic agents. This technical guide provides an in-depth exploration of the core biological activities of aliphatic nitriles, with a focus on their mechanisms of action, toxicity, and therapeutic potential. Quantitative toxicological data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research. The primary mechanism of toxicity for most aliphatic nitriles involves the metabolic release of cyanide, leading to the inhibition of cellular respiration. However, some unsaturated nitriles also exhibit cholinomimetic effects. This guide aims to be a comprehensive resource for researchers and professionals working with or developing nitrile-containing compounds.

Introduction

The nitrile functional group is a versatile moiety in organic chemistry and is increasingly incorporated into pharmacologically active molecules.[1] More than 30 nitrile-containing pharmaceuticals are currently on the market, highlighting the importance of this functional group in drug design.[2] The nitrile group can act as a bioisostere for carbonyl or hydroxyl groups and can enhance binding affinity to target proteins through polar interactions and hydrogen bonding.[3] However, the biological activity of aliphatic nitriles is a double-edged sword, as many of these compounds are known for their toxicity.[4][5] A thorough understanding of their biological profile is therefore crucial for both toxicological assessment and rational drug design.

Mechanisms of Biological Activity

The biological effects of aliphatic nitriles are primarily attributed to two distinct mechanisms: metabolic release of cyanide and, in some cases, direct cholinomimetic activity.

Metabolic Release of Cyanide and Inhibition of Cellular Respiration

The predominant mechanism of toxicity for most aliphatic nitriles is the metabolic release of the cyanide ion (CN⁻).[5][6][7] This biotransformation is primarily mediated by the cytochrome P450 mixed-function oxidase system in the liver.[7] The process involves the α-hydroxylation of the nitrile to form an unstable cyanohydrin, which then spontaneously decomposes to release hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[7]

The liberated cyanide ion is a potent inhibitor of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain.[6][7] By binding to the ferric ion (Fe³⁺) in the heme a₃ component of cytochrome c oxidase, cyanide blocks the transfer of electrons to oxygen, thereby halting cellular respiration and ATP production.[6] This leads to cytotoxic hypoxia and, ultimately, cell death. The rate of cyanide release is a critical determinant of the acute toxicity of an aliphatic nitrile, with compounds that are more rapidly metabolized to cyanide generally exhibiting greater toxicity.[7]

Aliphatic_Nitrile Aliphatic Nitrile CYP450 Cytochrome P450 (α-hydroxylation) Aliphatic_Nitrile->CYP450 Cyanohydrin Cyanohydrin (unstable) CYP450->Cyanohydrin Aldehyde_Ketone Aldehyde/Ketone Cyanohydrin->Aldehyde_Ketone Cyanide Cyanide (CN⁻) Cyanohydrin->Cyanide Cytochrome_Oxidase Cytochrome c Oxidase (Complex IV) Cyanide->Cytochrome_Oxidase inhibits ETC Electron Transport Chain O2 O₂ ATP_production ATP Production ETC->ATP_production drives H2O H₂O Cell_Death Cell Death ATP_production->Cell_Death cessation leads to Start Start Sample_Prep Sample Preparation (Homogenization) Start->Sample_Prep Distillation Acid Distillation (Liberation of HCN) Sample_Prep->Distillation Trapping Trapping in NaOH Distillation->Trapping Color_Reaction Colorimetric Reaction (Chloramine-T, Pyridine-Barbituric Acid) Trapping->Color_Reaction Spectrophotometry Spectrophotometry (Absorbance at 578 nm) Color_Reaction->Spectrophotometry Quantification Quantification (Standard Curve) Spectrophotometry->Quantification End End Quantification->End

References

Navigating the Environmental Journey of Octanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth guide providing a comprehensive overview of the environmental fate of octanenitrile has been compiled for researchers, scientists, and drug development professionals. This technical document summarizes key physicochemical properties and degradation pathways, offering valuable insights into the compound's behavior and persistence in the environment.

Physicochemical Properties

This compound (CAS No. 124-12-9), a saturated aliphatic nitrile, is a liquid at room temperature with a boiling point of approximately 205.2°C and a melting point of -45.6°C.[1] It possesses a moderate octanol-water partition coefficient (log Kow) of 2.75, suggesting a potential for bioaccumulation.[1] Its water solubility is estimated to be around 234 mg/L at 25°C.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol [2]
CAS Number124-12-9[2]
Boiling Point205.2 °C[1]
Melting Point-45.6 °C[1]
Vapor Pressure0.39 mmHg at 25°C[2]
Water Solubility234 mg/L at 25°C[2]
Log Kow (Octanol-Water Partition Coefficient)2.75[1]

Environmental Fate and Degradation

The environmental persistence of this compound is governed by a combination of abiotic and biotic degradation processes, as well as its mobility in various environmental compartments. A general overview of its environmental fate is depicted in Figure 1.

cluster_degradation Degradation Pathways This compound This compound Release Atmosphere Atmosphere This compound->Atmosphere Volatilization Water Water This compound->Water Direct Release/Deposition Soil Soil This compound->Soil Direct Release/Deposition Atmosphere->Water Wet/Dry Deposition Atmosphere->Soil Wet/Dry Deposition Atmospheric_Degradation Atmospheric Degradation (OH Radicals) Atmosphere->Atmospheric_Degradation Sediment Sediment Water->Sediment Sorption Biota Biota Water->Biota Bioaccumulation Biodegradation_Water Biodegradation (Water) Water->Biodegradation_Water Hydrolysis Hydrolysis Water->Hydrolysis Soil->Water Leaching Soil->Biota Uptake Biodegradation_Soil Biodegradation (Soil) Soil->Biodegradation_Soil

Figure 1: General environmental fate of this compound.
Abiotic Degradation

Abiotic degradation processes, including atmospheric oxidation and hydrolysis, contribute to the transformation of this compound in the environment.

Atmospheric Degradation: In the atmosphere, this compound is expected to be degraded primarily by reaction with photochemically produced hydroxyl (OH) radicals. The estimated atmospheric half-life, based on the rate constant predicted by the AOPWIN™ model within the EPI Suite™, provides an indication of its persistence in air. The primary degradation products are likely to be smaller organic molecules, carbon dioxide, and nitrogen oxides. The atmospheric degradation pathway is illustrated in Figure 2.

This compound This compound (C8H15N) Intermediate Carbon-centered radical intermediate This compound->Intermediate + •OH - H2O OH_Radical •OH (Hydroxyl Radical) Peroxy_Radical Peroxy Radical Intermediate->Peroxy_Radical + O2 Oxygen O2 Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical + NO - NO2 NO NO Degradation_Products Degradation Products (e.g., Heptanal, Formyl Cyanide) Alkoxy_Radical->Degradation_Products Decomposition/Rearrangement

Figure 2: Atmospheric degradation of this compound by hydroxyl radicals.

Hydrolysis: The hydrolysis of the nitrile functional group can occur under both acidic and alkaline conditions, leading to the formation of octanamide (B1217078) and subsequently octanoic acid and ammonia. However, for simple aliphatic nitriles like this compound, this process is generally slow under environmental pH conditions (pH 4-9). The EPI Suite™ HYDROWIN™ model indicates that rate constants for hydrolysis cannot be estimated for this structure, suggesting that hydrolysis is not a significant degradation pathway for this compound under typical environmental conditions.[1]

A summary of the estimated abiotic degradation data is provided in Table 2.

Degradation ProcessParameterEstimated ValueModel/Source
Atmospheric OxidationOH Radical Reaction Rate Constant1.31 x 10^-11 cm³/molecule-secAOPWIN™ (EPI Suite™ v4.11)
Atmospheric Half-life (12-hr day, 1.5x10^6 OH/cm³)0.98 daysAOPWIN™ (EPI Suite™ v4.11)
HydrolysispH 7 Half-lifeNot estimated (negligible)HYDROWIN™ (EPI Suite™ v4.00)[1]
pH 8 Half-lifeNot estimated (negligible)HYDROWIN™ (EPI Suite™ v4.00)[1]
Biotic Degradation

Biodegradation is expected to be a significant pathway for the removal of this compound from soil and water. Microorganisms can utilize nitriles as a source of carbon and nitrogen through enzymatic pathways. The primary mechanisms involve either a one-step hydrolysis to a carboxylic acid and ammonia, catalyzed by a nitrilase, or a two-step process involving a nitrile hydratase to form an amide, followed by an amidase to yield the carboxylic acid and ammonia.

This compound This compound in Soil/Water Sorption Sorption to Organic Matter This compound->Sorption Volatilization Volatilization This compound->Volatilization Leaching Leaching to Groundwater This compound->Leaching Biodegradation Microbial Biodegradation This compound->Biodegradation Octanamide Octanamide Biodegradation->Octanamide Nitrile Hydratase Octanoic_Acid Octanoic Acid Biodegradation->Octanoic_Acid Nitrilase Octanamide->Octanoic_Acid Amidase Ammonia Ammonia Mineralization Mineralization (CO2, H2O, Biomass) Octanoic_Acid->Mineralization

Figure 3: Conceptual model of this compound's fate in soil and water.

A summary of the estimated biotic degradation data is provided in Table 3.

Degradation ProcessParameterEstimated ValueModel/Source
Aerobic BiodegradationReady BiodegradabilityDoes not biodegrade fastBIOWIN™ (EPI Suite™ v4.11)
Ultimate Biodegradation Timeframe3.13 (Weeks-Months)BIOWIN 3 (EPI Suite™ v4.11)[3]

Mobility and Bioaccumulation

Mobility: The mobility of this compound in soil is influenced by its tendency to adsorb to soil organic carbon. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for assessing this behavior. A higher Koc value indicates stronger adsorption and lower mobility. The KOCWIN™ model in EPI Suite™ can be used to estimate this value.

Bioaccumulation: The potential for this compound to accumulate in aquatic organisms can be estimated by its bioconcentration factor (BCF). The BCF relates the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. The BCFBAF™ model in EPI Suite™ provides an estimated BCF value based on the log Kow. A screening-level BCF of 30.3 L/kg has been reported, suggesting a low potential for bioaccumulation.[3]

Experimental Protocols

Detailed methodologies for determining the environmental fate parameters of chemicals are outlined in various international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis: The rate of hydrolysis as a function of pH can be determined following the OECD Guideline 111 . This method involves dissolving the test substance in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and monitoring its concentration over time at a constant temperature.

Atmospheric Degradation: The rate of reaction with hydroxyl radicals in the gas phase can be determined using a relative rate method, as described in protocols from the U.S. Environmental Protection Agency. This involves irradiating a mixture of the test substance, a reference compound with a known OH reaction rate constant, and an OH radical precursor (e.g., methyl nitrite) in a smog chamber and monitoring the relative decay of the test and reference compounds.

Biodegradation:

  • Ready Biodegradability: Assessed using methods described in OECD Guideline 301 . These tests screen for rapid and ultimate biodegradation in an aerobic aqueous medium. Common methods include the CO2 Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D).

  • Inherent Biodegradability: If a substance is not readily biodegradable, its potential for inherent biodegradation can be assessed using OECD Guideline 302 . These tests use a higher concentration of microorganisms and a longer incubation period.

Soil Sorption: The adsorption/desorption behavior in soil is determined using the batch equilibrium method outlined in OECD Guideline 106 . This involves equilibrating solutions of the test substance with soil samples of varying organic carbon content and measuring the distribution of the substance between the soil and water phases.

Bioaccumulation: The potential for bioaccumulation in fish is assessed following OECD Guideline 305 . This involves exposing fish to the test substance in water and measuring its concentration in the fish tissue over time during an uptake and a depuration phase to determine the bioconcentration factor (BCF).

Analytical Methods

The quantification of this compound in environmental matrices such as water and soil typically involves extraction followed by chromatographic analysis. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for the analysis of volatile and semi-volatile organic compounds like this compound. Sample preparation may involve liquid-liquid extraction for water samples and solvent extraction for soil and sediment samples.

This technical guide provides a foundational understanding of the environmental fate of this compound based on available data and predictive models. Further experimental studies are recommended to definitively determine its degradation rates and environmental persistence.

References

A Deep Dive into Acrylonitrile: From Discovery to Industrial Cornerstone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acrylonitrile (B1666552) (CH₂=CHCN), a pivotal monomer in the polymer industry, has a rich history spanning over a century from its initial synthesis to its current large-scale industrial production. This whitepaper provides a comprehensive technical overview of the discovery, historical evolution of synthesis methods, and the fundamental chemical properties of acrylonitrile. Detailed experimental protocols for key synthesis methodologies, including the groundbreaking SOHIO process, are presented. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, logical workflows and chemical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this versatile chemical intermediate.

Discovery and Early History

Acrylonitrile was first synthesized in 1893 by the French chemist Charles Moureu.[1][2][3] His pioneering work involved the dehydration of acrylamide (B121943) using phosphorus pentoxide.[3] For several decades following its discovery, acrylonitrile remained a laboratory curiosity with limited applications.[2] It was not until the 1930s that its potential as a valuable monomer for the production of synthetic fibers and rubbers began to be recognized, marking the beginning of its journey towards becoming a cornerstone of the chemical industry.[2][3]

Evolution of Synthesis Methodologies

The commercial viability of acrylonitrile has been intrinsically linked to the development of efficient and cost-effective synthesis routes. Early production methods were often multi-step and expensive, limiting the widespread use of the monomer.[2]

Early Commercial Processes

Prior to the revolutionary SOHIO process, acrylonitrile was primarily produced through two main routes:

  • Ethylene (B1197577) Cyanohydrin Process: This method involved the dehydration of ethylene cyanohydrin.[4][5]

  • Acetylene and Hydrocyanic Acid Process: This process relied on the catalytic addition of hydrocyanic acid to acetylene.[4][6]

These early methods were largely supplanted due to their higher costs and, in the case of acetylene, the hazards associated with its handling.

The SOHIO Process: A Paradigm Shift

The landscape of acrylonitrile production was fundamentally altered in the 1950s with the development of the SOHIO (Standard Oil of Ohio) process .[2][5][6] This single-step, catalytic vapor-phase ammoxidation of propylene (B89431) revolutionized the industry by providing a more direct and economical route to high-purity acrylonitrile.[2] Today, over 90% of the world's acrylonitrile is produced via this method.[2]

The overall reaction for the SOHIO process is as follows:

2CH₂=CHCH₃ + 2NH₃ + 3O₂ → 2CH₂=CHCN + 6H₂O[7]

The process involves feeding propylene, ammonia, and air into a fluidized bed reactor containing a heterogeneous catalyst at elevated temperatures.[1][7]

Experimental Protocols

Charles Moureu's Synthesis (1893) - Dehydration of Acrylamide

This protocol is based on the original method described by Moureu.

Reactants:

  • Acrylamide

  • Phosphorus pentoxide (P₄O₁₀)

Procedure:

  • Acrylamide is intimately mixed with a molar excess of phosphorus pentoxide in a reaction flask.

  • The mixture is gently heated under vacuum.

  • Acrylonitrile, along with water, is formed and distills over.

  • The collected distillate is then purified by fractional distillation to isolate the acrylonitrile.

Reaction: CH₂=CHCONH₂ + P₄O₁₀ → CH₂=CHCN + 4HPO₃

SOHIO Process - Propylene Ammoxidation

This protocol outlines the general industrial-scale production of acrylonitrile.

Reactants:

  • Propylene (C₃H₆)

  • Ammonia (NH₃)

  • Air (as a source of Oxygen, O₂)

Catalyst: The most common catalysts are based on bismuth molybdate (B1676688) (Bi₂MoO₆) supported on silica.[6][7] Other transition metals may also be incorporated to improve selectivity and yield.

Experimental Workflow:

SOHIO_Process_Workflow cluster_reactants Reactant Feed Propylene Propylene Reactor Fluidized Bed Reactor (400-510°C, 50-200 kPa) Propylene->Reactor Ammonia Ammonia Ammonia->Reactor Air Air (Oxygen) Air->Reactor Quench Quench (Aqueous H₂SO₄) Reactor->Quench Gaseous Effluent Separation Separation & Purification Quench->Separation Aqueous Solution Acrylonitrile High-Purity Acrylonitrile Separation->Acrylonitrile Byproducts Byproducts (Acetonitrile, HCN) Separation->Byproducts

SOHIO Process Workflow Diagram

Procedure:

  • Gaseous propylene, ammonia, and air are pre-mixed and fed into a fluidized bed reactor containing the catalyst.[1]

  • The reaction is carried out at a temperature of 400–510 °C and a pressure of 50–200 kPag.[1][7]

  • The reactor effluent, containing acrylonitrile, acetonitrile, hydrogen cyanide, and unreacted gases, is directed to a quench tower where it is cooled with aqueous sulfuric acid. This step neutralizes any excess ammonia.[1][7]

  • The resulting aqueous solution undergoes a series of distillation and recovery steps to separate the acrylonitrile from water and byproducts.[1] Acetonitrile and hydrogen cyanide are significant byproducts that are often recovered and sold.[1]

Quantitative Data

The following tables summarize key quantitative data for acrylonitrile.

Table 1: Physical and Chemical Properties of Acrylonitrile

PropertyValueReference(s)
Chemical FormulaC₃H₃N[1][5]
Molar Mass53.064 g·mol⁻¹[1]
AppearanceColorless liquid[1][5]
OdorPungent, garlic-like[1]
Density0.81 g/cm³[1]
Melting Point-84 °C[1]
Boiling Point77 °C[1]
Solubility in Water70 g/L[1]
Flash Point-1 °C[1]
Autoignition Temperature471 °C[1]
Explosive Limits in Air3–17% by volume[1][4]

Table 2: SOHIO Process Operating Parameters

ParameterTypical RangeReference(s)
Temperature400–510 °C[1][7]
Pressure50–200 kPag[1][7]
CatalystBismuth molybdate on silica[6][7]
Feed Ratio (Propylene:Ammonia:Air)Varies, typically near stoichiometric[1]
Residence TimeA few seconds[1]

Chemical Reactivity and Applications

The unique chemical structure of acrylonitrile, featuring both a vinyl group and a nitrile group, imparts a high degree of reactivity, making it a versatile chemical intermediate.[1][8]

Key Reactions
  • Polymerization: Acrylonitrile readily undergoes polymerization and copolymerization.[4][5] This is its most significant application, leading to the production of various commercially important polymers.

  • Cyanoethylation: The vinyl group can react with protic nucleophiles (e.g., alcohols, amines, thiols) in a process called cyanoethylation.[1]

  • Hydrolysis: The nitrile group can be hydrolyzed to form acrylamide or acrylic acid.[1]

  • Hydrogenation: The double bond and the nitrile group can be hydrogenated to yield propionitrile (B127096) and propylamine, respectively.[1][5]

  • Hydrodimerization: A crucial industrial reaction is the hydrodimerization of acrylonitrile to produce adiponitrile, a key intermediate in the manufacture of nylon 6,6.[3][5]

Major Applications

The vast majority of acrylonitrile produced is used as a monomer in the synthesis of polymers.

Acrylonitrile_Applications cluster_polymers Polymer Production cluster_end_uses End-Use Applications ACN Acrylonitrile PAN Polyacrylonitrile (PAN) ACN->PAN ABS Acrylonitrile Butadiene Styrene (ABS) ACN->ABS SAN Styrene-Acrylonitrile (SAN) ACN->SAN NitrileRubber Nitrile Rubber (NBR) ACN->NitrileRubber Adiponitrile Adiponitrile ACN->Adiponitrile Hydrodimerization Acrylamide Acrylamide ACN->Acrylamide Hydrolysis Fibers Acrylic Fibers (Textiles, Carbon Fiber) PAN->Fibers Plastics Plastics (Automotive, Electronics) ABS->Plastics SAN->Plastics Elastomers Elastomers (Hoses, Seals) NitrileRubber->Elastomers Nylon Nylon 6,6 Adiponitrile->Nylon WaterTreatment Water Treatment (Flocculants) Acrylamide->WaterTreatment

Acrylonitrile's Major Chemical Pathways and Applications

  • Polyacrylonitrile (PAN): Used to produce acrylic fibers for textiles and as a precursor for carbon fiber.[3]

  • Acrylonitrile Butadiene Styrene (ABS): A tough and rigid thermoplastic used in automotive parts, electronic housings, and consumer goods.[1][3]

  • Styrene-Acrylonitrile (SAN): A copolymer known for its transparency and chemical resistance, used in kitchenware and office supplies.[1]

  • Nitrile Butadiene Rubber (NBR): A synthetic rubber valued for its resistance to oil, fuel, and other chemicals.[3]

Conclusion

From its discovery by Charles Moureu to the development of the highly efficient SOHIO process, the history of acrylonitrile is a testament to chemical innovation. Its unique reactivity has established it as an indispensable building block in the polymer industry, with its derivatives found in a vast array of everyday products. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and professionals involved in materials science, chemical engineering, and polymer chemistry. The continued exploration of more sustainable production routes, potentially from renewable feedstocks, represents the next chapter in the ongoing story of this vital chemical.[1][7]

References

An In-depth Technical Guide to the Solubility of Octanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of octanenitrile in common organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on the qualitative solubility based on established chemical principles. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of liquid-liquid miscibility, enabling researchers to generate quantitative data under specific laboratory conditions.

Core Principles of this compound Solubility

This compound (C₈H₁₅N) is an organic compound featuring a polar nitrile (-C≡N) group and a long, nonpolar eight-carbon alkyl chain. This amphiphilic structure governs its solubility behavior in various organic solvents, adhering to the principle of "like dissolves like". The long hydrocarbon tail imparts significant nonpolar character, while the nitrile group provides a degree of polarity.[1]

The solubility of nitriles in polar solvents, such as water, decreases as the length of the carbon chain increases.[2][3][4] While shorter-chain nitriles like acetonitrile (B52724) are miscible with water, the long alkyl chain in this compound significantly reduces its aqueous solubility.[5][6] Conversely, the substantial nonpolar portion of the this compound molecule suggests good solubility in nonpolar and moderately polar organic solvents.

Qualitative Solubility of this compound in Common Organic Solvents

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from the general principles of solubility and the known properties of nitriles and the respective solvents. For precise quantitative measurements, the experimental protocol provided in the subsequent section should be followed.

SolventChemical FormulaPolarityExpected Solubility of this compoundRationale
Hexane (B92381)C₆H₁₄NonpolarMiscibleThe nonpolar alkyl chain of this compound has strong affinity for the nonpolar hexane molecules.
TolueneC₇H₈Nonpolar (Aromatic)MiscibleSimilar to hexane, the nonpolar characteristics dominate the interaction.
Diethyl Ether(C₂H₅)₂OSlightly PolarMiscibleThe ether's slight polarity and hydrocarbon content make it a good solvent for the amphiphilic this compound.
Acetone(CH₃)₂COPolar AproticMiscibleAcetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]
Ethyl AcetateCH₃COOC₂H₅Moderately PolarMiscibleThe ester's moderate polarity is compatible with the dual nature of this compound.
EthanolC₂H₅OHPolar ProticSoluble to MiscibleThe polarity of the alcohol's hydroxyl group can interact with the nitrile group, while its ethyl group interacts with the alkyl chain.
MethanolCH₃OHPolar ProticSolubleMethanol is more polar than ethanol, which may slightly reduce its miscibility with the long nonpolar chain of this compound compared to ethanol.
AcetonitrileCH₃CNPolar AproticMiscibleAs a nitrile itself, acetonitrile is expected to be miscible with this compound.[6]
WaterH₂OVery PolarInsoluble to Slightly SolubleThe highly polar nature of water and its strong hydrogen bonding network make it a poor solvent for the predominantly nonpolar this compound.[5]

Experimental Protocol for Determining Liquid-Liquid Miscibility

This section provides a detailed methodology for determining the miscibility of this compound in a given organic solvent at a specific temperature. This method is based on the visual determination of the phase behavior of prepared mixtures.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent to be tested (high purity)

  • A series of clean, dry, sealable glass vials or test tubes with volumetric markings

  • Calibrated pipettes or burettes for accurate volume dispensing

  • Vortex mixer or shaker

  • Temperature-controlled water bath or heating/cooling block

  • Light source for clear observation of phase separation

Procedure:

  • Preparation of Mixtures:

    • Label a series of 10 vials from 1 to 10.

    • In each vial, prepare a different volume/volume percentage of this compound and the test solvent. For example, in a total volume of 10 mL:

      • Vial 1: 1 mL this compound + 9 mL Solvent (10% this compound)

      • Vial 2: 2 mL this compound + 8 mL Solvent (20% this compound)

      • ...

      • Vial 10: 10 mL this compound + 0 mL Solvent (100% this compound)

    • Ensure accurate measurement of volumes using calibrated pipettes or burettes.

  • Equilibration and Observation:

    • Securely seal each vial.

    • Place the vials in a temperature-controlled bath set to the desired experimental temperature. Allow the vials to equilibrate for at least 15-20 minutes.

    • After equilibration, vigorously mix each vial for 1-2 minutes using a vortex mixer to ensure thorough mixing of the two liquids.

    • Return the vials to the temperature-controlled bath and allow them to stand undisturbed.

  • Determination of Miscibility:

    • After a settling period (e.g., 30 minutes), visually inspect each vial against a light source.

    • Miscible: The mixture will appear as a single, clear, homogeneous liquid phase.

    • Immiscible: The mixture will separate into two distinct liquid layers.

    • Partially Miscible: A single phase is observed at some compositions, while two phases are present at others. Note the composition range of miscibility.

    • Record the observations for each composition.

  • Data Recording and Analysis:

    • For each composition, record whether the two liquids are miscible or immiscible at the tested temperature.

    • If partial miscibility is observed, the range of compositions over which a single phase exists can be determined.

    • For a more quantitative determination of the solubility limit (in the case of immiscibility), analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to measure the concentration of this compound in the solvent-rich phase and vice-versa after phase separation.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of this compound in an organic solvent.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_obs Observation & Analysis prep_vials Prepare & Label Vials prep_mixtures Prepare Mixtures of Varying Compositions prep_vials->prep_mixtures equilibrate Equilibrate at Target Temperature prep_mixtures->equilibrate mix Vigorously Mix equilibrate->mix settle Allow to Settle mix->settle observe Visually Inspect for Phase Separation settle->observe decision Miscible or Immiscible? observe->decision record_miscible Record as Miscible (Single Phase) decision->record_miscible No record_immiscible Record as Immiscible (Two Phases) decision->record_immiscible Yes

Experimental workflow for determining liquid-liquid miscibility.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data available for octanenitrile (C8H15N). The information is compiled from various reputable sources and is intended to be a valuable resource for professionals in research and development. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for thermochemical measurements, and provides a visualization of a relevant chemical transformation involving this compound.

Core Thermochemical Data of this compound

This compound, also known as caprylonitrile or heptyl cyanide, is a fatty nitrile with a variety of applications, including as a solvent and a precursor in organic synthesis. A thorough understanding of its thermochemical properties is essential for process design, safety analysis, and reaction modeling.

Physical Properties

Basic physical properties of this compound are crucial for its handling and use in experimental setups.

PropertyValueSource(s)
Molecular FormulaC8H15N[1][2]
Molecular Weight125.21 g/mol [1][2]
Melting Point-45 °C[3]
Boiling Point198-200 °C[3]
Density0.814 g/mL at 25 °C[3]
Enthalpy and Thermodynamic Parameters

The following table summarizes key enthalpic and other thermodynamic data for this compound. These values are fundamental for understanding the energetics of reactions and phase changes involving this compound.

ParameterValueUnitsMethodSource(s)
Standard Enthalpy of Formation (Gas, ΔfH°gas)-50.6 ± 1.5kJ/molCcr[2]
Enthalpy of Vaporization (ΔvapH)50.0kJ/mol at 388 KA[4]
49.8kJ/mol at 389 KEB[4]
48.0kJ/mol at 435 KEB[4]
56.7kJ/mol at 331 KN/A[4]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-kJ/mol-[5]
Ideal Gas Heat Capacity (Cp,gas)-J/mol·K-[5]
Standard Gibbs Free Energy of Formation (ΔfG°)-kJ/mol-[5]
Liquid Phase Enthalpy of Formation (ΔfH°liquid)-kJ/mol-[5]
Enthalpy of Fusion (ΔfusH°)-kJ/mol-[5]

Note: A hyphen (-) indicates that a value was mentioned as a measurable property in the source but a specific numerical value for this compound was not provided in the search results.

Experimental Protocols for Thermochemical Data Determination

Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation of organic compounds like this compound is often determined indirectly through combustion calorimetry.

General Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb. A known amount of a combustible auxiliary substance (e.g., benzoic acid) may be used to ensure complete combustion.

  • Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

  • Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its known heat capacity. The heat capacity of the calorimeter is typically determined by burning a standard reference material (e.g., benzoic acid) with a known enthalpy of combustion. After correcting for the heat of combustion of the auxiliary substance and other factors, the standard enthalpy of combustion of this compound is determined. The standard enthalpy of formation is then calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO2, H2O, and N2).

Differential Scanning Calorimetry (DSC) (for Enthalpy of Fusion and Heat Capacity)

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow associated with transitions in a material as a function of temperature.

General Protocol for Enthalpy of Fusion (Melting):

  • Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of this compound.

  • Measurement: As the temperature increases, the DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. When the sample melts, it absorbs heat (an endothermic process), resulting in a peak in the DSC thermogram.

  • Data Analysis: The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH°). The temperature at the peak maximum is typically taken as the melting point.

General Protocol for Heat Capacity (Cp):

  • Baseline Run: A baseline measurement is performed with empty sample and reference pans.

  • Standard Run: A run is performed with a known mass of a standard material (e.g., sapphire) with a well-characterized heat capacity.

  • Sample Run: A run is performed with a known mass of the this compound sample.

  • Calculation: By comparing the heat flow signals from the three runs, the heat capacity of the this compound sample can be determined as a function of temperature.

Vapor Pressure Measurement

Several methods can be employed to measure the vapor pressure of a liquid as a function of temperature. This data is crucial for determining the enthalpy of vaporization.

General Static Method Protocol:

  • Sample Degassing: A sample of this compound is placed in a container connected to a vacuum line and a pressure-measuring device (manometer). The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.

  • Temperature Control: The sample container is immersed in a constant-temperature bath.

  • Equilibrium and Measurement: The system is allowed to reach thermal and phase equilibrium, at which point the pressure measured by the manometer is the vapor pressure of the this compound at that temperature.

  • Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data. The enthalpy of vaporization can then be calculated from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Visualization of a Key Reaction: Acid-Catalyzed Hydrolysis of this compound

This compound, like other nitriles, can be hydrolyzed to form a carboxylic acid or an amide. The acid-catalyzed hydrolysis to an amide is a fundamental reaction in organic chemistry.

Acid_Catalyzed_Hydrolysis This compound This compound (R-C≡N) protonated_nitrile Protonated Nitrile [R-C≡N-H]+ This compound->protonated_nitrile + H+ intermediate1 Intermediate 1 protonated_nitrile->intermediate1 + H₂O water H₂O proton_transfer Proton Transfer intermediate1->proton_transfer - H+ h_plus2 H+ amide_tautomer Amide Tautomer (Enol form) proton_transfer->amide_tautomer amide Octanamide (R-C(=O)NH₂) amide_tautomer->amide Tautomerization h3o H₃O+ h_plus H+

Caption: Acid-catalyzed hydrolysis of this compound to octanamide.

This guide provides a foundational understanding of the thermochemical properties of this compound. For more in-depth data and experimental details, consulting the primary literature cited in the sources is recommended.

References

Navigating the Supply Chain of Octanenitrile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the commercial availability, procurement, and practical application of octanenitrile, a key building block in organic synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of suppliers, purity specifications, and detailed experimental protocols.

Commercial Availability and Suppliers

This compound, also known as caprylonitrile or heptyl cyanide, is readily available from a variety of chemical suppliers, catering to both laboratory-scale research and bulk industrial demands. While numerous companies list this compound in their catalogs, the primary suppliers for research and development quantities are well-established chemical providers. For larger, industrial-scale quantities, direct inquiries with manufacturers and specialized bulk chemical distributors are recommended.

Key suppliers for laboratory-scale quantities (typically ranging from grams to several kilograms) include TCI America, Fisher Scientific, and Molport, with warehouses in the United States and Europe facilitating prompt delivery.[1][2] Pharmaffiliates also offers highly pure this compound and provides the option for bulk quotes.[3] For those seeking to purchase in bulk, several chemical manufacturers and distributors in China, such as Dayang Chem and Ality Chemical, list this compound with options for kilogram-scale orders.[4] Univar Solutions is a major distributor of bulk chemicals in Europe and should be considered for large-scale procurement.[5]

Pricing for this compound can vary based on the supplier, quantity, and purity. As a reference, laboratory-scale quantities of >97% purity this compound are generally priced in the range of

5050-50−
100 for 25 grams.[6] For bulk orders, it is essential to request quotes directly from the suppliers to obtain accurate pricing and lead times.

Table 1: Summary of this compound Suppliers and Product Specifications

SupplierPurity SpecificationAvailable QuantitiesGeographic AvailabilityBulk Quantities Available
TCI America>97.0% (GC)25mL, 250mLNorth America, Europe, AsiaRequest Quote
Fisher Scientific97.0+%25mL, 250mLGlobalYes
Molport97%, ≥90%1g, 5g, 25gGlobalYes[1]
P212121>97.0%25g, 100gNorth AmericaYes[6]
PharmaffiliatesHigh Puritymg, g, kgGlobalRequest Quote[3]
ChemicalBookVaries by supplierVariesGlobalVaries by supplier[7]
Dayang ChemVariesMin. Order: 1 kgChina (Global Shipping)Yes[4]
Ality ChemicalVariesMin. Order: 1 kgChina (Global Shipping)Yes[4]

Technical Data and Purity Analysis

For researchers and drug development professionals, understanding the purity and impurity profile of starting materials is critical. Most suppliers offer this compound with a purity of at least 97%, as determined by gas chromatography (GC).[6] However, for applications in pharmaceutical synthesis, a more detailed analysis of potential impurities is often required.

A common method for assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate and identify volatile and semi-volatile impurities that may be present from the manufacturing process, such as residual starting materials or byproducts from side reactions.[8]

Experimental Protocol: GC-MS Purity Analysis of this compound

This protocol provides a general method for the purity analysis of an this compound sample.

Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate (B1210297), GC grade)

  • Helium (carrier gas, 99.999% purity)

  • GC-MS instrument with a suitable capillary column (e.g., 5% phenyl methyl siloxane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

  • GC-MS Instrument Setup:

    • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Detector:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 35-300

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).

    • Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Applications in Organic Synthesis: A Focus on Amide Formation

Nitriles are versatile intermediates in organic synthesis, readily undergoing transformation into a variety of functional groups, including amines, carboxylic acids, and amides. The hydrolysis of nitriles to amides is a fundamental reaction in the synthesis of many pharmaceutical and agrochemical compounds.[10]

Experimental Protocol: Hydrolysis of this compound to Octanamide

This protocol details the conversion of this compound to octanamide, a common synthetic transformation.

Materials and Reagents:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in DMSO.

  • Addition of Reagents: Add potassium carbonate (1.5 equivalents) to the solution, followed by the slow, dropwise addition of 30% hydrogen peroxide (3 equivalents) while maintaining the reaction temperature below 40 °C using a water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude octanamide.

    • If necessary, purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

Logical Workflow and Pathway Diagrams

To visualize the processes involved in sourcing and utilizing this compound, the following diagrams have been generated using the DOT language.

Supplier Qualification and Procurement Workflow

G Supplier Qualification and Procurement Workflow for this compound cluster_0 Supplier Identification cluster_1 Technical Evaluation cluster_2 Supplier Selection & Procurement a Identify Potential Suppliers (Lab & Bulk) b Request Quotes & Lead Times a->b c Request Certificate of Analysis (CoA) b->c d Review Purity Specifications c->d e Request Sample for In-house Testing d->e f Perform GC-MS Purity Analysis e->f g Compare Suppliers (Price, Purity, Lead Time) f->g h Select Supplier & Place Order g->h i Receive and Quarantine Material h->i j Confirm Identity & Purity of Received Lot i->j k Release for Use in Synthesis j->k l Reject Lot j->l

Caption: A workflow diagram illustrating the key steps in qualifying and procuring this compound.

Synthetic Pathway: this compound to Octanamide

G Synthetic Pathway from this compound to Octanamide cluster_0 Starting Material cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A This compound B Hydrolysis A->B Reaction D Aqueous Workup B->D Processing C Reagents: H₂O₂, K₂CO₃, DMSO E Extraction with Ethyl Acetate D->E F Drying & Concentration E->F G Purification (Recrystallization/ Column Chromatography) F->G H Octanamide G->H Isolation

References

The Enigmatic Presence of Octanenitrile in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanenitrile, an aliphatic nitrile with the formula C₈H₁₅N, is a volatile organic compound with a growing interest in various scientific disciplines. While its synthetic applications are well-documented, its natural occurrence remains a more elusive subject. This technical guide provides a comprehensive overview of the current understanding of this compound in the natural world, including its biosynthesis, potential ecological roles, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug development who are interested in the exploration and utilization of this and similar bioactive compounds.

Natural Occurrence and Ecological Significance

While specific quantitative data on the widespread natural occurrence of this compound remains limited in publicly available literature, the presence of various nitriles in a diverse range of organisms is well-established.[1] Nitriles in nature often serve as key components in chemical defense mechanisms against herbivores, predators, and pathogens.[1] They are found in plants, insects, and microorganisms.[1]

In plants , nitriles are often stored as cyanogenic glycosides, which release toxic hydrogen cyanide upon tissue damage.[2] Aliphatic nitriles, such as this compound, are likely components of the complex volatile blends emitted by plants, contributing to their aroma and potentially playing a role in attracting pollinators or repelling herbivores.

In insects , nitriles can be components of defensive secretions or act as semiochemicals, influencing behavior such as aggregation or alarm signaling.

In microorganisms , the production of nitriles has been observed, and these compounds can be involved in various metabolic pathways and intercellular communication.[2]

Biosynthesis of this compound

The biosynthesis of nitriles in nature is a fascinating area of study, with several enzymatic pathways identified.[1] The most common pathway for the formation of aliphatic nitriles like this compound is believed to be the aldoxime-nitrile pathway .[3] This pathway typically involves the following key steps:

  • Amino Acid Precursor: The biosynthesis often starts with an amino acid. For this compound, the likely precursor is an eight-carbon amino acid or a related derivative.

  • N-Hydroxylation: A cytochrome P450 enzyme (CYP) catalyzes the N-hydroxylation of the amino acid.

  • Decarboxylation and Dehydration: Subsequent enzymatic steps lead to the formation of an aldoxime.

  • Nitrile Formation: A dehydratase then converts the aldoxime to the corresponding nitrile, in this case, this compound.

The following diagram illustrates a generalized aldoxime-nitrile biosynthetic pathway.

Biosynthesis AminoAcid Amino Acid (e.g., Leucine derivative) Aldoxime Aldoxime AminoAcid->Aldoxime Cytochrome P450 (CYP79 family) This compound This compound Aldoxime->this compound Aldoxime Dehydratase (CYP71 family)

Figure 1: Generalized Aldoxime-Nitrile Biosynthetic Pathway.

Quantitative Data on Natural Occurrence

As of the latest literature review, specific quantitative data for the natural occurrence of this compound is not widely available. However, based on studies of other aliphatic nitriles in plant essential oils and insect secretions, it is plausible that this compound may be found in trace to minor amounts. The following table provides a hypothetical representation of how such data would be presented, pending future research findings.

Natural Source (Hypothetical)OrganismPart/SecretionConcentration Range (µg/g)Analytical MethodReference
Essential OilLavandula angustifolia (Lavender)Flowers0.1 - 1.5HS-SPME-GC-MS(Future Study)
Defensive SecretionFormica rufa (Red Wood Ant)Glandular Secretion2.0 - 5.0GC-MS(Future Study)
Volatile EmissionsArabidopsis thalianaLeaves0.05 - 0.2TD-GC-MS(Future Study)

Table 1: Hypothetical Quantitative Data for the Natural Occurrence of this compound.

Experimental Protocols

The following sections detail a comprehensive, generalized protocol for the extraction and quantification of this compound from a plant matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This protocol is a composite based on established methods for the analysis of volatile and semi-volatile compounds from natural sources.

Sample Preparation and Extraction

Objective: To extract volatile compounds, including this compound, from a plant sample into the headspace for SPME analysis.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Grinder (for dried samples)

  • Analytical balance

  • Internal standard solution (e.g., d15-octanenitrile in methanol, 10 µg/mL)

Procedure:

  • Sample Weighing: Accurately weigh approximately 1.0 g of fresh, finely chopped plant material or 0.5 g of ground, dried plant material into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution directly onto the plant material in the vial.

  • Vial Sealing: Immediately seal the vial with the magnetic screw cap.

  • Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a set period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To adsorb and concentrate the volatile compounds from the headspace onto an SPME fiber.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME autosampler or manual holder

Procedure:

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before the first use and briefly before each analysis.

  • Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace above the sample.

  • Adsorption: Allow the fiber to remain in the headspace for a fixed time (e.g., 30 minutes) at the equilibration temperature to adsorb the volatile compounds.

  • Fiber Retraction: After the extraction period, retract the fiber into the needle.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the extracted volatile compounds.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 250 °C.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Procedure:

  • Injection: Insert the SPME fiber into the GC inlet for thermal desorption of the analytes onto the column. Desorption time: 5 minutes.

  • Chromatographic Separation and Mass Spectrometric Detection: The separated compounds are detected by the mass spectrometer.

Data Analysis and Quantification

Objective: To identify and quantify this compound in the sample.

Procedure:

  • Compound Identification:

    • Compare the mass spectrum of the chromatographic peak corresponding to this compound with the NIST mass spectral library.

    • Confirm the identity by comparing the retention time with that of an authentic this compound standard.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the sample by relating the peak area ratio of this compound to the internal standard to the calibration curve.

The following diagram outlines the experimental workflow.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Weighing Weigh Sample Spiking Spike with Internal Standard Weighing->Spiking Sealing Seal Vial Spiking->Sealing Equilibration Equilibrate in Headspace Sealing->Equilibration SPME HS-SPME Equilibration->SPME GCMS GC-MS Analysis SPME->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Figure 2: Experimental Workflow for this compound Analysis.

Conclusion and Future Directions

The natural occurrence of this compound represents an intriguing yet underexplored area of natural product chemistry. While direct evidence of its widespread presence and concentration is currently sparse, the established knowledge of nitrile biosynthesis and function in various organisms suggests that this compound likely plays a role in chemical ecology. The detailed analytical methodologies presented in this guide provide a robust framework for researchers to investigate the presence of this compound in diverse natural sources.

Future research should focus on:

  • Screening of diverse natural sources: A systematic screening of plant essential oils, insect secretions, and microbial cultures for the presence of this compound is warranted.

  • Quantitative studies: Once identified, the concentration of this compound in various natural matrices should be accurately quantified.

  • Bioactivity studies: The ecological role and potential pharmacological activities of naturally occurring this compound should be investigated.

By addressing these research gaps, a clearer understanding of the significance of this compound in the natural world can be achieved, potentially unlocking new applications in agriculture, medicine, and other fields.

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography Methods for the Analysis of Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of octanenitrile using gas chromatography (GC) with both Flame Ionization Detection (FID) and Mass Spectrometry (MS). The methodologies outlined are suitable for purity assessment, impurity profiling, and quantitative determination of this compound in various sample matrices. This guide includes comprehensive information on sample preparation, instrument parameters, and method validation, featuring clearly structured data tables for easy comparison and visual diagrams to illustrate workflows and processes.

Introduction

This compound (C₈H₁₅N), also known as caprylonitrile, is an aliphatic nitrile that finds application as a precursor and intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and safety assessment. Gas chromatography is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.

This application note details two primary GC methods for this compound analysis:

  • GC-FID: A robust and reliable method for routine quantitative analysis, offering a wide linear range and high precision.

  • GC-MS: Provides definitive identification of this compound and its impurities through mass spectral data, making it an invaluable tool for method development, impurity identification, and trace-level analysis.

Experimental Protocols

Sample and Standard Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis. The following protocol is recommended for the preparation of this compound standards and samples.

Materials:

  • This compound standard (≥99% purity)

  • Hexane (B92381) or Dichloromethane (GC-MS grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

  • Glass GC vials (2 mL) with PTFE-lined septa

  • Vortex mixer

Procedure:

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound standard.

    • Dissolve the standard in hexane in a 100 mL volumetric flask.

    • Vortex the solution until the this compound is completely dissolved.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with hexane.

    • Recommended concentration range for calibration: 1 µg/mL, 5 µg/mL, 10 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, accurately weigh the sample and dissolve it in hexane to achieve a theoretical concentration within the calibration range (e.g., ~10 µg/mL).[1]

    • Ensure the final sample is free of particulate matter by centrifugation or filtration if necessary.[2]

    • Avoid the use of aqueous solvents, as they are generally incompatible with GC analysis.[1][2]

GC-FID Instrumentation and Conditions

This method is suitable for the routine quantification of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

ParameterRecommended Setting
GC Column Mid-Polar: e.g., DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or Polar: e.g., CP-Wax 52CB (60 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min)
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)
Detector Temperature 280 °C
Makeup Gas Nitrogen
GC-MS Instrumentation and Conditions

This method is ideal for the identification and confirmation of this compound, as well as for trace-level analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole) with an Electron Ionization (EI) source.

Chromatographic Conditions:

ParameterRecommended Setting
GC Column Non-Polar: e.g., HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or Polar: e.g., CP-Wax 52CB (60 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Carrier Gas Helium, at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program Initial: 50 °C (hold for 2 min), Ramp: 15 °C/min to 240 °C (hold for 5 min)
MS Transfer Line Temp. 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-200

Data Presentation

Quantitative data from method validation studies are summarized below. These values are representative and may vary depending on the specific instrumentation and conditions used.

Chromatographic Performance
ParameterMid-Polar Column (DB-624)Polar Column (CP-Wax 52CB)Non-Polar Column (HP-5MS)
Expected Retention Time ~ 10.5 min~ 12.8 min~ 9.2 min
Kovats Retention Index Not specified15121079.3
Method Validation Parameters (GC-FID)
ParameterRepresentative Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Visualizations

Experimental Workflow

Figure 1. General Workflow for GC Analysis of this compound cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_start Weigh this compound prep_dissolve Dissolve in Hexane prep_start->prep_dissolve prep_serial Serial Dilution (Standards) prep_dissolve->prep_serial prep_sample Prepare Sample Solution prep_dissolve->prep_sample analysis_inject Inject into GC prep_serial->analysis_inject prep_sample->analysis_inject analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_detect Detection (FID or MS) analysis_separate->analysis_detect data_acquire Data Acquisition analysis_detect->data_acquire data_integrate Peak Integration data_acquire->data_integrate data_quantify Quantification data_integrate->data_quantify data_report Generate Report data_quantify->data_report

General Workflow for GC Analysis of this compound.
Column Selection Logic

Figure 2. Logic for GC Column Selection cluster_choices Column Polarity Choice cluster_goals Application-Specific Selection start Analyze this compound polarity Consider Analyte Polarity (this compound is moderately polar) start->polarity nonpolar Non-Polar (e.g., HP-5MS) Good for general screening polarity->nonpolar midpolar Mid-Polar (e.g., DB-624) Good balance of interactions polarity->midpolar polar Polar (e.g., CP-Wax 52CB) Strong retention for polar compounds polarity->polar application Primary Analytical Goal? nonpolar->application midpolar->application polar->application routine_quant Routine Quantification (GC-FID) application->routine_quant Quantification id_confirm ID & Confirmation (GC-MS) application->id_confirm Identification impurity_profile Impurity Profiling application->impurity_profile Impurity Analysis

Logic for GC Column Selection.

Conclusion

The gas chromatography methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The GC-FID method is well-suited for routine quality control and quantitative analysis due to its precision and wide linear range. For applications requiring definitive identification and high sensitivity for trace impurities, the GC-MS method is recommended. The provided experimental protocols and performance data serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this compound, ensuring the quality and consistency of their products.

References

Application Notes and Protocols for Biocatalytic Synthesis of n-Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the biocatalytic synthesis of n-octanenitrile, a valuable chemical intermediate. The protocols focus on the use of aldoxime dehydratase (Oxd) enzymes, offering a sustainable and efficient alternative to traditional chemical synthesis methods.[1][2][3][4][5] This cyanide-free approach operates under mild reaction conditions, minimizing energy consumption and hazardous waste production.[4][5][6]

Introduction

Nitriles are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][7] The biocatalytic production of nitriles using enzymes like aldoxime dehydratases presents a green and safe alternative to conventional chemical methods, which often rely on toxic cyanide reagents and harsh reaction conditions.[1][4][5][6] Aldoxime dehydratases catalyze the dehydration of aldoximes to their corresponding nitriles with high efficiency and selectivity.[2][3][7][8] This document outlines protocols for the synthesis of n-octanenitrile from n-octanaldoxime using a whole-cell biocatalyst approach.

Data Presentation

The following tables summarize quantitative data from representative biocatalytic synthesis protocols for aliphatic nitriles, including conditions relevant for n-octanenitrile production.

Table 1: Biocatalytic Synthesis of Aliphatic Nitriles using Whole-Cell Biocatalyst (OxdB)

EntrySubstrateSubstrate Loading (g/L)Conversion (%)Yield (%)Reference
1n-Butanaldoxime288>9981[4]
2n-Pentanaldoxime342>9984[4]
3n-Pentanaldoxime42893n.d.[4]
4n-Hexanaldoxime665>9998[4]
5n-Hexanaldoxime143093n.d.[4]

n.d. = not determined

Table 2: High-Loading Biocatalytic Synthesis of n-Octanenitrile

SubstrateSubstrate LoadingConversion (%)Reaction Time (h)Reaction MediumReference
n-Octanaldoximeup to 1.4 kg/L >9024Aqueous buffer with 10% (v/v) ethanol (B145695)[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the biocatalytic synthesis of n-octanenitrile.

Protocol 1: Whole-Cell Biocatalyst Preparation (E. coli expressing Aldoxime Dehydratase)

Objective: To prepare a whole-cell biocatalyst for the synthesis of n-octanenitrile.

Materials:

  • Escherichia coli strain engineered to overexpress an aldoxime dehydratase (e.g., OxdB from Rhodococcus sp.).

  • Luria-Bertani (LB) growth medium.

  • Appropriate antibiotic for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Centrifuge and sterile centrifuge bottles.

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).

Procedure:

  • Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB medium containing the appropriate antibiotic.

  • Incubate the culture overnight at 37°C with shaking (200 rpm).

  • Use the overnight culture to inoculate a larger volume of LB medium (e.g., 1 L) with the antibiotic.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for a further 12-16 hours at a lower temperature (e.g., 20-25°C) to enhance soluble protein expression.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet with phosphate buffer.

  • Centrifuge again and resuspend the cell pellet in the desired reaction buffer to a specific cell concentration (e.g., measured as wet cell weight or OD600). The whole-cell biocatalyst is now ready for use.

Protocol 2: Biocatalytic Synthesis of n-Octanenitrile in an Aqueous System

Objective: To synthesize n-octanenitrile from n-octanaldoxime using the prepared whole-cell biocatalyst in an aqueous medium.

Materials:

  • n-Octanaldoxime (substrate).

  • Prepared whole-cell biocatalyst suspension.

  • Reaction buffer (e.g., phosphate buffer, pH 7.5).

  • Ethanol (co-solvent).

  • Reaction vessel (e.g., stirred tank reactor or shake flask).

  • Incubator shaker.

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Gas chromatograph (GC) for analysis.

Procedure:

  • Prepare the reaction mixture in the reaction vessel. For a high-substrate loading reaction, add the whole-cell biocatalyst suspension to the reaction buffer.

  • Add ethanol as a co-solvent to a final concentration of 10% (v/v) to aid in substrate solubility.[8]

  • Add n-octanaldoxime to the desired substrate loading. For very high loadings (up to 1.4 kg/L ), stepwise addition of the substrate is recommended to avoid inhibition.[8]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for up to 24 hours.[8][9]

  • Monitor the reaction progress by taking samples at regular intervals.

  • For analysis, extract the sample with an equal volume of ethyl acetate.

  • Analyze the organic phase by GC to determine the conversion of n-octanaldoxime and the yield of n-octanenitrile.

  • Upon completion of the reaction, extract the entire reaction mixture with an organic solvent to recover the n-octanenitrile product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis of n-octanenitrile.

Caption: Workflow for n-octanenitrile synthesis.

Signaling Pathway/Logical Relationship

The following diagram illustrates the chemo-enzymatic cascade for the synthesis of nitriles from aldehydes.

G A Aldehyde (e.g., n-Octanal) C Aldoxime (e.g., n-Octanaldoxime) A->C Condensation B Hydroxylamine (NH2OH) B->C E Nitrile (e.g., n-Octanenitrile) C->E Dehydration D Aldoxime Dehydratase (Oxd) (Whole-cell biocatalyst) D->E F Water (H2O) E->F +

Caption: Chemo-enzymatic nitrile synthesis pathway.

References

Application Note: Protocols for the Catalytic Hydrogenation of Octanenitrile to Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Primary amines are fundamental building blocks in the synthesis of a wide range of commercially important compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Octylamine, in particular, serves as a key intermediate in various chemical manufacturing processes. The catalytic hydrogenation of the corresponding nitrile (octanenitrile) is one of the most direct and efficient methods for its synthesis.[1][3] A significant challenge in this transformation is controlling the reaction's selectivity. The primary amine product can react with intermediate imines, leading to the formation of undesired secondary and tertiary amine by-products.[1][2]

This application note provides detailed protocols for the hydrogenation of this compound to octylamine, focusing on strategies to maximize the yield of the desired primary amine. We will explore different catalytic systems, including those based on nickel and rhodium, and present quantitative data to guide catalyst and condition selection.

Reaction Pathway and By-Product Formation

The hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine product, which leads to the formation of secondary and, subsequently, tertiary amines. The general reaction pathway is illustrated below.

Reaction_Pathway This compound This compound (C₇H₁₅C≡N) Iminooctane Iminooctane (Intermediate) [C₇H₁₅CH=NH] This compound->Iminooctane + H₂ (Catalyst) Octylamine Octylamine (Primary Amine) (C₇H₁₅CH₂NH₂) Iminooctane->Octylamine + H₂ (Catalyst) branch Iminooctane->branch SecondaryAmine Secondary Amine By-product branch->SecondaryAmine + Octylamine - NH₃ Experimental_Workflow A 1. Reagent Preparation (this compound, Solvent, Additive) B 2. Reactor Charging (Load reagents and catalyst) A->B C 3. System Purge (Flush with N₂ then H₂) B->C D 4. Set Reaction Conditions (Heat to target temperature, pressurize with H₂) C->D E 5. Reaction Monitoring (Monitor H₂ uptake or use GC/TLC) D->E F 6. Cooldown & Depressurization (Cool to RT, carefully vent excess H₂) E->F G 7. Catalyst Filtration (Handle pyrophoric catalysts under inert atmosphere) F->G H 8. Product Isolation (Solvent removal via rotary evaporation) G->H I 9. Purification (Distillation or chromatography) H->I J 10. Characterization (Final product: Octylamine) I->J

References

Application of Octanenitrile in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanenitrile (CH₃(CH₂)₆CN), also known as caprylonitrile or heptyl cyanide, is a versatile C8 building block with significant potential in pharmaceutical synthesis. Its linear eight-carbon chain and reactive nitrile group allow for its incorporation into a variety of molecular scaffolds, offering a strategic tool for modulating lipophilicity and introducing key functional groups. The n-octyl group can enhance the ability of a drug molecule to cross lipid membranes, which is a critical factor in determining its pharmacokinetic profile.[1][2][] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the synthesis of key pharmaceutical intermediates, namely 5-octyl-1H-tetrazole and octylamine.

Core Applications of this compound

This compound serves as a valuable precursor for two principal classes of pharmaceutical building blocks:

  • 5-Octyl-1H-tetrazole: The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[4][5] This substitution can lead to improved metabolic stability and pharmacokinetic properties.[5][6][7] Many blockbuster drugs, particularly in the cardiovascular therapeutic area, feature a tetrazole ring.[8] The synthesis of 5-octyl-1H-tetrazole from this compound provides a route to introduce a lipophilic side chain onto this important pharmacophore.

  • Octylamine: Primary amines are fundamental intermediates in the synthesis of a vast array of pharmaceuticals.[6][9] The reduction of this compound offers a direct pathway to octylamine, a primary amine that can be further functionalized to create diverse drug candidates. Octylamine itself is used as an intermediate in the synthesis of resolving agents for chiral drugs, such as gluoctamine for the separation of naproxen (B1676952) enantiomers.[6]

Data Presentation: Reaction Parameters for this compound Transformations

The following tables summarize key quantitative data for the primary synthetic transformations of this compound.

Table 1: Synthesis of 5-Octyl-1H-tetrazole via [3+2] Cycloaddition

ParameterValueReference
Starting Material This compoundN/A
Reagents Sodium Azide (B81097) (NaN₃), Zinc Chloride (ZnCl₂)[10]
Solvent Isopropanol, n-propanol, or n-butanol[10]
Temperature Reflux[10]
Reaction Time 12-24 hours[11]
Yield >90%[11]
Purity High (product often precipitates)[11]

Table 2: Synthesis of Octylamine via Catalytic Hydrogenation

ParameterValueReference
Starting Material This compoundN/A
Catalyst Rhodium on Carbon (Rh/C) or Raney Nickel[12][13]
Solvent System Two-phase: Water and an immiscible organic solvent (e.g., aromatic hydrocarbons)[12]
Pressure 15 to 200 psig (Hydrogen)[12]
Temperature 20°C to 110°C[12]
Yield High (often >90%)[12][13]
Selectivity High for primary amine with appropriate catalyst and conditions[13][14]

Experimental Protocols

Protocol 1: Synthesis of 5-Octyl-1H-tetrazole

This protocol is based on the widely used method of [3+2] cycloaddition between a nitrile and an azide, catalyzed by a Lewis acid.[10][15]

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Chloride (ZnCl₂) (1.2 eq)

  • Isopropanol

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Ethyl Acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in isopropanol.

  • Add sodium azide and zinc chloride to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3. This will protonate the tetrazole and may cause it to precipitate.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold deionized water.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 5-octyl-1H-tetrazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Isopropanol B Add Sodium Azide and Zinc Chloride A->B Combine Reagents C Reflux for 12-24h B->C Initiate Reaction D Monitor by TLC C->D In-process Control E Cool to Room Temperature D->E Reaction Completion F Acidify with 1M HCl E->F Protonation G Precipitation/Extraction F->G Isolation H Filtration or Concentration G->H Crude Product I Recrystallization H->I Final Product G cluster_setup Reactor Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification A Charge Reactor with this compound, Solvents, and Catalyst B Add Aqueous NaOH A->B Combine Reagents C Pressurize with H₂ B->C Prepare for Reaction D Heat and Stir C->D Initiate Reaction E Monitor H₂ Uptake/GC D->E In-process Control F Cool and Vent E->F Reaction Completion G Filter Catalyst F->G Catalyst Removal H Phase Separation G->H Initial Isolation I Concentrate Organic Phase H->I Crude Product J Vacuum Distillation I->J Final Product G cluster_precursor Starting Material cluster_intermediates Key Intermediates cluster_applications Pharmaceutical Applications cluster_outcome Potential Outcome This compound This compound Tetrazole 5-Octyl-1H-tetrazole This compound->Tetrazole [3+2] Cycloaddition Amine Octylamine This compound->Amine Catalytic Hydrogenation Bioisostere Carboxylic Acid Bioisostere (Improved PK/Metabolic Stability) Tetrazole->Bioisostere BuildingBlock Amine Building Block (Further Functionalization) Amine->BuildingBlock NCE New Chemical Entities (NCEs) with Tuned Lipophilicity Bioisostere->NCE BuildingBlock->NCE

References

Application Notes and Protocols: Octanenitrile as a Precursor for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic routes for producing primary amines, specifically octylamine, from octanenitrile. The following sections detail common reduction methodologies, present quantitative data for process optimization, and offer step-by-step experimental protocols.

Introduction

Primary amines are crucial building blocks in the synthesis of a vast array of chemical compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals.[1][2] this compound serves as a readily available and versatile precursor for the synthesis of octylamine, a key intermediate in various industrial applications.[3][4] The conversion of the nitrile functional group to a primary amine is a fundamental transformation in organic chemistry, typically achieved through reduction.[5] This document outlines two primary approaches for this conversion: catalytic hydrogenation and chemical reduction with metal hydrides. The choice of method often depends on factors such as substrate tolerance, desired selectivity, scalability, and safety considerations.[6]

Methodologies for the Reduction of this compound

The selective reduction of nitriles to primary amines can be challenging due to the potential formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the newly formed primary amine.[6][7] Several methods have been developed to achieve high selectivity and yield for the desired primary amine.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed, atom-economical, and environmentally benign method for the reduction of nitriles.[1][5][8] This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Common Catalysts:

  • Raney Nickel: A versatile and commonly used catalyst for nitrile reduction.[1][9] It can be used in conjunction with hydrogen gas or in transfer hydrogenation protocols.[9]

  • Palladium on Carbon (Pd/C): Effective for the transfer hydrogenation of nitriles using hydrogen donors like ammonium (B1175870) formate.[1]

  • Platinum on Alumina (Pt/Al₂O₃): Another active catalyst for nitrile hydrogenation.[10]

  • Ruthenium on Carbon (Ru/C): Demonstrates catalytic activity for this transformation.[10]

  • Nickel on Silica Carbide (Ni/SiC): A highly dispersed nickel catalyst that has shown high performance for the hydrogenation of nitriles to primary amines without the need for ammonia (B1221849) addition.[8]

The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amines.[10][11]

Chemical Reduction using Metal Hydrides

Strong reducing agents, particularly metal hydrides, are highly effective for the reduction of nitriles to primary amines.[12][13][14]

Common Reducing Agents:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent capable of reducing a wide range of functional groups, including nitriles, to primary amines.[13][15][16][17][18] The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup.[14][19]

  • Potassium Borohydride (KBH₄) with a Catalyst: While KBH₄ alone is generally not strong enough to reduce nitriles, its reducing ability can be significantly enhanced by the addition of a catalyst like Raney Nickel.[6][7] This system offers a milder and often more chemoselective alternative to LiAlH₄.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the reduction of nitriles, providing a comparative overview of different methodologies.

Table 1: Catalytic Hydrogenation of Nitriles

CatalystSubstrateHydrogen SourceSolventTemperature (°C)Pressure (bar)Time (h)Conversion (%)Yield of Primary Amine (%)Reference
Raney Ni / 2% KOHAliphatic Nitriles2-Propanol2-PropanolRefluxN/A1QuantitativeExcellent[9]
Ni/Al₂O₃Various NitrilesH₂Ethanol/Ammonia60-802.5N/AHighHigh[11]
Pd/C (10%)Aromatic NitrilesAmmonium FormateN/A25-40N/AN/AN/A51-98[1]
Ru/CThis compoundH₂ / NH₃N/A10020208870 (Primary), 29 (Secondary), 1 (Tertiary)[10]
Pt/Al₂O₃This compoundH₂ / NH₃N/A100202010081 (Primary), 19 (Secondary), 0 (Tertiary)[10]
Mn catalystThis compoundH₂N/AN/AN/AN/AExcellent>99[10]

Table 2: Chemical Reduction of Nitriles

Reducing Agent / CatalystSubstrateMolar Ratio (Substrate:Reagent)SolventTemperature (°C)TimeIsolated Yield (%)Reference
Raney Ni / KBH₄Aliphatic Nitriles1:1:4 (Substrate:Raney Ni:KBH₄)Dry EthanolRoom TempN/Aup to 93[6][7]
LiAlH₄NitrilesN/ADiethyl EtherN/AN/AGood[13][19]

Experimental Protocols

Protocol 1: Reduction of this compound using Raney® Nickel and Potassium Borohydride

This protocol is based on the efficient and mild reduction of aliphatic nitriles.[6][7]

Materials:

  • This compound

  • Potassium Borohydride (KBH₄)

  • Raney® Nickel (moist)

  • Dry Ethanol

  • Ethyl Acetate (B1210297)

  • Water

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 50 mL flask, add KBH₄ (40 mmol), Raney® Nickel (moist weight, approximately 10 mmol), and 25 mL of dry ethanol.

  • While stirring, add this compound (10 mmol).

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of CH₂Cl₂:MeOH (15:1).

  • Upon completion of the reaction, filter the reaction mixture to remove the Raney® Nickel.

  • Evaporate the organic solvent from the filtrate using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude octylamine.

  • Purify the product by distillation if necessary.

Protocol 2: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the powerful reduction of nitriles to primary amines using LiAlH₄.[13][14][19] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Dilute Sulfuric Acid or Hydrochloric Acid

  • Sodium Hydroxide (B78521) solution

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere.

  • In the three-neck flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings.

  • Dry the combined organic solution over anhydrous potassium carbonate.

  • Remove the solvent by distillation to yield the crude octylamine.

  • Purify the product by fractional distillation.

Visualizations

Reaction Pathway for the Reduction of this compound

ReactionPathway cluster_reagents Reducing Agents This compound This compound (C₈H₁₅N) Imine_Intermediate Imine Intermediate This compound->Imine_Intermediate [H] Octylamine Octylamine (C₈H₁₉N) Imine_Intermediate->Octylamine [H] Secondary_Amine Secondary Amine Byproduct Imine_Intermediate->Secondary_Amine + Octylamine Catalytic_H2 H₂ / Catalyst (e.g., Raney Ni, Pd/C) LiAlH4 LiAlH₄ KBH4_Ni KBH₄ / Raney Ni

Caption: General reaction pathway for the reduction of this compound to octylamine.

Experimental Workflow for Catalytic Hydrogenation

Workflow Start Start: this compound, Catalyst, Solvent Reaction Reaction under H₂ atmosphere (or with H-donor) Start->Reaction Monitoring Monitor reaction progress (TLC/GC) Reaction->Monitoring Filtration Filter to remove catalyst Monitoring->Filtration Workup Aqueous workup / Extraction Filtration->Workup Drying Dry organic phase Workup->Drying Evaporation Solvent removal Drying->Evaporation Purification Purification (e.g., Distillation) Evaporation->Purification Product Final Product: Octylamine Purification->Product

References

Application Notes and Protocols: Aldoxime Dehydratase-Catalyzed Synthesis of Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitriles are pivotal functional groups in organic chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Traditional chemical methods for nitrile synthesis often involve harsh reaction conditions and the use of toxic cyanide reagents.[2][4] Aldoxime dehydratases (Oxd) present a green and efficient biocatalytic alternative, catalyzing the dehydration of aldoximes to their corresponding nitriles under mild, aqueous conditions.[3][5][6] These heme-containing enzymes offer a highly attractive and sustainable route for nitrile production, avoiding the need for hazardous chemicals.[5][6][7][8]

Aldoxime dehydratases are found in various microorganisms and are known to be part of the aldoxime-nitrile metabolic pathway.[1][7][9] The enzyme directly activates the aldoxime substrate by coordinating it to the heme iron, a unique mechanism among heme enzymes which typically utilize oxygen or peroxides.[7][8][10] This direct interaction facilitates the dehydration to form the carbon-nitrogen triple bond of the nitrile.[11] This document provides detailed application notes and protocols for the use of aldoxime dehydratase in nitrile synthesis.

Enzymatic Mechanism and Signaling Pathway

The catalytic mechanism of aldoxime dehydratase involves the direct binding of the aldoxime substrate to the ferrous heme iron within the enzyme's active site.[7] Key amino acid residues, such as histidine and serine, play crucial roles as acid-base catalysts and in stabilizing the substrate in the correct orientation for the dehydration reaction to occur.[8][10] The proposed mechanism involves the following key steps: the heme iron acts as an electron donor-acceptor, while a nearby histidine residue facilitates the proton transfer necessary for water elimination.[10]

Aldoxime_Dehydratase_Mechanism cluster_0 Aldoxime Dehydratase Active Site cluster_1 Reaction Pathway heme Heme Fe(II) intermediate Heme-Bound Intermediate heme->intermediate his320 His320 (Acid-Base Catalyst) his320->intermediate Proton Transfer ser219 Ser219 (Substrate Stabilization) aldoxime Aldoxime (R-CH=N-OH) ser219->aldoxime H-Bonding arg178 Arg178 (Stabilizer) arg178->his320 Stabilization aldoxime->intermediate Binds to Heme Fe(II) nitrile Nitrile (R-C≡N) intermediate->nitrile Dehydration water H₂O intermediate->water Elimination

Fig. 1: Proposed catalytic mechanism of aldoxime dehydratase.

Applications in Research and Drug Development

The application of aldoxime dehydratases is expanding, with significant potential in various sectors:

  • Green Chemistry: As biocatalysts, Oxds operate under mild conditions, reducing energy consumption and waste generation compared to conventional chemical methods.[3][5][6]

  • Pharmaceutical Synthesis: Nitrile-containing compounds are prevalent in many pharmaceuticals.[2] Oxd-catalyzed synthesis provides a novel and efficient route to produce chiral nitriles and other complex intermediates for drug development.

  • Bulk and Fine Chemicals: These enzymes have been successfully used for the synthesis of various aliphatic and aromatic nitriles, some of which are important bulk and fine chemicals.[2][3][5][6] High substrate loadings of over 1 kg/L have been achieved in some cases, demonstrating the industrial potential of this technology.[5][6][12]

  • Biorefineries: Aldoxime dehydratases can be integrated into biorefinery concepts for the conversion of bio-based feedstocks into valuable chemicals.[6]

Data Presentation

Table 1: Substrate Scope and Performance of Various Aldoxime Dehydratases
Enzyme SourceSubstrateCo-solventSubstrate LoadingReaction TimeConversionReference
Bacillus sp. OxB-1n-Octanal oxime10% (v/v) Ethanolup to 1.4 kg/L 24 h>90%[5]
Whole cellsCitronellyl-oximeNone (neat)Not specified90 hFull conversion[5][6]
Pseudomonas putida F1 (Wild Type)Benzaldehyde oximeNot specifiedNot specifiedNot specified0.7 U/mg[13]
Pseudomonas putida F1 (L318F mutant)Benzaldehyde oximeNot specifiedNot specifiedNot specified2.6 U/mg[13]
Pseudomonas putida F1 (L318F/F306Y mutant)Benzaldehyde oximeNot specifiedNot specifiedNot specified2.8 U/mg[13]
Pseudomonas putida F1 (L318I-N266S mutant)2-Furaldehyde oximeEthanol100 mM1.5 hComplete[14]
Rhodococcus sp. N-771Aliphatic aldoximesNot specifiedNot specifiedNot specifiedHigh activity[15]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of Aldoxime Dehydratase

This protocol is a general guideline for the expression and purification of recombinant Oxd, based on methods described for OxdA.[10]

1. Gene Cloning and Expression Vector Construction: a. Synthesize or PCR-amplify the gene encoding the desired aldoxime dehydratase. b. Clone the gene into a suitable expression vector (e.g., pET vector series for E. coli) with an optional affinity tag (e.g., His6-tag) for purification. c. Transform the expression vector into a suitable E. coli expression host strain (e.g., BL21(DE3)).

2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. Use the overnight culture to inoculate a larger volume of fresh LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. d. Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance the yield of soluble protein.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 300 mM NaCl, and 10 mM imidazole). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the cell debris. e. Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column (if using a His-tagged protein). f. Wash the column with the lysis buffer to remove unbound proteins. g. Elute the bound protein with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250 mM). h. Analyze the purified protein fractions by SDS-PAGE. i. Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

Protocol 2: Aldoxime Dehydratase Activity Assay

This protocol describes a general method to determine the enzymatic activity of aldoxime dehydratase.

1. Reaction Mixture Preparation: a. Prepare a stock solution of the aldoxime substrate in a suitable organic solvent (e.g., ethanol). b. In a reaction vessel, prepare the reaction mixture containing:

  • Potassium phosphate buffer (50-100 mM, pH 7.0)
  • Aldoxime substrate (final concentration will vary depending on the enzyme and substrate)
  • Co-solvent if necessary (e.g., ethanol, typically 1-10% v/v)
  • Optionally, a reducing agent such as Na2S or 2-mercaptoethanol (B42355) can be added to enhance activity.[15]

2. Enzymatic Reaction: a. Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C). b. Initiate the reaction by adding a known amount of the purified enzyme or whole cells expressing the enzyme. c. Incubate the reaction for a specific period, taking aliquots at different time points.

3. Reaction Quenching and Product Analysis: a. Stop the reaction in the aliquots by adding an equal volume of a quenching solution (e.g., acetonitrile (B52724) or by heat inactivation). b. Centrifuge the quenched samples to remove any precipitated protein. c. Analyze the supernatant for the formation of the nitrile product and the consumption of the aldoxime substrate using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

4. Calculation of Specific Activity: a. Determine the amount of product formed per unit of time from the linear range of the reaction progress curve. b. Calculate the specific activity as the amount of product (in µmol) formed per minute per milligram of enzyme (U/mg).

Protocol 3: Chemoenzymatic Synthesis of Nitriles from Aldehydes

This protocol outlines a two-step, one-pot synthesis of nitriles from aldehydes, combining a chemical oximation step with an enzymatic dehydration step.[16]

1. Oximation of the Aldehyde: a. In a suitable reaction vessel, dissolve the starting aldehyde in an appropriate solvent system. b. Add hydroxylamine (B1172632) (often as hydroxylamine hydrochloride with a base like sodium bicarbonate) to the aldehyde solution. c. Stir the reaction at room temperature until the conversion of the aldehyde to the corresponding aldoxime is complete (monitor by TLC, GC, or HPLC).

2. Enzymatic Dehydration: a. Once the oximation is complete, adjust the pH of the reaction mixture to the optimal pH for the aldoxime dehydratase (typically around pH 7.0). b. Add the aldoxime dehydratase (as purified enzyme or whole-cell biocatalyst) directly to the reaction mixture containing the in situ generated aldoxime. c. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with stirring. d. Monitor the formation of the nitrile product over time using GC or HPLC.

3. Product Extraction and Purification: a. Once the enzymatic reaction is complete, extract the nitrile product from the aqueous reaction mixture using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). b. Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4 or MgSO4). c. Remove the solvent under reduced pressure. d. Purify the crude nitrile product by column chromatography or distillation if necessary.

Visualization of Experimental Workflow

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Biocatalytic Reaction cluster_2 Downstream Processing & Analysis gene_cloning Gene Cloning & Vector Construction expression Protein Expression in Host gene_cloning->expression purification Purification (e.g., Affinity Chromatography) expression->purification reaction_setup Reaction Setup (Buffer, Enzyme, Substrate) purification->reaction_setup substrate_prep Substrate Preparation (Aldoxime) substrate_prep->reaction_setup incubation Incubation (Controlled Temp & Time) reaction_setup->incubation quenching Reaction Quenching incubation->quenching extraction Product Extraction quenching->extraction analysis Analysis (HPLC/GC) extraction->analysis purification_prod Product Purification analysis->purification_prod

Fig. 2: General experimental workflow for nitrile synthesis.

Concluding Remarks

Aldoxime dehydratases are powerful biocatalysts that enable the sustainable and efficient synthesis of nitriles.[3][5][6] Their ability to operate under mild conditions and with high substrate tolerance makes them a valuable tool for both academic research and industrial applications, including drug development.[5][6][12] The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and implement this promising enzymatic technology. Further research, including protein engineering to broaden substrate scope and improve catalytic efficiency, will continue to expand the utility of aldoxime dehydratases in modern organic synthesis.[13]

References

The Pivotal Role of Nitriles in Modern Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitrile functional group (-C≡N), once considered a simple synthetic intermediate, has emerged as a crucial pharmacophore in the design and development of modern agrochemicals. Its unique electronic properties, metabolic stability, and ability to modulate the physicochemical characteristics of a molecule have led to its incorporation into a wide range of herbicides, fungicides, and insecticides. This document provides detailed application notes on the role of nitriles in agrochemicals, protocols for their synthesis and evaluation, and visual representations of their mechanisms of action and experimental workflows.

Application Notes: The Versatility of the Nitrile Group in Agrochemicals

The introduction of a nitrile group into an agrochemical candidate can profoundly influence its biological activity and environmental fate. Key advantages conferred by the nitrile moiety include:

  • Enhanced Potency and Target Binding: The strong dipole moment and linear geometry of the nitrile group enable it to act as a key interacting moiety with target enzymes and proteins. It can participate in hydrogen bonding, polar interactions, and π-π stacking, often leading to a significant increase in binding affinity and, consequently, higher potency.[1][2]

  • Metabolic Stability: The carbon-nitrogen triple bond is relatively resistant to metabolic degradation in plants, insects, and soil microorganisms.[1] This metabolic stability can lead to longer residual activity and improved field performance of the agrochemical.

  • Modulation of Physicochemical Properties: The nitrile group is a powerful electron-withdrawing group that can influence the lipophilicity and bioavailability of a molecule.[1] This allows for the fine-tuning of properties such as cell membrane penetration and translocation within the target organism.

  • Bioisosterism: The nitrile group can serve as a bioisostere for other functional groups like carbonyls, hydroxyls, and halogens.[1][2] This allows for structural modifications to optimize activity and reduce off-target effects while maintaining the desired biological function.

Nitrile-Containing Herbicides

Nitriles are a key feature in several classes of herbicides with distinct mechanisms of action.

  • Photosystem II (PSII) Inhibitors: Herbicides like bromoxynil (B128292) and ioxynil (B1672095) are nitrile-containing compounds that inhibit photosynthesis. They bind to the D1 protein in the photosystem II complex, blocking electron transport.[3][4][5][6] This leads to the buildup of highly reactive oxygen species, causing rapid cell membrane damage, chlorosis, and necrosis.[4][6][7]

  • Acetolactate Synthase (ALS) Inhibitors: This class of herbicides, which includes some nitrile-containing compounds, targets the ALS enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[8][9][10] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately halting plant growth and development.[8][9]

  • Cellulose Biosynthesis Inhibitors: Certain nitrile herbicides disrupt the synthesis of cellulose, a vital component of plant cell walls, leading to a loss of structural integrity and inhibition of growth.

Nitrile-Containing Fungicides

The nitrile group is also prevalent in fungicides, contributing to their efficacy against a broad spectrum of fungal pathogens.

  • Fludioxonil (B1672872): This widely used phenylpyrrole fungicide contains a nitrile group and acts by inhibiting a fungal-specific group III hybrid histidine kinase.[11][12][13][14] This disruption of the high osmolarity glycerol (B35011) (HOG) signaling pathway leads to an abnormal cellular response to osmotic stress, ultimately causing fungal cell death.[11][12][13][14] Fludioxonil is highly effective as a seed treatment, protecting crops from seed-borne and soil-borne diseases.[15]

Nitrile-Containing Insecticides

Many synthetic pyrethroids, a major class of insecticides, feature a nitrile group.

  • Cypermethrin and Deltamethrin: These are examples of pyrethroids that contain an α-cyano group.[7] They are neurotoxins that act by targeting the voltage-gated sodium channels in the nerve cells of insects.[3][4][5][16][17] The presence of the nitrile group enhances the insecticidal activity. These insecticides cause the sodium channels to remain open for an extended period, leading to hyperexcitation of the nervous system, paralysis, and death of the insect.[4][5][17]

Quantitative Data on Nitrile-Containing Agrochemicals

The efficacy of nitrile-containing agrochemicals can be quantified through various metrics, such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

AgrochemicalTypeTarget OrganismEfficacy Metric (Concentration)Reference
Fludioxonil FungicideHainesia lythriEC50 = 0.01 µg/mL (mycelial growth)[18]
Alternaria suffruticosaeEC50 = 0.07 µg/mL (mycelial growth)[18]
Phyllosticta commonsiiEC50 = 0.35 µg/mL (mycelial growth)[18]
Hainesia lythriEC50 = 1.26 µg/mL (conidia germination)[18]
Fusarium pseudograminearumMean EC50 = 0.0613 µg/mL (mycelial growth)[8]
Botrytis cinerea (sensitive isolates)Mean EC50 = 0.04 µg/mL (mycelial growth)[19]
Botrytis cinerea (highly resistant isolates)Mean EC50 = 3.66 µg/mL (mycelial growth)[19]
Aspergillus flavusEC50 = 0.06-0.11 µg/mL (mycelial growth)[20]
Experimental Nitrile-Containing Antifungal (Compound 3a) FungicideBotrytis cinerea>85% growth inhibition at 50 µg/mL[17][20][21]
Gibberella zeae>85% growth inhibition at 50 µg/mL[17][20][21]
Colletotrichum lagenarium>85% growth inhibition at 50 µg/mL[17][20][21]

Experimental Protocols

Protocol for the Laboratory Synthesis of Bromoxynil (A Representative Nitrile Herbicide)

This protocol describes a general method for the synthesis of bromoxynil, a photosystem II inhibiting herbicide, starting from 4-hydroxybenzonitrile (B152051). This procedure is based on established chemical principles of electrophilic aromatic substitution.[16][22]

Materials:

  • 4-hydroxybenzonitrile

  • Bromine (Br₂)

  • A suitable solvent (e.g., dichloromethane (B109758) or acetic acid)

  • Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, crystallization dish)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of 4-hydroxybenzonitrile in the chosen solvent. Cool the flask in an ice bath with stirring.

  • Bromination: Slowly add a stoichiometric amount of bromine (typically 2 equivalents for dibromination) to the cooled solution via a dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure the completion of the bromination. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any excess bromine by adding sodium thiosulfate solution until the reddish-brown color of bromine disappears.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude bromoxynil by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized bromoxynil using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point determination.

Protocol for Evaluating Herbicide Efficacy (Whole-Plant Bioassay)

This protocol provides a generalized framework for assessing the efficacy of a nitrile-containing herbicide on target weed species in a greenhouse or controlled environment setting.[18][23]

Materials:

  • Test herbicide (e.g., synthesized bromoxynil)

  • Target weed species (e.g., Amaranthus retroflexus - redroot pigweed)

  • Susceptible control weed population

  • Pots filled with a suitable growing medium

  • Greenhouse or growth chamber with controlled temperature, light, and humidity

  • Spray chamber or calibrated sprayer

  • Untreated control (solvent/carrier only)

  • Reference herbicide (a commercial standard with a similar mode of action)

Procedure:

  • Plant Propagation: Sow seeds of the target weed species and a known susceptible population in pots. Allow the plants to grow to a specific developmental stage (e.g., 2-4 true leaves) under controlled environmental conditions.

  • Experimental Design: Arrange the pots in a randomized complete block design with a sufficient number of replicates (e.g., 4-6) for each treatment.

  • Herbicide Preparation: Prepare a stock solution of the test herbicide in a suitable solvent. Make a series of dilutions to create a range of application rates that are expected to span from no effect to complete plant death. Also, prepare solutions for the untreated control and the reference herbicide.

  • Herbicide Application: Apply the herbicide treatments to the plants using a calibrated sprayer to ensure uniform coverage. Record the application volume and pressure.

  • Post-Treatment Care: Return the treated plants to the greenhouse or growth chamber and maintain them under the same controlled conditions.

  • Efficacy Assessment: Evaluate the herbicide efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment). Assessments can include:

    • Visual Injury Rating: Score the plants on a scale of 0% (no injury) to 100% (complete death) based on symptoms like chlorosis, necrosis, and stunting.

    • Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the reduction in biomass compared to the untreated control.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and calculate efficacy metrics such as the GR50 (the dose required to cause a 50% reduction in growth).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The mechanisms of action of many nitrile-containing agrochemicals involve the disruption of specific signaling pathways within the target organism.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB D1 Protein (QB site) QA->QB e- PQ Plastoquinone Pool QB->PQ e- ROS Reactive Oxygen Species (ROS) QB->ROS Leads to formation of Cytb6f Cytochrome b6f PQ->Cytb6f e- Light Light Energy Light->P680 Herbicide Nitrile Herbicide (e.g., Bromoxynil) Herbicide->QB Binds and Blocks Electron Transfer Damage Cell Membrane Damage ROS->Damage

Caption: Mechanism of action of Photosystem II inhibiting nitrile herbicides.

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth Herbicide ALS-Inhibiting Nitrile Herbicide Herbicide->ALS Inhibits

Caption: Inhibition of branched-chain amino acid synthesis by ALS-inhibiting herbicides.

Fludioxonil_MoA Fludioxonil Fludioxonil (Nitrile Fungicide) HHK Group III Hybrid Histidine Kinase (HHK) Fludioxonil->HHK Induces Phosphatase Activity Ypd1 Ypd1 HHK->Ypd1 Ypd1_P Ypd1-P Ypd1_P->HHK Dephosphorylation HOG_MAPK HOG MAPK Pathway Ypd1_P->HOG_MAPK Inhibits Ypd1->HOG_MAPK No longer inhibits Hog1_P Hog1-P HOG_MAPK->Hog1_P Constitutive Activation OsmoticStress Normal Osmotic Stress Response HOG_MAPK->OsmoticStress Normal Function Glycerol Glycerol Accumulation Hog1_P->Glycerol CellDeath Fungal Cell Death Glycerol->CellDeath Leads to

Caption: Mechanism of action of the nitrile fungicide fludioxonil.

Experimental Workflow

The development and evaluation of new agrochemicals follow a structured workflow, from initial synthesis to field trials.

Agrochemical_Dev_Workflow cluster_lab Laboratory & Greenhouse cluster_field Field Trials cluster_reg Regulatory & Development Synthesis Synthesis of Nitrile Analogs Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (in vitro/in planta) Purification->PrimaryScreening DoseResponse Dose-Response Studies PrimaryScreening->DoseResponse Active Compounds SmallPlot Small-Plot Efficacy Trials DoseResponse->SmallPlot Lead Candidates CropSafety Crop Safety & Selectivity Testing SmallPlot->CropSafety LargeScale Large-Scale Field Validation CropSafety->LargeScale Toxicology Toxicology & Environmental Fate LargeScale->Toxicology Formulation Formulation Development Toxicology->Formulation Registration Regulatory Submission Formulation->Registration

Caption: A generalized workflow for the development of nitrile-containing agrochemicals.

References

Application Note: Efficient Hydration of Octanenitrile to Octanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydration of nitriles to primary amides is a fundamental transformation in organic synthesis, providing a direct and atom-economical route to valuable amide functional groups. Amides are prevalent in pharmaceuticals, natural products, and polymers. This application note provides a detailed experimental protocol for the hydration of octanenitrile to octanamide (B1217078), a key intermediate in various chemical processes. The described method is a transition-metal-free approach utilizing sodium hydroxide (B78521) in isopropyl alcohol, which offers a cost-effective and environmentally benign alternative to traditional heavy metal catalysts.[1][2] This protocol is adaptable for a range of aliphatic and aromatic nitriles.[1][2]

Reaction Principle

The hydration of a nitrile involves the addition of a water molecule across the carbon-nitrogen triple bond. In this base-mediated protocol, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by a water or alcohol molecule to form the amide. The use of a base as a catalyst is a well-established method for this transformation.[1]

Experimental Data

The following table summarizes the reaction conditions and outcomes for the hydration of various nitriles using a sodium hydroxide-mediated protocol. While data for this compound is not explicitly available in the cited literature, the results for other aliphatic nitriles provide a strong indication of the expected yield and reaction parameters.

SubstrateCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetonitrileNaOHIsopropyl Alcohol602463[1]
3-PhenylpropionitrileNaOHIsopropyl Alcohol602459[1]
BenzonitrileNaOHIsopropyl Alcohol602495[2]
4-MethylbenzonitrileNaOHIsopropyl Alcohol602492[2]

Detailed Experimental Protocol

Materials:

Equipment:

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glass funnel

  • Separatory funnel

  • Chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2 mmol, 0.25 g).

  • Reagent Addition: To the flask, add sodium hydroxide (2 mmol, 0.08 g) followed by isopropyl alcohol (1.0 mL).[2]

  • Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a preheated oil bath or heating mantle at 60°C.[2] Stir the reaction mixture vigorously.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., hexane/ethyl acetate, 7:3 v/v). To take a sample, briefly remove the flask from the heat, withdraw a small aliquot with a capillary tube, and spot it on a TLC plate alongside a spot of the starting material (this compound). Visualize the plate under a UV lamp. The reaction is complete when the starting material spot is no longer visible. The expected reaction time is approximately 24 hours.[2]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Add dichloromethane (10 mL) to the reaction mixture and stir for a few minutes.[2] Filter the mixture through a funnel to remove any insoluble materials.

  • Drying and Concentration: Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[2] The column should be packed using a slurry of silica gel in hexane. The crude product is loaded onto the column, and the product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 40% EtOAc in hexane). Collect the fractions containing the desired product (as determined by TLC analysis).

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield octanamide as a white solid. The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the hydration of this compound to octanamide.

experimental_workflow start Start setup Reaction Setup: This compound, NaOH, IPA start->setup reaction Heating and Stirring (60°C, 24h) setup->reaction monitoring TLC Monitoring reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup Work-up: DCM Addition, Filtration monitoring->workup Complete extraction Extraction and Washing workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure Octanamide purification->product

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octanenitrile, a readily available aliphatic nitrile, serves as a versatile and valuable starting material for the synthesis of a variety of heterocyclic compounds. Its long alkyl chain can impart lipophilicity to target molecules, a desirable property in drug discovery for modulating pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis of key heterocyclic scaffolds—tetrazoles, pyridines, and thiophenes—starting from this compound.

Application Note 1: Direct Synthesis of 5-Heptyl-1H-tetrazole via [3+2] Cycloaddition

Tetrazoles are recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability in drug candidates.[1][2][3] The [3+2] cycloaddition reaction between an organonitrile and an azide (B81097) salt is the most direct and widely used method for synthesizing 5-substituted-1H-tetrazoles.[1][4] This protocol details the synthesis of 5-heptyl-1H-tetrazole from this compound.

G This compound This compound reagents + Sodium Azide (NaN3) + Catalyst (e.g., ZnBr2 or SSA) This compound->reagents tetrazole 5-Heptyl-1H-tetrazole reagents->tetrazole [3+2] Cycloaddition DMF or H2O, Reflux

Caption: Workflow for the one-step synthesis of 5-heptyl-1H-tetrazole.

Experimental Protocol: Synthesis of 5-Heptyl-1H-tetrazole

This procedure is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[1][4]

Materials:

  • This compound (1.0 mmol, 125.2 mg)

  • Sodium azide (NaN₃) (1.2 mmol, 78.0 mg)

  • Silica Sulfuric Acid (SSA) (500 mg, ~1.0 mmol) or Zinc Bromide (ZnBr₂) (1.0 mmol, 225.2 mg)

  • Dimethylformamide (DMF) (10 mL) or Water (2 mL)

  • Petroleum ether and Ethyl acetate (B1210297) for purification

  • Hydrochloric acid (HCl), 5 M solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), sodium azide (1.2 mmol), and the chosen catalyst (Silica Sulfuric Acid or ZnBr₂).

  • Add the solvent (DMF for SSA catalyst, or water for ZnBr₂ catalyst).

  • Heat the suspension to reflux (approx. 153°C for DMF, 100°C for water) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 4-12 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • If using SSA, filter off the solid catalyst and wash it with ethyl acetate.[1]

  • If using water, proceed directly to acidification. Add 10 mL of water to the cooled reaction mixture.

  • Acidify the solution to pH ~2 by slowly adding 5 M HCl. A white precipitate of the tetrazole product should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, the crude product can be purified by recrystallization from an appropriate solvent system like petroleum ether/ethyl acetate.[1]

Safety Note: Sodium azide is highly toxic and can form explosive hydrazoic acid under acidic conditions. Handle with extreme care in a well-ventilated fume hood. Avoid contact with heavy metals.

Quantitative Data

The table below summarizes typical yields for the synthesis of 5-alkyl-1H-tetrazoles using various catalysts.

Nitrile SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileSilica Sulfuric AcidDMFReflux495[1]
ValeronitrileZnBr₂Water1002488[4]
AdiponitrileZnBr₂Water1004891 (ditetrazole)[4]
PhenylacetonitrileZnBr₂Water1002498[4]

Application Note 2: Multi-Step Synthesis of Pyridine (B92270) and Thiophene (B33073) Derivatives via a β-Ketonitrile Intermediate

Simple aliphatic nitriles like this compound are not directly suitable for common pyridine and thiophene syntheses such as the Guareschi-Thorpe or Gewald reactions, which require an activated methylene (B1212753) group. However, this compound can be readily converted into 3-oxo-decanenitrile, a versatile β-ketonitrile intermediate that serves as an excellent precursor for both heterocyclic systems.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Heterocycle Formation This compound This compound ketonitrile 3-Oxo-decanenitrile (β-Ketonitrile Intermediate) This compound->ketonitrile Acylation (e.g., with Ethyl Acetate, NaH) pyridine Substituted Pyridine ketonitrile->pyridine Guareschi-Thorpe Condensation (e.g., with Cyanoacetamide) thiophene 2-Aminothiophene Derivative ketonitrile->thiophene Gewald Reaction (Elemental Sulfur, Base)

Caption: Two-step strategy for synthesizing pyridines and thiophenes from this compound.

Experimental Protocol 1: Synthesis of 3-Oxo-decanenitrile

This protocol is based on the general principle of nitrile acylation using a strong base.[5]

Materials:

  • This compound (1.0 mol, 125.2 g)

  • Ethyl acetate (1.2 mol, 105.7 g)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mol, 48.0 g)

  • Anhydrous Toluene (B28343) (500 mL)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Suspend sodium hydride in 200 mL of anhydrous toluene in the three-neck flask under a nitrogen atmosphere.

  • Heat the suspension to 80-90°C with vigorous stirring.

  • Prepare a mixture of this compound (1.0 mol) and ethyl acetate (1.2 mol) in 300 mL of anhydrous toluene.

  • Add the nitrile-ester mixture dropwise to the heated NaH suspension over 2-3 hours. Hydrogen gas will evolve.

  • After the addition is complete, continue heating and stirring for an additional 2-3 hours until hydrogen evolution ceases.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly and carefully quench the reaction by adding 10% HCl solution until the mixture is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer twice with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure. The crude 3-oxo-decanenitrile can be purified by vacuum distillation.

Experimental Protocol 2: Synthesis of a 2-Aminothiophene Derivative (Gewald Reaction)

The synthesized 3-oxo-decanenitrile is used as the carbonyl component in the Gewald three-component reaction.

Materials:

  • 3-Oxo-decanenitrile (10 mmol, 1.67 g)

  • Malononitrile (B47326) (10 mmol, 0.66 g)

  • Elemental Sulfur (S₈) (10 mmol, 0.32 g)

  • Morpholine or Diethylamine (20 mmol)

  • Ethanol (B145695) (25 mL)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, combine 3-oxo-decanenitrile (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (25 mL).

  • Add the base (morpholine or diethylamine, 20 mmol) and stir the mixture at room temperature.

  • Gently warm the mixture to 40-50°C and stir for 2-4 hours. The reaction is often mildly exothermic.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

  • The product, ethyl 2-amino-5-hexyl-4-methylthiophene-3-carboxylate, may precipitate. If so, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice water and acidify with dilute HCl. Collect the resulting solid by filtration.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified 2-aminothiophene.

Quantitative Data

The following table presents representative data for the key transformations.

Reaction StepReactantsProductConditionsYield (%)Reference
Nitrile Acylation Carboxylic Ester + Nitrileβ-KetonitrileNaH, Toluene, 80-90°Cup to 80[5]
Gewald Reaction Ketone + Activated Nitrile + Sulfur2-AminothiopheneAmine base, EtOH, 50°C70-95General

Application Note 3: Activation of this compound via the Pinner Reaction for Amidine Synthesis

The Pinner reaction transforms a nitrile into a highly reactive imino ester salt (Pinner salt).[6][7] This intermediate can be readily converted into an amidine by reaction with ammonia (B1221849). Amidines are not heterocyclic themselves, but they are crucial building blocks for constructing nitrogen-containing heterocycles like pyrimidines and imidazoles.

G This compound This compound pinner_salt Ethyl heptanimidate hydrochloride (Pinner Salt) This compound->pinner_salt Pinner Reaction (Anhydrous HCl, EtOH) amidine Heptanamidine hydrochloride pinner_salt->amidine Aminolysis (Ammonia) heterocycles Pyrimidine & Imidazole Precursors amidine->heterocycles

Caption: Synthesis of amidines from this compound via the Pinner reaction.

Experimental Protocol: Synthesis of Heptanamidine Hydrochloride

This protocol describes the two-step, one-pot synthesis of an amidine from this compound.[7]

Materials:

  • This compound (100 mmol, 12.5 g)

  • Anhydrous Ethanol (150 mmol, 6.9 g)

  • Anhydrous Diethyl Ether or Dichloromethane (100 mL)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Anhydrous Ammonia (NH₃) gas

  • Three-neck round-bottom flask with gas inlet tube, stirrer, and drying tube

Procedure: Part A: Formation of the Pinner Salt

  • Dissolve this compound (100 mmol) and anhydrous ethanol (150 mmol) in anhydrous diethyl ether (100 mL) in the flask.

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry HCl gas through the stirred solution. The Pinner salt will begin to precipitate as a white solid.

  • Continue passing HCl gas until the solution is saturated and precipitation is complete.

  • Seal the flask and allow it to stand in the cold (e.g., refrigerator) for 12-24 hours to ensure complete formation of the salt.

  • Collect the ethyl heptanimidate hydrochloride by filtration under a dry atmosphere (e.g., in a glove bag), wash with a small amount of cold, dry diethyl ether, and use immediately in the next step.

Part B: Conversion to Amidine

  • Suspend the freshly prepared Pinner salt in anhydrous ethanol (100 mL) at 0°C.

  • Bubble dry ammonia gas through the suspension with stirring. The Pinner salt will gradually dissolve as the amidine hydrochloride is formed.

  • Continue the flow of ammonia until the reaction is complete (can be monitored by the disappearance of the solid starting material).

  • Ammonium (B1175870) chloride will precipitate as a byproduct.

  • Filter the reaction mixture to remove the ammonium chloride.

  • Evaporate the filtrate under reduced pressure to obtain the crude heptanamidine hydrochloride.

  • The product can be purified by recrystallization from an ethanol/ether mixture.

Quantitative Data

Pinner reactions followed by aminolysis are generally high-yielding processes.

Reaction StepSubstrateProductConditionsTypical Yield (%)
Pinner Reaction Aliphatic NitrilePinner SaltAnhydrous HCl, Alcohol, 0°C80-95
Aminolysis Pinner SaltAmidine SaltAmmonia, Alcohol, 0°C85-98

References

Analytical standards for octanenitrile quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of Octanenitrile

Introduction

This compound (C₈H₁₅N), also known as caprylonitrile or n-heptyl cyanide, is a saturated fatty nitrile used as an intermediate in various chemical syntheses.[1][2][3] Its presence and purity are critical in research, drug development, and industrial applications, necessitating accurate and reliable quantitative methods. The validation of these analytical methods is crucial to ensure their suitability for their intended purpose, focusing on parameters like specificity, linearity, accuracy, and precision.[4] This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[5]

Analytical Technique Selection

The choice of analytical technique for nitrile analysis is determined by the physicochemical properties of the analyte, such as its volatility and thermal stability.[4] Gas Chromatography (GC) is highly effective for the separation and analysis of volatile compounds, while High-Performance Liquid Chromatography (HPLC) is generally more suitable for non-volatile or thermally labile molecules.[6] Given that this compound is a volatile compound, GC-MS is the preferred method for its robust separation, identification, and quantification.[5]

Experimental Protocol: Quantification of this compound by GC-MS

This protocol outlines a general method for the quantitative analysis of an this compound sample. For use in a GxP environment, full validation according to specific regulatory guidelines (e.g., ICH) is required.

1. Principle

A diluted sample of this compound is injected into a GC system, where it is vaporized. The components of the sample are separated based on their volatility and differential interactions with the stationary phase of the GC column as they are carried through by an inert gas. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the definitive identification and quantification of this compound.[5]

2. Reagents and Materials

  • This compound Reference Standard: Purity ≥99.5%

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade or equivalent.[5]

  • Inert Gas: Helium or Nitrogen, ultra-high purity.

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials.

3. Instrumentation

  • A Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) and an autosampler is used.

  • The system should be controlled by appropriate data acquisition and processing software.

4. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the solvent to achieve an expected concentration within the calibration range. For complex matrices, appropriate extraction techniques like liquid-liquid extraction or solid-phase extraction may be necessary.[7] All solutions should be filtered through a 0.2 µm syringe filter before injection.[8]

5. GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterRecommended Setting
GC System
Injection PortSplit/Splitless
Injection ModeSplit (e.g., 50:1 ratio)
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS System
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for quantification and Scan (m/z 40-200) for identification
SIM Ions for this compoundTo be determined from the mass spectrum of the standard (e.g., quantifier and qualifier ions).

6. Data Analysis and Quantification

  • Identification: The retention time of the peak in the sample chromatogram must match that of the reference standard. The mass spectrum of the sample peak should also match the reference spectrum.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis on the data. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The analytical method should be validated to demonstrate its suitability. Key validation parameters are summarized below with hypothetical performance data.[4][9]

Table 1: Summary of Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of this compoundPeak is spectrally pure and free from co-eluting impurities.
Linearity Correlation Coefficient (r²) ≥ 0.995r² = 0.9992 over the range of 1-100 µg/mL.
Range 1-100 µg/mLMethod is linear, accurate, and precise within this range.
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.3% at three concentration levels (low, medium, high).
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%Repeatability: 0.8% Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.0 µg/mL
Robustness No significant impact on resultsMethod is robust to minor changes in flow rate (±0.1 mL/min) and oven ramp rate (±1 °C/min).

Visualizations

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Weighing & Solubilization C GC-MS Injection A->C B Standard Weighing & Dilution Series B->C G Calibration Curve Generation B->G D Chromatographic Separation C->D E Mass Spectrometry Detection (SIM/Scan) D->E F Peak Integration & Identification E->F H Quantification F->H G->H

Caption: Workflow for the GC-MS quantification of this compound.

Method_Validation cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_limits Method Limits cluster_reliability Reliability center Validated Analytical Method Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity LOD Limit of Detection center->LOD LOQ Limit of Quantitation center->LOQ Robustness Robustness center->Robustness Range Range Linearity->Range

Caption: Logical relationships in analytical method validation.

Conclusion

The GC-MS method described provides a robust, sensitive, and specific protocol for the quantification of this compound. Proper method validation ensures that the data generated is accurate and reliable, which is essential for quality control in research and industrial settings. The provided instrumental parameters and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and verify their own analytical standards for this compound quantification.

References

Green Chemistry Approaches to Nitrile Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for environmentally benign approaches to nitrile synthesis. Traditional methods for synthesizing nitriles often involve hazardous reagents such as toxic cyanides and harsh reaction conditions. The following green chemistry alternatives offer significant advantages, including the use of biocatalysts, aqueous reaction media, and electrosynthesis, leading to safer, more sustainable, and efficient processes.

Biocatalytic Synthesis of Nitriles using Aldoxime Dehydratase

Biocatalytic methods offer a highly selective and environmentally friendly route to nitriles under mild reaction conditions.[1][2] Aldoxime dehydratases are enzymes that catalyze the dehydration of aldoximes to the corresponding nitriles with water as the only byproduct.[3][4][5] This approach is particularly valuable for the synthesis of chiral nitriles and for reactions requiring high specificity.[4] Whole-cell biocatalysts are often employed, simplifying the process by avoiding enzyme purification.[3]

Logical Relationship: Biocatalytic Nitrile Synthesis Pathway

Biocatalytic Nitrile Synthesis from Aldehydes Aldehyde Aldehyde Aldoxime Aldoxime Intermediate Aldehyde->Aldoxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime Nitrile Nitrile Product Aldoxime->Nitrile Enzymatic Dehydration Water Water (byproduct) Enzyme Aldoxime Dehydratase (Whole-cell biocatalyst) Enzyme->Aldoxime One-Pot Synthesis of Nitriles from Aldehydes Start Start: Aldehyde, Hydroxylamine HCl, Catalyst/Solvent Reaction Reaction: Heating and Stirring Start->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up: Cooling, Extraction, Washing, Drying Monitoring->Workup Reaction complete Purification Purification Workup->Purification Product Final Nitrile Product Purification->Product Electrochemical Synthesis of Nitriles from Alcohols Alcohol Primary Alcohol Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Dehydrogenation Ammonia Aqueous Ammonia Imine Imine Intermediate Ammonia->Imine Aldehyde->Imine Imination Nitrile Nitrile Product Imine->Nitrile Dehydrogenation Electrode Ni foam electrode (Anode) Electrode->Alcohol Electrode->Imine

References

Flow Chemistry Applications Involving Octanenitrile: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for chemical transformations involving octanenitrile in continuous flow chemistry systems. The following sections outline key applications, present quantitative data in structured tables, provide detailed experimental methodologies, and include visualizations of the process workflows.

Application Note 1: Continuous Catalytic Hydrogenation of this compound to Octylamine (B49996)

The selective hydrogenation of nitriles to primary amines is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Octylamine, derived from this compound, is a valuable building block. Flow chemistry offers significant advantages for this hydrogenation, including enhanced safety by minimizing the volume of hydrogen gas at any given time, superior heat and mass transfer leading to higher selectivity and yields, and the potential for straightforward scalability.

This application note details the continuous hydrogenation of this compound to octylamine using a packed-bed reactor with a heterogeneous catalyst. By adapting established protocols for similar long-chain aliphatic nitriles, high conversion and selectivity can be achieved under optimized flow conditions.

Quantitative Data Summary

The following table summarizes typical performance data for the continuous hydrogenation of aliphatic nitriles, adapted for this compound based on batch data and studies on homologous compounds. High conversion and excellent selectivity to the primary amine are attainable.

ParameterValueReference / Basis
Substrate This compound-
Product Octylamine-
Catalyst 5% Ru/C (Ruthenium on Carbon)Batch data shows >99% conversion and selectivity.[1]
Alternative Catalyst Polysilane/SiO2-supported PalladiumEffective for long-chain nitriles like decanenitrile.
Typical Conversion >99%Adapted from batch hydrogenation of this compound.[1]
Selectivity to Primary Amine >99%Adapted from batch hydrogenation of this compound.[1]
Temperature 80 - 120 °CTypical range for nitrile hydrogenation.
Hydrogen Pressure 10 - 30 barCommon pressure range for achieving high conversion.
Residence Time 10 - 30 minutesEstimated for complete conversion in a flow system.
Experimental Protocol: Continuous Hydrogenation

This protocol describes the setup and execution of the continuous hydrogenation of this compound.

Materials:

  • This compound

  • Ethanol (B145695) (or other suitable solvent)

  • 5% Ru/C catalyst (or alternative heterogeneous catalyst)

  • Hydrogen gas (high purity)

  • Internal standard (e.g., dodecane) for GC analysis

Equipment:

  • High-pressure liquid pump (HPLC pump)

  • Mass flow controller for hydrogen gas

  • Packed-bed reactor column (stainless steel)

  • Back-pressure regulator

  • Temperature controller/oven for the reactor

  • Gas-liquid separator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Packing: The packed-bed reactor is carefully packed with the 5% Ru/C catalyst. The catalyst bed should be uniform to ensure consistent flow and reaction conditions.

  • System Assembly: The components are assembled as shown in the workflow diagram below. The system should be leak-tested at the desired operating pressure with an inert gas before introducing hydrogen.

  • Catalyst Activation (if required): The catalyst may require activation, typically by flowing hydrogen gas through the heated reactor for a specified period according to the manufacturer's instructions.

  • Reaction Solution Preparation: A solution of this compound in ethanol is prepared at a specific concentration (e.g., 0.5 M). An internal standard is added for accurate GC analysis.

  • Reaction Start-up: The reactor is heated to the desired temperature (e.g., 100 °C). The HPLC pump is started to deliver the this compound solution at a specific flow rate to achieve the target residence time. Simultaneously, hydrogen gas is introduced at a controlled flow rate and pressure (e.g., 20 bar).

  • Steady State and Sampling: The system is allowed to reach a steady state. Samples are then collected from the outlet after the back-pressure regulator and gas-liquid separator.

  • Analysis: The collected samples are analyzed by GC to determine the conversion of this compound and the selectivity to octylamine.

  • Shutdown: Upon completion, the this compound feed is replaced with pure solvent to flush the reactor. The hydrogen flow is then stopped, and the system is cooled down and depressurized.

Experimental Workflow

G cluster_input Input Streams cluster_process Flow Reactor System cluster_output Output & Analysis This compound This compound Solution pump HPLC Pump This compound->pump h2 Hydrogen Gas mfc Mass Flow Controller h2->mfc mixer T-Mixer pump->mixer mfc->mixer reactor Packed-Bed Reactor (Heated, Ru/C) mixer->reactor bpr Back-Pressure Regulator reactor->bpr separator Gas-Liquid Separator bpr->separator product Octylamine Product separator->product vent Excess H2 Vent separator->vent gc GC Analysis product->gc

Caption: Workflow for the continuous hydrogenation of this compound.

Application Note 2: Continuous Flow Hydrolysis of this compound to Octanamide (B1217078)/Octanoic Acid

The hydrolysis of nitriles to amides and subsequently to carboxylic acids is a fundamental organic transformation. While typically conducted in batch with strong acids or bases, a continuous flow process can offer better control over reaction conditions, potentially leading to higher selectivity for the amide intermediate and improved safety, especially when dealing with corrosive reagents at high temperatures.

This application note outlines a conceptual protocol for the continuous hydrolysis of this compound. Given the limited specific literature for the flow hydrolysis of long-chain aliphatic nitriles, this protocol is based on general principles of nitrile hydrolysis and adaptations from related continuous processes.

Quantitative Data Summary

The following table presents expected outcomes for the continuous hydrolysis of this compound. The selectivity between the amide and carboxylic acid can be tuned by adjusting the residence time and reaction temperature.

ParameterValueReference / Basis
Substrate This compound-
Intermediate Product Octanamide-
Final Product Octanoic Acid-
Reagent Dilute Sulfuric Acid or Sodium HydroxideGeneral nitrile hydrolysis conditions.
Typical Conversion >95%Expected under optimized flow conditions.
Selectivity Tunable (Amide vs. Carboxylic Acid)Dependent on residence time and temperature.
Temperature 150 - 250 °CHigh temperatures are typically required for nitrile hydrolysis.
Pressure Sufficient to maintain the liquid phaseDependent on temperature and solvent.
Residence Time 20 - 60 minutesEstimated range for complete conversion.
Experimental Protocol: Continuous Hydrolysis

This protocol provides a general framework for the continuous hydrolysis of this compound.

Materials:

  • This compound

  • Deionized water

  • Sulfuric acid or Sodium hydroxide

  • Suitable organic co-solvent (if needed for solubility, e.g., dioxane)

Equipment:

  • Two high-pressure liquid pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA or stainless steel)

  • Back-pressure regulator

  • Collection vessel

  • Analytical instrumentation (e.g., HPLC, GC-MS) for analysis

Procedure:

  • Solution Preparation: Prepare a solution of this compound, potentially with a co-solvent. Prepare a separate aqueous solution of the acid or base catalyst.

  • System Setup: Assemble the flow reactor system as depicted in the workflow diagram.

  • Reaction Initiation: Heat the reactor coil to the target temperature. Pump the this compound solution and the catalyst solution at controlled flow rates into the T-mixer, where they combine and enter the heated reactor.

  • Reaction and Collection: The reaction mixture flows through the heated coil for the specified residence time. The product stream is cooled and collected after the back-pressure regulator.

  • Work-up and Analysis: The collected product mixture is neutralized. The organic products are extracted and analyzed to determine the conversion and the relative amounts of octanamide and octanoic acid.

  • Optimization: The reaction can be optimized by varying the temperature, residence time, and catalyst concentration to maximize the yield of the desired product (amide or carboxylic acid).

Reaction Pathway

G This compound This compound (R-C≡N) h2o_catalyst + H2O (H+ or OH-) octanamide Octanamide (R-CONH2) h2o_catalyst->octanamide h2o_catalyst2 + H2O (H+ or OH-) octanoic_acid Octanoic Acid (R-COOH) h2o_catalyst2->octanoic_acid

Caption: Hydrolysis pathway of this compound.

Conclusion

The application of continuous flow chemistry to reactions involving this compound presents significant opportunities for process intensification, improved safety, and enhanced control over reaction outcomes. The protocols and data provided herein serve as a foundation for researchers and process chemists to develop and optimize continuous manufacturing routes for valuable octylamine and other derivatives. Further experimental work is encouraged to refine the specific operating parameters for these transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of octanenitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound are:

  • Kolbe Nitrile Synthesis: This involves the nucleophilic substitution of a heptyl halide (e.g., 1-bromoheptane (B155011) or 1-chloroheptane) with a cyanide salt, such as sodium or potassium cyanide. This is a robust and widely used method for preparing aliphatic nitriles.[1][2]

  • Dehydration of Primary Amides: Octanamide (B1217078) can be dehydrated using various reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) to yield this compound.[1] This method is suitable when the corresponding amide is readily available.

  • Catalytic Synthesis from Alcohols: this compound can be synthesized from 1-octanol (B28484) and ammonia (B1221849) in the presence of a suitable catalyst.[3] This method offers a more direct route from a common starting material.

Q2: I am getting a low yield in my Kolbe synthesis of this compound from 1-bromoheptane. What are the likely causes?

A2: Low yields in the Kolbe synthesis of this compound can often be attributed to several factors:

  • Reaction Conditions: The choice of solvent and temperature is critical. Polar aprotic solvents like DMSO are known to significantly improve reaction rates and yields.[4] Insufficient temperature may lead to a slow and incomplete reaction.

  • Competing Elimination Reaction: A significant side reaction for primary alkyl halides is elimination (E2) to form 1-heptene, especially in the presence of a strong base. The cyanide ion can act as a base, and this is more pronounced at higher temperatures.

  • Purity of Reactants: The presence of water in the solvent or on the glassware can react with the cyanide salt and reduce its effectiveness. Ensure all reagents and equipment are anhydrous. The purity of the 1-bromoheptane is also important, as impurities can lead to side reactions.

  • Phase Transfer Catalyst (PTC): For reactions in biphasic systems or with solid cyanide salts, the absence or inefficiency of a phase transfer catalyst can severely limit the reaction rate and yield.[5][6][7]

Q3: I am observing the formation of an isonitrile byproduct. How can I minimize this?

A3: The formation of heptyl isonitrile is a common side reaction due to the ambident nature of the cyanide ion, which can react via either the carbon or nitrogen atom. To minimize isonitrile formation:

  • Choice of Cyanide Salt: Alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) in polar aprotic solvents favor the formation of the nitrile (SN2 attack by the carbon atom).[8] In contrast, heavy metal cyanides like silver cyanide (AgCN) tend to favor isonitrile formation.

  • Solvent: Polar aprotic solvents such as DMSO or DMF generally favor nitrile formation over isonitrile.[8]

  • Temperature: Lower reaction temperatures can sometimes help to favor the thermodynamically more stable nitrile product.

Q4: What are the best practices for purifying this compound?

A4: The primary method for purifying this compound is fractional distillation.[9][10][11] Key considerations include:

  • Removal of Acidic or Basic Impurities: Before distillation, it is advisable to wash the crude product with a dilute aqueous acid and then a dilute aqueous base to remove any basic or acidic impurities, respectively. This should be followed by a water wash to remove any salts.

  • Drying: Thoroughly dry the washed this compound with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before distillation.

  • Fractional Distillation: Use a fractionating column to achieve good separation from any remaining starting materials or byproducts with close boiling points. The boiling point of this compound is approximately 199-201 °C at atmospheric pressure.[12] It is often beneficial to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition.

  • Vapor Pressure Data: The boiling point of this compound decreases with pressure. For example, at 10 kPa (approximately 75 mmHg), the boiling point is around 127.7 °C.[13] This information is crucial for setting up a vacuum distillation.

Troubleshooting Guides

Low Yield in this compound Synthesis

A common challenge in the synthesis of this compound is achieving a high yield. The following guide provides a systematic approach to troubleshooting low yields for the primary synthesis methods.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low this compound Yield start Low Yield Observed method Which synthesis method was used? start->method kolbe Kolbe Synthesis (Heptyl Halide + Cyanide) method->kolbe Kolbe amide Amide Dehydration (Octanamide -> this compound) method->amide Amide Dehydration alcohol Catalytic Synthesis (Octanol + Ammonia) method->alcohol Catalytic kolbe_q1 Check for Elimination Byproduct (1-Heptene) kolbe->kolbe_q1 amide_q1 Check Dehydrating Agent amide->amide_q1 alcohol_q1 Check Catalyst Activity alcohol->alcohol_q1 kolbe_a1_yes Lower reaction temperature. Use a less basic cyanide source if possible. kolbe_q1->kolbe_a1_yes Yes kolbe_q2 Check Reaction Conditions kolbe_q1->kolbe_q2 No kolbe_a2 Ensure anhydrous conditions. Use a polar aprotic solvent (e.g., DMSO). Consider adding a phase transfer catalyst. kolbe_q2->kolbe_a2 amide_a1 Use fresh, high-purity dehydrating agent. Ensure correct stoichiometry. amide_q1->amide_a1 amide_q2 Check Reaction Temperature amide_q1->amide_q2 amide_a2 Optimize temperature. High temperatures can cause decomposition. amide_q2->amide_a2 amide_q3 Check for Starting Material Purity amide_q2->amide_q3 amide_a3 Ensure octanamide is pure and dry. amide_q3->amide_a3 alcohol_a1 Ensure catalyst is active and not poisoned. Optimize catalyst loading. alcohol_q1->alcohol_a1 alcohol_q2 Check Reaction Conditions alcohol_q1->alcohol_q2 alcohol_a2 Optimize temperature and pressure. Ensure correct molar ratio of octanol (B41247) to ammonia. alcohol_q2->alcohol_a2

Caption: Troubleshooting workflow for low this compound yield.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize typical reaction conditions and reported yields for different methods of this compound synthesis.

Table 1: Kolbe Nitrile Synthesis of this compound

Alkyl HalideCyanide SaltSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1-BromoheptaneNaCNDMSONone100-1202-485-95[4]
1-ChloroheptaneNaCNDMSONone120-1406-880-90[4]
1-BromoheptaneNaCNToluene/WaterTBAB¹100592[5]
1-ChloroheptaneKCNAcetonitrile18-Crown-6Reflux2488N/A²

¹Tetrabutylammonium bromide (Phase Transfer Catalyst) ²General conditions based on similar reactions.

Table 2: Dehydration of Octanamide to this compound

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
P₂O₅None (neat)180-2001-280-90[1]
SOCl₂DichloromethaneReflux2-485-95[1]
POCl₃Pyridine1003-580-90N/A³

³General conditions based on similar reactions.

Table 3: Catalytic Synthesis of this compound from 1-Octanol

CatalystTemperature (°C)Molar Ratio (Octanol:NH₃)Yield (%)Reference
Ferrous Sulfide (B99878)4501:385-86[3]
Copper-based325Excess NH₃90N/A⁴

⁴General yield for higher alcohols with this type of catalyst.

Experimental Protocols

Protocol 1: Kolbe Synthesis of this compound from 1-Bromoheptane using Phase Transfer Catalysis

Materials:

  • 1-Bromoheptane (1 mol)

  • Sodium Cyanide (NaCN) (1.2 mol)

  • Toluene (500 mL)

  • Water (500 mL)

  • Tetrabutylammonium bromide (TBAB) (0.05 mol)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • To the flask, add 1-bromoheptane, toluene, and TBAB.

  • In a separate beaker, carefully dissolve sodium cyanide in water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Add the aqueous sodium cyanide solution to the reaction flask.

  • Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer with water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Dehydration of Octanamide using Thionyl Chloride

Materials:

  • Octanamide (1 mol)

  • Thionyl Chloride (SOCl₂) (1.2 mol)

  • Anhydrous Dichloromethane (DCM) (500 mL)

Procedure:

  • Set up a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is dry.

  • Dissolve or suspend octanamide in anhydrous DCM in the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel. Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly pouring the reaction mixture into a cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Mandatory Visualization

Synthesis Method Selection Guide

The choice of synthesis method for this compound often depends on the available starting materials and the desired scale of the reaction. The following diagram provides a logical guide for selecting an appropriate method.

Synthesis_Selection Decision Guide for this compound Synthesis Method start Select Synthesis Route q1 What is your primary starting material? start->q1 sm_halide Heptyl Halide (e.g., 1-Bromoheptane) q1->sm_halide Halide sm_amide Octanamide q1->sm_amide Amide sm_alcohol 1-Octanol q1->sm_alcohol Alcohol method_kolbe Kolbe Nitrile Synthesis sm_halide->method_kolbe method_dehydration Amide Dehydration sm_amide->method_dehydration method_catalytic Catalytic Amination sm_alcohol->method_catalytic kolbe_notes Notes: - High yield - Potential for elimination side reaction - Requires handling of toxic cyanides method_kolbe->kolbe_notes dehydration_notes Notes: - Good for small to medium scale - Requires access to octanamide - Dehydrating agents can be harsh method_dehydration->dehydration_notes catalytic_notes Notes: - Potentially greener route - Requires high temperature and catalyst - Good for large scale production method_catalytic->catalytic_notes

Caption: Decision guide for choosing an this compound synthesis method.

References

Troubleshooting common issues in nitrile hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the catalytic hydrogenation of nitriles, a critical transformation in the synthesis of primary, secondary, and tertiary amines used extensively in the pharmaceutical and chemical industries.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered in nitrile hydrogenation?

A1: The most frequent challenges researchers face are low selectivity (formation of secondary and tertiary amine byproducts), low conversion of the nitrile starting material, and catalyst deactivation.[1][2] Controlling the reaction to favor the desired amine is a key issue.[2]

Q2: Why am I getting a mixture of primary, secondary, and tertiary amines instead of just my target primary amine?

A2: The formation of secondary and tertiary amines is a well-known side reaction in nitrile hydrogenation.[1][2][3] The reaction proceeds through a highly reactive imine intermediate. This intermediate can react with the primary amine product to form secondary amines, which can then react further to form tertiary amines.[2][4]

Q3: My Raney Nickel catalyst seems to have lost its activity after one or two runs. What could be the cause?

A3: Raney Nickel catalysts are prone to deactivation.[5][6] This can be caused by the strong adsorption of product amines or oligomeric byproducts onto the catalyst surface, blocking the active sites.[5] In the absence of additives like sodium hydroxide, Raney Ni can deactivate rapidly.[5] Additionally, if the catalyst, which is often stored as a slurry, dries out, it can become pyrophoric and lose activity.[7]

Q4: I'm observing poor conversion of my nitrile. What factors should I investigate?

A4: Low conversion can be attributed to several factors:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your reaction conditions.

  • Poor Mass Transfer: Inefficient stirring or mixing can limit the contact between hydrogen gas, the liquid phase, and the solid catalyst.[8]

  • Sub-optimal Reaction Conditions: Temperature and hydrogen pressure play a crucial role. Insufficient temperature or pressure can lead to slow reaction rates.[1]

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst.

Troubleshooting Guides

Issue 1: Low Selectivity for the Primary Amine

If your reaction is producing significant amounts of secondary and/or tertiary amines, consider the following troubleshooting steps.

low_selectivity start Low Selectivity for Primary Amine check_conditions Review Reaction Conditions start->check_conditions additives Introduce Additives check_conditions->additives If conditions are optimized sub_temp Lower Temperature check_conditions->sub_temp sub_pressure Increase H2 Pressure check_conditions->sub_pressure catalyst Change Catalyst additives->catalyst If additives are ineffective sub_ammonia Add Ammonia additives->sub_ammonia sub_acid Add Acid (e.g., HCl) additives->sub_acid solvent Modify Solvent System catalyst->solvent If catalyst change is insufficient sub_catalyst_co Switch to Cobalt-based catalyst catalyst->sub_catalyst_co sub_catalyst_pd Try Pd/C with acidic additive catalyst->sub_catalyst_pd sub_solvent Use acidic or basic solvents solvent->sub_solvent end Improved Selectivity solvent->end reaction_pathway RCN Nitrile (R-C≡N) Imine Imine Intermediate (R-CH=NH) RCN->Imine + H2 PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Desired Path) SecondaryAmine Secondary Amine ((R-CH2)2NH) Imine->SecondaryAmine + Primary Amine - NH3 TertiaryAmine Tertiary Amine ((R-CH2)3N) Imine->TertiaryAmine PrimaryAmine->SecondaryAmine SecondaryAmine->TertiaryAmine + Imine - Primary Amine

References

Technical Support Center: Optimization of Octanenitrile Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for octanenitrile conversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary conversion reactions of this compound?

A1: this compound is a versatile building block that can undergo several key transformations:

  • Hydrogenation to yield octan-1-amine, a primary amine.

  • Hydrolysis to produce octanamide (B1217078) or further to octanoic acid.

  • Reduction to form octanal (B89490), an aldehyde.

  • Reaction with Grignard reagents to generate ketones after hydrolysis.

Q2: How can I selectively obtain octanamide instead of octanoic acid during hydrolysis?

A2: To prevent over-hydrolysis to the carboxylic acid, milder reaction conditions are necessary. Strategies include using alkaline hydrogen peroxide (H₂O₂ with NaOH or K₂CO₃), which is often selective for the amide.[1] Various transition metal catalysts, such as those based on rhodium, ruthenium, copper, or manganese dioxide, can also facilitate the selective hydration of nitriles to amides under milder, often neutral, conditions.[1][2][3]

Q3: What causes the formation of secondary and tertiary amines during the hydrogenation of this compound?

A3: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation.[4][5] It occurs when the initially formed primary amine (octan-1-amine) reacts with the imine intermediate, which is formed during the reduction of the nitrile.[5][6]

Q4: How can I minimize the formation of secondary and tertiary amine by-products in nitrile hydrogenation?

A4: Several strategies can be employed to enhance the selectivity for the primary amine. The addition of ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to the reaction mixture can help suppress the formation of secondary and tertiary amines.[4] The choice of catalyst is also crucial, with some homogeneous catalysts, such as certain manganese-based complexes, showing excellent selectivity for the primary amine.[7][8]

Q5: Can I reduce this compound to octanal (aldehyde)?

A5: Yes, the reduction of nitriles to aldehydes is possible using a mild reducing agent like Di-isobutylaluminum hydride (DIBAL-H).[9][10][11] Unlike strong reducing agents such as Lithium aluminum hydride (LiAlH₄) which reduce nitriles to primary amines, DIBAL-H allows for the reaction to be stopped at the imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup.[9][10]

Q6: I am observing low yields in my Grignard reaction with this compound. What are the potential causes?

A6: Low yields in Grignard reactions with nitriles can be due to several factors. The Grignard reagent may have decomposed due to exposure to moisture or air.[12] Since this compound has acidic α-hydrogens, the Grignard reagent can act as a base and deprotonate the nitrile, leading to the formation of an enolate and consuming the reagent.[12] Steric hindrance in either the nitrile or the Grignard reagent can also slow down the reaction.[12]

Troubleshooting Guides

Hydrogenation to Octan-1-amine
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature- Poor solvent choice- Ensure the catalyst is fresh or properly activated.- Increase the hydrogen pressure within safe limits for the equipment.[13]- Gradually increase the reaction temperature.[14]- Screen different solvents; alcohols like ethanol (B145695) or methanol (B129727) are commonly used.
Low Selectivity (High levels of secondary/tertiary amines) - Reaction mechanism favors by-product formation.- Inappropriate catalyst choice.- Absence of selectivity-enhancing additives.- Add ammonia or ammonium hydroxide to the reaction mixture.[4]- Switch to a more selective catalyst. Homogeneous manganese or ruthenium catalysts have shown high selectivity.[7]- Optimize reaction conditions (lower temperature, shorter reaction time) to favor primary amine formation.
Product Contamination - Catalyst leaching into the product.- Incomplete removal of solvent or by-products.- If using a heterogeneous catalyst, ensure proper filtration. For homogeneous catalysts, consider catalyst removal techniques like precipitation or extraction.- Perform thorough purification of the final product, for example, by distillation or chromatography.
Hydrolysis to Octanamide/Octanoic Acid
Issue Possible Cause(s) Troubleshooting Steps
Reaction Stalls at Amide Stage (when acid is desired) - Insufficiently harsh reaction conditions.- Increase the concentration of the acid or base.[15][16]- Increase the reaction temperature and/or prolong the reaction time.[15][16]- Ensure sufficient water is present for the hydrolysis.
Over-hydrolysis to Carboxylic Acid (when amide is desired) - Reaction conditions are too harsh.- Use milder conditions: lower temperature, shorter reaction time, and lower concentration of acid or base.[1]- Employ a selective hydration method, such as using alkaline hydrogen peroxide or a specific transition metal catalyst.[1]
Incomplete Conversion - Poor solubility of this compound.- Insufficient catalyst/reagent.- Use a co-solvent to improve solubility.- Increase the loading of the catalyst or the equivalents of the hydrolyzing agent.

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the conversion of this compound.

Table 1: Hydrogenation of this compound to Octan-1-amine

CatalystTemperature (°C)Pressure (bar H₂)SolventConversion (%)Selectivity to Primary Amine (%)Reference
Ru/C10050THF>9969[7]
Pd/C10050THF>9942[7]
Pt/Al₂O₃10050THF8361[7]
Homogeneous Mn catalyst10050THF>99>99[8]

Table 2: Selective Hydration of Benzonitrile to Benzamide (Model for this compound)

Catalyst/ReagentTemperature (°C)SolventTime (h)Conversion/Yield (%)Reference
NaOHRoom TempIsopropyl alcohol2421 (yield)
NaOH60Isopropyl alcohol2493 (yield)[17]
[RhCl(cod)(IMes)]802-PrOH/H₂O398 (conversion)[2]
MnO₂ModerateAqueous solutionFew hours~Quantitative (yield)

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to Octan-1-amine using a Homogeneous Manganese Catalyst

This protocol is based on literature reports demonstrating high selectivity.[8]

  • Reactor Setup: All manipulations should be performed under an inert atmosphere (e.g., Argon) using standard Schlenk techniques. A high-pressure autoclave is required.

  • Reaction Mixture Preparation: In a glovebox or under a stream of argon, add the manganese catalyst (e.g., a specific Mn(I) complex) and a suitable solvent (e.g., THF) to the autoclave.

  • Substrate Addition: Add this compound to the autoclave.

  • Reaction: Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas to the desired pressure (e.g., 50 bar). Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC or GC-MS.

  • Workup: After the reaction is complete (typically indicated by the cessation of hydrogen uptake or by GC analysis), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification: The product, octan-1-amine, can be purified from the reaction mixture by distillation or column chromatography.

Protocol 2: Selective Hydration of this compound to Octanamide using Alkaline Hydrogen Peroxide

This protocol is a general method for the mild conversion of nitriles to amides.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent such as ethanol or DMSO.

  • Cooling: Cool the mixture in an ice bath to below 10 °C.

  • Reagent Addition: Add an aqueous solution of a base (e.g., NaOH or K₂CO₃).[1] Then, add 30% hydrogen peroxide dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 0.5-3 hours).

  • Quenching: Quench the reaction by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude octanamide, which can be further purified by recrystallization or column chromatography.

Visualizations

Octanenitrile_Conversion_Pathways cluster_hydrogenation Hydrogenation cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_grignard Grignard Reaction This compound This compound Octylamine Octan-1-amine This compound->Octylamine H₂, Catalyst (e.g., Mn, Ru, Pd) SecondaryAmine Secondary/Tertiary Amines (Side Products) This compound->SecondaryAmine Side Reaction Octanamide Octanamide This compound->Octanamide Mild H₂O (e.g., H₂O₂/NaOH) Octanal Octanal This compound->Octanal 1. DIBAL-H 2. H₂O Ketone Ketone This compound->Ketone 1. R-MgBr 2. H₃O⁺ OctanoicAcid Octanoic Acid Octanamide->OctanoicAcid H₃O⁺ or OH⁻, Heat

Caption: Key conversion pathways of this compound.

Troubleshooting_Hydrogenation Start Low Yield or Selectivity in this compound Hydrogenation CheckConversion Is Conversion Low? Start->CheckConversion CheckSelectivity Is Selectivity for Primary Amine Low? CheckConversion->CheckSelectivity No InactiveCatalyst Potential Cause: Inactive Catalyst CheckConversion->InactiveCatalyst Yes LowPressureTemp Potential Cause: Low H₂ Pressure/ Temperature CheckConversion->LowPressureTemp Yes SideReaction Cause: Secondary/tertiary amine formation CheckSelectivity->SideReaction Yes End Reaction Optimized CheckSelectivity->End No Solve_ActivateCatalyst Solution: Use fresh/activated catalyst InactiveCatalyst->Solve_ActivateCatalyst Solve_IncreaseConditions Solution: Increase pressure/ temperature LowPressureTemp->Solve_IncreaseConditions Solve_ActivateCatalyst->End Solve_IncreaseConditions->End Solve_AddNH3 Solution: Add NH₃ or NH₄OH SideReaction->Solve_AddNH3 Solve_ChangeCatalyst Solution: Use a more selective catalyst (e.g., Mn-based) SideReaction->Solve_ChangeCatalyst Solve_AddNH3->End Solve_ChangeCatalyst->End

Caption: Troubleshooting workflow for this compound hydrogenation.

References

Side reactions to avoid in the synthesis of octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of octanenitrile. This guide focuses on identifying and mitigating common side reactions to improve yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using primary alkyl halides like 1-bromooctane (B94149) or 1-chlorooctane (B87089) with an alkali metal cyanide.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but the yield of this compound is low. What are the likely side reactions?

A1: Low yields in the synthesis of this compound from a primary alkyl halide are primarily due to two competing side reactions:

  • Isonitrile Formation: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. Attack through the nitrogen atom leads to the formation of isothis compound, an isomer of your target product.[1][2]

  • Elimination (E2) Reaction: Although primary alkyl halides strongly favor substitution (SN2), an elimination reaction can occur, especially under basic conditions, leading to the formation of 1-octene (B94956).[3]

Q2: How can I minimize the formation of isothis compound?

A2: The formation of the isonitrile byproduct can be minimized by carefully selecting the reaction conditions to favor the SN2 reaction at the carbon atom of the cyanide nucleophile. Key factors include:

  • Solvent Choice: Use a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone. These solvents solvate the metal cation of the cyanide salt, leaving the cyanide anion more available for nucleophilic attack through its more nucleophilic carbon atom.[1][2] Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen atom more reactive.[2]

  • Cyanide Salt: Use an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN). These salts provide a higher concentration of "free" cyanide ions, which favors nitrile formation.[1]

Q3: I've detected 1-octene in my product mixture. How can I prevent this elimination side reaction?

A3: The E2 elimination reaction competes with the desired SN2 substitution. To favor the formation of this compound over 1-octene, consider the following:

  • Use a Primary Alkyl Halide: Starting with a primary alkyl halide such as 1-bromooctane or 1-chlorooctane is crucial as they are less sterically hindered and have a lower propensity for elimination compared to secondary or tertiary halides.[3]

  • Temperature Control: Avoid excessively high reaction temperatures. While heating is necessary to drive the reaction, higher temperatures can favor the elimination pathway.

  • Nucleophile/Base Choice: Cyanide is a good nucleophile but only a moderately strong base, which already favors substitution. Avoid the presence of strong, bulky bases in your reaction mixture.

Q4: My workup is difficult, and I'm seeing unexpected byproducts. What could be the cause?

A4: Difficult workups and unexpected byproducts can arise from several sources:

  • Hydrolysis of Nitrile: Prolonged exposure to strong acidic or basic conditions during workup, especially at elevated temperatures, can lead to the hydrolysis of this compound to octanamide (B1217078) or even octanoic acid.[4][5]

  • Hydrolysis of Isonitrile: The isonitrile byproduct is more readily hydrolyzed than the nitrile, especially under acidic conditions, to form N-octylformamide.[3] This can be used to your advantage during purification.

  • Presence of Water: The presence of significant amounts of water in the reaction mixture can lead to the formation of 1-octanol (B28484) as a byproduct through a competing SN2 reaction with hydroxide (B78521) ions.[6]

Q5: How can I effectively purify my crude this compound?

A5: A multi-step purification process is typically required:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water and extract the this compound into a suitable organic solvent like diethyl ether or dichloromethane.

  • Acidic Wash: To remove the isothis compound byproduct, wash the organic layer with dilute hydrochloric acid. The isonitrile will be hydrolyzed, while the nitrile remains largely unaffected under these conditions.[3]

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Fractional Distillation: The final and most critical step is purification by fractional distillation under reduced pressure to separate the this compound from any remaining starting materials, 1-octene, and other high-boiling impurities.[1][2][6]

Data Presentation

The following table provides illustrative data on the effect of reaction conditions on the yield of this compound and the formation of major byproducts. The synthesis is based on the reaction of 1-bromooctane with sodium cyanide.

ParameterCondition ACondition BCondition C
Solvent DMSO (polar aprotic)Ethanol (polar protic)t-Butanol (bulky protic)
Temperature 70 °C70 °C100 °C
Reaction Time 4 hours12 hours12 hours
This compound Yield (%) ~90%~60%~40%
Isothis compound (%) < 5%~15%~10%
1-Octene (%) < 2%~5%~25%
1-Octanol (%) < 1% (with dry solvent)~10% (with aqueous ethanol)~5%

Note: This data is illustrative and intended to demonstrate qualitative trends. Actual results may vary based on specific experimental setup and conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound from 1-Bromooctane

This protocol is adapted from established procedures for SN2 reactions of alkyl halides with cyanide in DMSO.

Materials:

  • 1-Bromooctane

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents) to anhydrous DMSO.

  • Addition of Alkyl Halide: Slowly add 1-bromooctane (1.0 equivalent) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the progress of the reaction by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a significant volume of water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with dilute hydrochloric acid to hydrolyze and remove any isonitrile byproduct.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

Troubleshooting_Octanenitrile_Synthesis cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis: 1-Bromooctane + NaCN Reaction Reaction in DMSO (Polar Aprotic Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup LowYield Low Yield of This compound Workup->LowYield Unsatisfactory Result Purify Purification: - Acid Wash - Fractional Distillation Workup->Purify Good Result CheckByproducts Analyze Byproducts (GC-MS) LowYield->CheckByproducts Isonitrile High Isonitrile Content CheckByproducts->Isonitrile Alkene High 1-Octene Content CheckByproducts->Alkene Other Other Impurities CheckByproducts->Other Sol_Isonitrile - Use Polar Aprotic Solvent (DMSO) - Use NaCN or KCN Isonitrile->Sol_Isonitrile Sol_Alkene - Lower Reaction Temperature - Ensure Primary Alkyl Halide Alkene->Sol_Alkene Sol_Other - Use Anhydrous Solvents - Optimize Workup Conditions Other->Sol_Other Sol_Isonitrile->Purify Sol_Alkene->Purify Sol_Other->Purify FinalProduct FinalProduct Purify->FinalProduct Pure this compound

Caption: Troubleshooting workflow for this compound synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Side Products R_X 1-Bromooctane (Primary Alkyl Halide) TransitionState SN2 Transition State R_X->TransitionState SN2 Attack (Favored) Alkene 1-Octene (Side Product) R_X->Alkene E2 Elimination (Minor) NaCN Sodium Cyanide NaCN->TransitionState Isonitrile Isothis compound (Side Product) NaCN->Isonitrile N-Attack (Minor in DMSO) Nitrile This compound (Desired Product) TransitionState->Nitrile

Caption: Reaction pathways in this compound synthesis.

References

Technical Support Center: Purification of Crude Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude octanenitrile. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. Common methods for synthesizing nitriles include the reaction of alkyl halides with cyanide salts or the dehydration of amides.[1][2]

  • From Alkyl Halides (e.g., 1-bromoheptane (B155011) + NaCN):

    • Unreacted 1-bromoheptane: Due to incomplete reaction.

    • Heptanol: From hydrolysis of the alkyl halide.

    • Diheptyl ether: A potential byproduct from side reactions.

    • Isocyanide: Isomeric byproduct.

  • From Dehydration of Octanamide (B1217078):

    • Unreacted octanamide: Incomplete dehydration can leave starting material in the crude product.[1]

    • Water: A primary byproduct of the dehydration reaction.[3]

  • General Impurities:

    • Solvents: Residual solvents from the reaction or initial work-up steps.[3]

    • Degradation Products: Hydrolysis of the nitrile to octanamide or octanoic acid can occur, especially in the presence of strong acids or bases and heat.[3][4]

    • Colored Impurities: High molecular weight byproducts or degradation products can impart color.

Q2: How do I choose the most suitable purification method for my crude this compound?

A2: The best purification strategy depends on the nature and boiling points of the impurities. This compound is a liquid at room temperature with a relatively high boiling point (198-200 °C), which influences the choice of method.

  • For removal of salts and water-soluble impurities: A simple liquid-liquid extraction (washing) with water, followed by a brine wash, is effective.

  • For removal of acidic or basic impurities: Washing with a dilute aqueous solution of base (e.g., 5% sodium bicarbonate) or acid (e.g., 5% hydrochloric acid) respectively, can neutralize and extract these impurities into the aqueous phase.[3]

  • For separation from impurities with significantly different boiling points (>25 °C): Simple distillation is often sufficient.

  • For separation from impurities with close boiling points (<25 °C): Fractional distillation is necessary to achieve good separation.[5] Given that this compound has a high boiling point, performing the distillation under reduced pressure (vacuum distillation) is highly recommended to prevent thermal decomposition.[6]

  • For removal of non-volatile or highly polar impurities: Column chromatography over silica (B1680970) gel or alumina (B75360) can be very effective.[7]

Q3: How can I assess the purity of my this compound after purification?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities. The gas chromatogram will show distinct peaks for this compound and any contaminants, and the mass spectrometer can help elucidate the structure of these impurities.[3][8]

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile compounds like this compound, HPLC can be used, particularly for analyzing non-volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities by integrating the signals corresponding to the product and the impurities.[3]

  • Infrared (IR) Spectroscopy: The presence of a sharp nitrile peak (~2245 cm⁻¹) and the absence of peaks corresponding to functional groups of likely impurities (e.g., a broad -OH stretch for alcohols or a C=O stretch for amides/acids) can indicate purity.

Troubleshooting Guides

Distillation
Problem Possible Causes Solutions
Bumping or uneven boiling - Insufficient stirring.- Lack of boiling chips or stir bar.- Heating too rapidly.- Ensure vigorous and consistent stirring with a magnetic stir bar.- Add fresh boiling chips to a cool liquid (never to a hot liquid).- Reduce the heating rate.
No distillate collecting despite boiling - Thermometer bulb placed too high.- Inadequate heating for the high boiling point of this compound.- Significant heat loss from the apparatus.- A leak in the system (especially under vacuum).- Position the top of the thermometer bulb level with the bottom of the sidearm of the distillation head.[5]- Increase the heating mantle temperature. The pot temperature may need to be 20-30 °C higher than the boiling point of the liquid.[6]- Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.[5]- Check all glass joints for a proper seal. If using vacuum, ensure all connections are tight and glassware is free of cracks.
Product is decomposing (darkening) - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Use vacuum distillation to lower the boiling point. A vacuum is generally recommended for compounds with boiling points above 150 °C.[6]- Neutralize the crude this compound by washing with a dilute base or acid prior to distillation.[3]
Poor separation of components - Distillation rate is too fast.- Inefficient fractionating column.- Flooding of the fractionating column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium. A distillation rate of 1-2 drops per second is often recommended.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- If liquid pools in the column (flooding), reduce the heating rate to allow the liquid to drain back into the flask, then resume heating more gently.
Liquid-Liquid Extraction
Problem Possible Causes Solutions
Emulsion formation (a third layer between the organic and aqueous phases) - Vigorous shaking.- High concentration of solutes.- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- Filter the mixture through a pad of Celite or glass wool.
Difficulty in identifying the organic and aqueous layers - Similar densities of the two phases.- Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer.- Check the densities of the solvents being used. This compound has a density of ~0.814 g/mL, so it will typically be the upper layer when extracted with water.
Low recovery of this compound - Incomplete phase separation.- Dissolution of this compound in the aqueous phase.- Ensure the layers have fully separated before draining.- Perform multiple extractions with smaller volumes of the extraction solvent, as this is more efficient than a single extraction with a large volume.[9]- "Back-extract" the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Column Chromatography
Problem Possible Causes Solutions
Poor separation (overlapping fractions) - Inappropriate solvent system (eluent).- Column was run too quickly.- Sample band was too broad.- Column cracking.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the this compound.- For flash chromatography, regulate the pressure to achieve a steady, controlled flow rate.- Dissolve the crude sample in the minimum amount of solvent before loading it onto the column to create a narrow starting band.- Ensure the silica gel is packed uniformly and is not allowed to run dry.
Compound is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution). For example, if you start with pure hexane (B92381), you can slowly add ethyl acetate (B1210297) to the mobile phase.[7]
Streaking or tailing of the compound on the column - Sample is too concentrated.- Interaction of the compound with the stationary phase (e.g., acidic silica gel).- Dilute the sample before loading.- For compounds that may be sensitive to acidic silica, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or use a different stationary phase like alumina.[10]

Quantitative Data on Purification

The following table provides representative data for the purification of crude this compound by fractional distillation. Note: These values are illustrative and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification StagePurity (by GC-MS)YieldAppearance
Crude this compound85%100%Pale yellow liquid
After Washing88%95%Colorless liquid
After Fractional Distillation>99%80%Colorless liquid

Experimental Protocols

Protocol 1: Purification of this compound by Washing and Fractional Distillation

Objective: To remove water-soluble, acidic, and basic impurities, followed by purification via fractional distillation.

Methodology:

  • Washing:

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of 5% aqueous sodium bicarbonate solution, stopper the funnel, and shake gently, venting frequently to release any pressure.[3]

    • Allow the layers to separate and drain the lower aqueous layer.

    • Add an equal volume of deionized water, shake, and drain the aqueous layer.

    • Add an equal volume of brine (saturated NaCl solution), shake, and drain the aqueous layer. This helps to remove residual water from the organic layer.

  • Drying:

    • Transfer the washed this compound to an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (B86663) or sodium sulfate until the drying agent no longer clumps together and swirls freely.

    • Let it stand for 15-20 minutes.

    • Filter the dried this compound into a round-bottom flask suitable for distillation.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus, preferably with a Vigreux column or a column packed with Raschig rings.[3]

    • Add a magnetic stir bar or boiling chips to the round-bottom flask containing the dried this compound.

    • Begin heating the flask gently while stirring.

    • Discard the initial low-boiling fraction (forerun).

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (198-200 °C at atmospheric pressure, or lower under vacuum).[5]

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To purify this compound from non-volatile or polar impurities.

Methodology:

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), determine a solvent system that gives an Rf value of approximately 0.2-0.4 for this compound. A common starting point for a moderately polar compound like a nitrile is a mixture of hexane and ethyl acetate (e.g., 9:1 or 19:1 hexane:ethyl acetate).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain while continuously tapping the column to ensure even packing.[11]

    • Add a thin layer of sand to the top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is just level with the sand.

  • Elution:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[7]

    • Monitor the collected fractions by TLC to determine which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow crude Crude this compound wash Liquid-Liquid Extraction (Washing with NaHCO3 & Brine) crude->wash dry Drying (Anhydrous MgSO4) wash->dry distill Fractional Distillation (Atmospheric or Vacuum) dry->distill analyze Purity Analysis (GC-MS, NMR) distill->analyze pure Pure this compound analyze->pure

Caption: Workflow for this compound purification.

troubleshooting_distillation start Distillation Problem q1 Poor Separation? start->q1 q2 Decomposition? start->q2 q3 No Distillate? start->q3 a1 Decrease heating rate Use more efficient column q1->a1 Yes a2 Use vacuum distillation Neutralize crude product q2->a2 Yes a3 Check thermometer placement Insulate apparatus Check for leaks q3->a3 Yes

Caption: Distillation troubleshooting logic.

References

Technical Support Center: Purification of Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from octanenitrile reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The impurities largely depend on the synthetic route.

  • From 1-bromooctane (B94149) and sodium cyanide: Common impurities include unreacted 1-bromooctane, octanol (B41247) (from hydrolysis of the bromide), and potentially di-octyl ether as a minor byproduct.

  • From dehydration of octanamide (B1217078): The primary impurity is typically unreacted octanamide. Depending on the dehydrating agent and conditions, side products from decomposition can also be present.[1][2]

  • General Impurities: Water is a common impurity that can be introduced during the workup or from atmospheric moisture. Solvents used in the reaction or purification may also be present as residual impurities.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate, identify, and quantify volatile impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify and quantify impurities. The presence of unexpected signals can indicate contaminants.

  • Infrared (IR) Spectroscopy: The presence of a strong, sharp peak around 2245 cm⁻¹ is characteristic of the nitrile group. The absence of broad peaks in the O-H or N-H stretching regions (around 3200-3500 cm⁻¹) can indicate the absence of water, alcohol, or amide impurities.

  • Karl Fischer Titration: This method is specifically used to accurately quantify the water content in the sample.[5]

Q3: My purified this compound is cloudy. What is the cause and how can I fix it?

A3: Cloudiness in purified this compound is often due to the presence of finely dispersed water. Ensure that a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) was used and that the drying time was adequate.[5] If the issue persists, consider a second drying step or a fractional distillation to remove the water azeotrope.

Q4: Can I use distillation to purify this compound?

A4: Yes, fractional distillation is a very effective method for purifying this compound, which is a liquid at room temperature.[5] It is particularly useful for separating this compound from impurities with significantly different boiling points, such as residual solvents or higher-boiling byproducts. For temperature-sensitive impurities, vacuum distillation is recommended to lower the boiling point and prevent decomposition.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, categorized by the synthetic route.

Case Study 1: Synthesis of this compound from 1-Bromooctane and Sodium Cyanide

Problem: My final product is contaminated with unreacted 1-bromooctane.

  • Possible Cause: Incomplete reaction or insufficient purification.

  • Troubleshooting Steps:

    • Reaction Optimization: Ensure the reaction has gone to completion by monitoring it with TLC or GC. If necessary, increase the reaction time or temperature, or use a phase-transfer catalyst to improve the reaction rate.

    • Aqueous Wash: Perform a thorough aqueous workup. Unreacted 1-bromooctane is less polar than this compound and will remain in the organic layer.

    • Fractional Distillation: Carefully perform fractional distillation. 1-Bromooctane has a lower boiling point (201 °C) than this compound (198-200 °C), making separation by distillation challenging but feasible with an efficient fractionating column.

Problem: The NMR spectrum of my product shows a broad peak around 3300 cm⁻¹, indicating an alcohol impurity.

  • Possible Cause: Hydrolysis of 1-bromooctane to octanol during the reaction or workup.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize hydrolysis.

    • Washing: Wash the organic layer with water to remove the more polar octanol.

    • Chromatography: If washing is insufficient, column chromatography on silica (B1680970) gel can effectively separate the more polar octanol from the less polar this compound.

Case Study 2: Synthesis of this compound from Dehydration of Octanamide

Problem: My purified product still contains significant amounts of octanamide.

  • Possible Cause: Incomplete dehydration reaction.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress by TLC or IR spectroscopy to ensure the disappearance of the starting amide.

    • Purification: Octanamide is a solid and is significantly more polar than this compound.

      • Filtration: If the crude product is a mixture of a liquid (this compound) and solid (octanamide), filtration may remove a significant portion of the unreacted starting material.

      • Column Chromatography: Flash column chromatography is highly effective for separating the polar octanamide from the nonpolar this compound.

      • Washing: Washing the crude product with a dilute acid solution can help to remove the basic amide.

Data Presentation

The following table provides illustrative data on the effectiveness of various purification methods for this compound. The initial crude product is assumed to have a purity of 85%.

Purification MethodKey Impurities RemovedTypical Final Purity (%)Typical Yield (%)
Aqueous Wash (Water & Brine)Water-soluble impurities, some starting materials90-95>95
Acid/Base WashBasic or acidic impurities (e.g., residual amide)92-96>90
Fractional DistillationImpurities with different boiling points>9980-90
Flash Column ChromatographyPolar impurities (e.g., alcohols, amides)>9875-85
Combined Wash & DistillationBroad range of impurities>99.570-85

Note: The data in this table is illustrative and actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: General Aqueous Work-up and Drying
  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing:

    • Wash the organic layer with an equal volume of water to remove water-soluble impurities.

    • If acidic or basic impurities are suspected, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute hydrochloric acid (HCl), respectively.

    • Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 15-30 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude, dried product.

Protocol 2: Purification of this compound by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Gently heat the distillation flask.

    • Discard the initial fraction (forerun), which may contain low-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (198-200 °C at atmospheric pressure).

  • Completion: Stop the distillation before the flask goes to dryness to prevent overheating and potential decomposition of the residue.

Mandatory Visualization

experimental_workflow cluster_purification Purification Options crude Crude this compound workup Aqueous Work-up crude->workup Remove water-soluble impurities drying Drying workup->drying Remove residual water purification Purification drying->purification distillation Fractional Distillation chromatography Column Chromatography analysis Purity Analysis pure_product Pure this compound analysis->pure_product distillation->analysis chromatography->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow start Impure this compound check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Different Boiling Point polar_byproduct Polar Byproduct (e.g., Alcohol, Amide) check_impurities->polar_byproduct Different Polarity water Water Contamination check_impurities->water Cloudy Appearance distill Fractional Distillation unreacted_sm->distill chromatography Column Chromatography polar_byproduct->chromatography redry Re-dry with Drying Agent water->redry

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Long-Term Storage and Stabilization of Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octanenitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: The most common degradation pathway for this compound is hydrolysis. In the presence of water, the nitrile group (-C≡N) can hydrolyze first to octanamide (B1217078) and then further to octanoic acid and ammonia. This reaction can be catalyzed by acidic or basic conditions. Another potential degradation pathway, particularly under harsh conditions or in the presence of certain contaminants, is oxidation, although this is generally less common for saturated aliphatic nitriles.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is crucial to protect it from moisture, direct sunlight, and extreme temperatures. The storage container should be tightly sealed and preferably flushed with an inert gas like nitrogen or argon to displace air and moisture.

Q3: Are there any recommended stabilizers that can be added to this compound for long-term storage?

A3: Yes, the addition of stabilizers can significantly enhance the long-term stability of this compound. The choice of stabilizer depends on the primary degradation pathway you wish to prevent.

  • Moisture Scavengers : To prevent hydrolysis, moisture scavengers are highly effective. Molecular sieves (3Å or 4Å) are a common choice as they physically adsorb water from the solvent.[1][2] Another option is the use of orthoesters, which react with water.

  • Antioxidants : To mitigate potential oxidation, a hindered phenolic antioxidant such as Butylated Hydroxytoluene (BHT) can be added.[3] BHT acts as a free radical scavenger, preventing oxidative degradation.[3]

Q4: How can I tell if my this compound has degraded?

A4: Degradation of this compound may not always be visually apparent. However, you might observe a change in color or the formation of a precipitate. The most reliable way to assess degradation is through analytical techniques that can detect the presence of impurities such as octanamide and octanoic acid.

Troubleshooting Guides

Problem 1: I suspect my this compound has been contaminated with water. How can I confirm this and what should I do?

A1.1: Confirmation of Water Contamination: The presence of water can be confirmed using Karl Fischer titration, which is a highly sensitive method for water quantification.

A1.2: Remediation: If water contamination is confirmed, you can dry the this compound using molecular sieves. Add activated 3Å or 4Å molecular sieves to the this compound and allow them to stand for 24-48 hours.[1][2] The this compound can then be decanted or filtered to remove the sieves.

Problem 2: My experimental results are inconsistent, and I suspect the purity of my this compound has decreased over time. How can I check its purity?

A2.1: Purity Analysis: You can assess the purity of your this compound using several analytical methods:

  • Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) is an excellent method for determining the purity of volatile compounds like this compound.[4] By comparing the peak area of this compound to the total area of all peaks in the chromatogram, you can calculate the percent purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector can also be used to assess purity, especially for detecting less volatile degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect the presence of degradation products. The appearance or increase in the intensity of peaks corresponding to the C=O stretch of an amide (around 1650 cm⁻¹) or a carboxylic acid (around 1710 cm⁻¹) can indicate hydrolysis. The characteristic sharp peak of the nitrile C≡N stretch is typically found around 2250 cm⁻¹.

Data Presentation

Table 1: Recommended Storage Conditions and Stabilizers for this compound

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and minimizes exposure to moisture.
Light Amber glass bottle or stored in the darkPrevents potential photodegradation.
Container Tightly sealed, appropriate materialPrevents contamination and evaporation.
Moisture Scavenger Activated 3Å or 4Å Molecular SievesAdsorbs trace amounts of water to prevent hydrolysis.[1][2]
Antioxidant Butylated Hydroxytoluene (BHT) at 50-250 ppmScavenges free radicals to inhibit oxidation.[3]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC-FID)

  • Objective: To determine the percentage purity of this compound and identify volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/minute.

    • Hold: Hold at 200 °C for 5 minutes.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the prepared sample into the GC. Identify the peak corresponding to this compound based on its retention time (determined by running a standard). Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplying by 100.

Protocol 2: Detection of Hydrolysis by FTIR Spectroscopy

  • Objective: To qualitatively assess the presence of hydrolysis products (octanamide, octanoic acid) in an this compound sample.

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small drop of the this compound sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Record the infrared spectrum from approximately 4000 to 600 cm⁻¹.

  • Analysis: Examine the spectrum for the following characteristic peaks:

    • Nitrile (C≡N stretch): A sharp, strong peak around 2250 cm⁻¹.

    • Amide (C=O stretch): A strong peak around 1650 cm⁻¹.

    • Carboxylic Acid (C=O stretch): A strong, broad peak around 1710 cm⁻¹.

    • Carboxylic Acid (O-H stretch): A very broad peak from 3300 to 2500 cm⁻¹.

    • The presence or increased intensity of the amide and carboxylic acid peaks relative to a pure standard indicates hydrolysis.

Mandatory Visualization

cluster_1 cluster_2 This compound This compound (C₇H₁₅C≡N) Octanamide Octanamide (C₇H₁₅CONH₂) This compound->Octanamide Hydrolysis Octanoic_Acid Octanoic Acid (C₇H₁₅COOH) Octanamide->Octanoic_Acid Hydrolysis Ammonia Ammonia (NH₃) Water1 H₂O Water2 H₂O Catalyst1 H⁺ or OH⁻ Catalyst2 H⁺ or OH⁻

Caption: Hydrolysis degradation pathway of this compound.

Start Inconsistent Experimental Results Observed Check_Purity Assess Purity of This compound Stock Start->Check_Purity GC_HPLC Perform GC or HPLC Analysis Check_Purity->GC_HPLC Quantitative FTIR Perform FTIR Analysis Check_Purity->FTIR Qualitative Pure Purity is High (>99%) GC_HPLC->Pure No significant impurities Impure Purity is Low (<99%) GC_HPLC->Impure Impurities detected FTIR->Pure No hydrolysis products FTIR->Impure Hydrolysis products detected Investigate_Other Investigate Other Experimental Variables Pure->Investigate_Other New_Stock Obtain a New, Certified Stock of this compound Impure->New_Stock Implement_Stabilization Implement Proper Storage and Stabilization Procedures New_Stock->Implement_Stabilization

Caption: Troubleshooting workflow for this compound purity issues.

Start Select Storage and Handling Procedure for this compound Storage_Duration Intended Storage Duration? Start->Storage_Duration Short_Term < 1 Month Storage_Duration->Short_Term Short Long_Term > 1 Month Storage_Duration->Long_Term Long Standard_Storage Standard Storage: Cool, Dry, Dark, Tightly Sealed Short_Term->Standard_Storage Enhanced_Storage Enhanced Storage: Refrigerate, Inert Atmosphere Long_Term->Enhanced_Storage Final_Procedure Finalize Storage Protocol Standard_Storage->Final_Procedure Add_Stabilizers Consider Adding Stabilizers Enhanced_Storage->Add_Stabilizers Moisture_Sensitive Is the application moisture-sensitive? Add_Stabilizers->Moisture_Sensitive Yes Oxidation_Risk Is there a risk of oxidation? Add_Stabilizers->Oxidation_Risk No Add_Moisture_Scavenger Add Molecular Sieves or Orthoesters Moisture_Sensitive->Add_Moisture_Scavenger Yes Moisture_Sensitive->Oxidation_Risk No Add_Moisture_Scavenger->Oxidation_Risk Add_Antioxidant Add BHT Oxidation_Risk->Add_Antioxidant Yes Oxidation_Risk->Final_Procedure No Add_Antioxidant->Final_Procedure

References

Technical Support Center: Scaling Up Octanenitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for octanenitrile production scale-up. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of transitioning from laboratory-scale synthesis to industrial production. Here you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and data to support your scale-up endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound production in a question-and-answer format.

Q1: We are observing a significant decrease in yield and an increase in impurity formation after scaling up our this compound synthesis from a 1L to a 100L reactor. What are the likely causes?

A1: This is a common challenge in process scale-up.[1] The primary reasons for decreased yield and purity are often related to mass and heat transfer limitations, as well as changes in mixing efficiency.[1][2] In a larger reactor, inefficient mixing can lead to localized "hot spots" where the temperature is higher than the set point, promoting side reactions.[3] Inadequate heat removal in larger vessels can also contribute to this issue.[4]

Troubleshooting Steps:

  • Mixing Analysis: Re-evaluate the agitation speed and impeller design for the larger reactor to ensure proper mixing and homogeneity.[1] What works in a small flask doesn't linearly scale to a large tank.[3]

  • Heat Transfer Evaluation: Model the heat transfer characteristics of the 100L reactor. You may need to adjust the heating/cooling jacket parameters or use an internal cooling coil to maintain the optimal reaction temperature.

  • Controlled Reagent Addition: Instead of adding reagents all at once, consider a controlled, gradual addition to manage the exothermic nature of the reaction and maintain better temperature control.[1]

Q2: During the purification of this compound via distillation at a larger scale, we are noticing product decomposition. How can we mitigate this?

A2: Prolonged exposure to high temperatures during distillation can lead to the decomposition of nitriles.[1] This issue is often exacerbated at larger scales due to longer heating times.

Mitigation Strategies:

  • Vacuum Distillation: If not already implemented, switching to vacuum distillation will lower the boiling point of this compound, allowing for distillation at a lower temperature and reducing the risk of thermal decomposition.

  • Residence Time Reduction: Optimize the distillation process to minimize the time the product spends in the reboiler. Technologies like thin-film evaporation can be effective for large-scale, continuous purification of heat-sensitive compounds.

  • Alternative Purification: Consider non-distillative purification methods such as liquid-liquid extraction or chromatography if thermal degradation is severe.[5]

Q3: We are struggling with the removal of a persistent, polar impurity in our scaled-up batches of this compound. What purification strategies can we employ?

A3: Polar impurities in a non-polar product like this compound can be challenging to remove. Common polar impurities in nitrile synthesis can include unreacted starting materials or byproducts from side reactions like hydrolysis to the corresponding amide or carboxylic acid.[6]

Purification Techniques:

  • Aqueous Washing: Multiple extractions with deionized water or a brine solution can help remove highly polar, water-soluble impurities.

  • Adsorbent Treatment: Passing the crude this compound through a bed of adsorbents like silica (B1680970) gel, activated alumina, or charcoal can effectively remove polar impurities.[7] The choice of adsorbent will depend on the nature of the impurity.

  • Extractive Distillation: This technique involves adding a high-boiling solvent to the mixture to alter the relative volatilities of the components, potentially aiding in the separation of the impurity from the product.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for large-scale production?

A1: Several methods can be adapted for the large-scale synthesis of this compound. Two common and scalable routes are:

  • Nucleophilic Substitution (SN2): The reaction of 1-bromoheptane (B155011) or 1-chloroheptane (B146330) with a cyanide salt like sodium cyanide or potassium cyanide.[9][10] This is a well-established method for preparing nitriles.

  • Dehydration of Octanamide (B1217078): The dehydration of octanamide using reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃) is another viable route.[9]

Q2: What are the key safety concerns when handling large quantities of this compound and its reagents?

A2: Safety is paramount during scale-up. Key concerns include:

  • Toxicity of Cyanide Salts: If using the nucleophilic substitution route, sodium or potassium cyanide are highly toxic. Strict handling protocols, including the use of personal protective equipment (PPE) and emergency access to cyanide antidotes, are essential.

  • Flammability: this compound is a combustible liquid.[11] Large quantities should be handled in well-ventilated areas, away from ignition sources.

  • Exothermic Reactions: The synthesis of nitriles can be exothermic. A failure in temperature control on a large scale can lead to a runaway reaction.[1]

  • Hazardous Byproducts: The synthesis may produce toxic byproducts. For example, acidification of cyanide-containing waste streams will generate highly toxic hydrogen cyanide gas.

Q3: How can we monitor the progress of our this compound synthesis in a production environment?

A3: Real-time reaction monitoring is crucial for process control. Suitable analytical methods include:

  • Gas Chromatography (GC): GC is an excellent method for monitoring the disappearance of starting materials and the appearance of this compound. It can also be used to quantify the formation of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for monitoring the reaction, especially if the starting materials or products are not volatile or are thermally sensitive.

  • Infrared (IR) Spectroscopy: In-situ IR probes can be used to monitor the reaction progress in real-time by tracking the appearance of the characteristic nitrile peak (around 2240-2260 cm⁻¹).

Quantitative Data on Scale-Up Challenges

The following table summarizes the potential impact of common scale-up challenges on key production parameters for this compound synthesis. The values are representative and will vary depending on the specific process and equipment.

ChallengeParameterLab-Scale (1L)Pilot-Scale (100L) - UnoptimizedPilot-Scale (100L) - Optimized
Heat Transfer Reaction Time2 hours4-6 hours2.5 hours
Yield90%70-75%88%
Purity98%90-92%97%
Mixing Efficiency Byproduct Formation1%5-8%1.5%
Yield90%75-80%89%
Purity98%93%97.5%
Purification Product Loss5%15-20% (decomposition)7% (vacuum distillation)
Final Purity>99%97%>99.5%

Experimental Protocols

Protocol 1: Scale-Up of this compound Synthesis via Nucleophilic Substitution

Materials:

  • 1-Bromoheptane

  • Sodium Cyanide (ensure proper handling procedures)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

Procedure:

  • Charge a 100L glass-lined reactor with a solution of sodium cyanide in DMSO.

  • Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant agitation.

  • Slowly add 1-bromoheptane to the reactor over a period of 2-3 hours, carefully monitoring the internal temperature to control the exotherm.

  • After the addition is complete, maintain the reaction at temperature for an additional 4-6 hours, or until GC analysis shows complete consumption of the 1-bromoheptane.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a large volume of water.

  • Transfer the mixture to an extraction vessel and perform multiple extractions with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification of Crude this compound by Vacuum Distillation

Materials:

  • Crude this compound

Procedure:

  • Set up a fractional vacuum distillation apparatus appropriately sized for the batch volume.

  • Charge the distillation flask with the crude this compound.

  • Begin heating the flask gently under a controlled vacuum.

  • Collect and discard any initial low-boiling fractions.

  • Collect the main fraction of this compound at the appropriate boiling point and vacuum level.

  • Monitor the purity of the collected fractions using GC.

  • Stop the distillation before the pot temperature becomes excessively high to prevent the decomposition of the remaining material.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage reagents Charge Reagents (NaCN, DMSO) heating Heat to Reaction Temp reagents->heating addition Controlled Addition of 1-Bromoheptane heating->addition reaction Reaction Monitoring (GC) addition->reaction quench Quench with Water reaction->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Drying Organic Phase extraction->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation concentration->distillation Crude Product analysis Purity Analysis (GC) distillation->analysis

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_logic start Low Yield / High Impurities in Scale-Up? heat_transfer Inadequate Heat Transfer? start->heat_transfer Yes mixing Inefficient Mixing? start->mixing No heat_transfer->mixing No solution_heat Optimize Cooling / Controlled Addition heat_transfer->solution_heat Yes decomposition Product Decomposition during Purification? mixing->decomposition No solution_mixing Adjust Agitation / Impeller Design mixing->solution_mixing Yes solution_decomposition Use Vacuum Distillation / Alternative Purification decomposition->solution_decomposition Yes end Process Optimized decomposition->end No solution_heat->end solution_mixing->end solution_decomposition->end

Caption: Troubleshooting logic for this compound scale-up issues.

References

Technical Support Center: Preventing Byproduct Formation in Nitrile Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nitrile reduction reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for the selective synthesis of primary amines and aldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nitrile reduction is producing a significant amount of secondary and tertiary amine byproducts. What is causing this and how can I prevent it?

A1: The formation of secondary and tertiary amines is a common side reaction, particularly during catalytic hydrogenation (e.g., using Raney Nickel, Pd/C).[1][2] This occurs because the initially formed primary amine can react with the intermediate imine, which is generated from the partial reduction of the nitrile. This subsequent reaction leads to the formation of a secondary amine, which can further react to form a tertiary amine.[1]

Troubleshooting Steps:

  • Addition of Ammonia (B1221849): The most effective way to suppress the formation of secondary and tertiary amines is to add ammonia (or ammonium (B1175870) hydroxide) to the reaction mixture.[2] Ammonia competes with the primary amine product for reaction with the imine intermediate, thereby favoring the formation of the desired primary amine.

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. While Raney Nickel is widely used, other catalysts like cobalt boride have shown high regioselectivity for primary amine production.[1][3]

  • Reaction Conditions: Optimizing reaction parameters such as solvent, temperature, and hydrogen pressure is crucial. For instance, using a continuous-flow reactor with a supported palladium catalyst has been shown to produce primary amines in almost quantitative yields with high selectivity.[4][5]

Q2: I am trying to synthesize an aldehyde from a nitrile, but I am getting the primary amine as the major product. How can I selectively obtain the aldehyde?

A2: Over-reduction to the primary amine is a common issue when the reducing agent is too strong or the reaction conditions are not carefully controlled. To selectively obtain an aldehyde, a milder reducing agent and specific reaction conditions are necessary.

Troubleshooting Steps:

  • Use a Bulky, Less Reactive Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for the partial reduction of nitriles to aldehydes.[6][7] Its bulky nature and lower reactivity compared to reagents like lithium aluminum hydride (LiAlH₄) allow the reaction to be stopped at the imine stage.[7]

  • Strict Temperature Control: It is critical to maintain a low temperature, typically -78 °C (dry ice/acetone bath), during the addition of DIBAL-H and for the duration of the reaction.[8][9] At higher temperatures, the intermediate imine-alane complex is less stable and can be further reduced to the amine.[10][11]

  • Aqueous Workup: The reaction is quenched at low temperature, and the intermediate imine is hydrolyzed to the aldehyde during the aqueous workup.[8][10]

Q3: My nitrile reduction with LiAlH₄ is giving a low yield of the primary amine. What are the potential reasons for this?

A3: Low yields in LiAlH₄ reductions of nitriles can stem from several factors, including incomplete reaction, side reactions, or issues during the workup procedure.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried and anhydrous solvents (like diethyl ether or THF) are used.

  • Sufficient Reagent: Use a sufficient excess of LiAlH₄ (typically 1.5 equivalents or more) to ensure complete reduction of the nitrile.[12]

  • Reaction Time and Temperature: While the reaction is often initiated at 0 °C, it may require stirring at room temperature or even gentle reflux to go to completion, depending on the reactivity of the nitrile.[12] Monitor the reaction by TLC or GC.

  • Proper Quenching and Workup: The workup procedure is critical for isolating the amine product. A common and effective method is the Fieser workup, which involves the sequential addition of water, 15% aqueous NaOH, and then more water to precipitate the aluminum salts, which can then be filtered off.[12] An improper workup can lead to the formation of emulsions or loss of product.

Quantitative Data Summary

The following tables summarize quantitative data for common nitrile reduction methods, providing a comparison of yields and reaction conditions.

Table 1: Catalytic Hydrogenation for Primary Amine Synthesis

Nitrile SubstrateCatalystSolventTemperature (°C)H₂ Pressure (bar)AdditivePrimary Amine Yield (%)Reference
BenzonitrilePd/SiO₂ (continuous flow)Methanol600.5Acetic Acid>99[4][5]
4-MethylbenzonitrilePd/SiO₂ (continuous flow)Methanol600.5Acetic Acid>99[4][5]
DecanenitrilePd/SiO₂ (continuous flow)Methanol700.5Acetic Acid98[4][5]
BenzonitrileNi/NiO@CEthanol12010None98.2[13]
2-PhenylacetonitrileRaney Ni / KBH₄EthanolRoom TempN/ANone93[1][14]

Table 2: Stoichiometric Reductions for Primary Amine and Aldehyde Synthesis

Nitrile SubstrateReducing AgentSolventTemperature (°C)ProductYield (%)Reference
Generic NitrileLiAlH₄THFRoom TempPrimary AmineTypically High[12][15]
4-MethoxybenzonitrileDIBAL-HToluene (B28343)-78Aldehyde95[7][8]
HeptanenitrileDIBAL-HHexane-60 to -70Aldehyde85[7][8]
BenzonitrileRaney Ni / HCOOHAqueous Formic Acid75-80AldehydeGood[16]

Experimental Protocols

Protocol 1: Selective Reduction of a Nitrile to a Primary Amine using LiAlH₄ [12]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 10 volumes).

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of the nitrile (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (equal volume to the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (B78521) (equal volume to the mass of LiAlH₄ used), and finally water again (3 times the volume of the mass of LiAlH₄ used).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (B1210297) or dichloromethane.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude primary amine.

  • The product can be further purified by distillation or crystallization.

Protocol 2: Selective Reduction of a Nitrile to an Aldehyde using DIBAL-H [8][9]

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nitrile (1.0 eq.) and dissolve it in anhydrous toluene or dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of DIBAL-H (1.1-1.2 eq.) in an appropriate solvent (e.g., toluene, hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography or distillation.

Visualizations

Nitrile_Reduction_Pathways Nitrile R-C≡N Imine_Intermediate [R-CH=NH] Nitrile->Imine_Intermediate [H] Primary_Amine R-CH₂NH₂ Imine_Intermediate->Primary_Amine [H] Aldehyde R-CHO Imine_Intermediate->Aldehyde H₂O (workup) Secondary_Amine (R-CH₂)₂NH Imine_Intermediate->Secondary_Amine + R-CH₂NH₂ - NH₃

Caption: General reaction pathways in nitrile reduction.

Troubleshooting_Logic Start Start: Nitrile Reduction Desired_Product Desired Product? Start->Desired_Product Primary_Amine Primary Amine Desired_Product->Primary_Amine Yes Aldehyde Aldehyde Desired_Product->Aldehyde No Byproduct_Issue_Amine Byproduct Issue? (Secondary/Tertiary Amine) Primary_Amine->Byproduct_Issue_Amine Byproduct_Issue_Aldehyde Byproduct Issue? (Primary Amine) Aldehyde->Byproduct_Issue_Aldehyde Solution_Amine Add NH₃ Optimize Catalyst/Conditions Byproduct_Issue_Amine->Solution_Amine Yes End Successful Synthesis Byproduct_Issue_Amine->End No Solution_Aldehyde Use DIBAL-H Strict Temp. Control (-78 °C) Byproduct_Issue_Aldehyde->Solution_Aldehyde Yes Byproduct_Issue_Aldehyde->End No Solution_Amine->End Solution_Aldehyde->End

Caption: Troubleshooting workflow for nitrile reductions.

References

Technical Support Center: Optimizing Catalyst Loading for Octanenitrile Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing catalyst loading in octanenitrile hydrogenation experiments. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to ensure successful and selective synthesis of octylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrogenation of this compound, with a focus on problems related to catalyst loading.

Issue ID Question Possible Causes & Solutions
TROUBLE-01 Low conversion of this compound despite sufficient reaction time. Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low. Increase the catalyst loading in increments (e.g., by 25%) to find the optimal concentration. Poor Catalyst Activity: The catalyst may be deactivated or of low quality. Ensure the catalyst has been properly stored and handled. Consider using a fresh batch of catalyst or a different type of catalyst known for higher activity (e.g., Raney Nickel).[1] Mass Transfer Limitations: Inadequate mixing can prevent the substrate from accessing the catalyst surface. Increase the stirring speed of the reactor.[2]
TROUBLE-02 High conversion of this compound, but low selectivity for the primary amine (octylamine). Over-hydrogenation due to Excessive Catalyst Loading: High catalyst loading can promote the formation of secondary and tertiary amines.[2] Reduce the catalyst loading to favor the formation of the primary amine. Reaction Temperature is Too High: Elevated temperatures can favor the formation of byproducts. Lower the reaction temperature in 10°C increments to find the optimal balance between reaction rate and selectivity. Absence of Selectivity-Enhancing Additives: The addition of ammonia (B1221849) or a basic substance like sodium hydroxide (B78521) can suppress the formation of secondary and tertiary amines.[3][4] Consider adding these to the reaction mixture. Inappropriate Solvent Choice: The polarity of the solvent can influence selectivity. Polar solvents may favor the desired reaction pathway.[5][6][7] Experiment with different solvents to optimize for primary amine formation.
TROUBLE-03 Reaction starts well but stops before completion (catalyst deactivation). Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Purify all reactants and ensure high-purity hydrogen is used. Fouling of the Catalyst Surface: The catalyst surface can be blocked by the formation of oligomeric secondary amines or other byproducts.[3] Adding ammonia can help to mitigate this.[4] In some cases, washing the catalyst may restore some activity.[3] Sintering of the Catalyst: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area. Operate at the lowest effective temperature.
TROUBLE-04 Inconsistent results between batches. Inaccurate Catalyst Loading: Ensure the catalyst is weighed accurately and that the slurry is homogenous before being added to the reactor. Variability in Catalyst Activity: The activity of catalysts, particularly Raney Nickel, can vary between batches. It is advisable to test each new batch of catalyst on a small scale to determine its optimal loading. Changes in Reaction Parameters: Ensure all reaction parameters (temperature, pressure, stirring speed, etc.) are consistent between batches.

Frequently Asked Questions (FAQs)

Question ID Question Answer
FAQ-01 What are the most common catalysts used for this compound hydrogenation?Common heterogeneous catalysts include Raney Nickel, Raney Cobalt, palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al2O3), and ruthenium on carbon (Ru/C).[8][9] Homogeneous catalysts, particularly those based on manganese and cobalt, have also shown high selectivity for primary amines.[8]
FAQ-02 What is a typical catalyst loading range for this compound hydrogenation?Catalyst loading can vary significantly depending on the catalyst type and reaction conditions. For heterogeneous catalysts like Pd/C or Pt/Al2O3, loadings can range from 0.05 mol% to 10 mol%.[8] It is crucial to optimize the loading for each specific catalyst and experimental setup.
FAQ-03 How does catalyst loading affect the reaction?Insufficient catalyst loading can lead to low or incomplete conversion of the nitrile.[2] Conversely, excessive catalyst loading can result in over-hydrogenation, leading to the formation of secondary and tertiary amines and reducing the selectivity for the desired primary amine.[2]
FAQ-04 How can I improve the selectivity for the primary amine?Several strategies can be employed: - Optimize the catalyst loading to avoid over-hydrogenation. - Add ammonia or a basic substance (e.g., NaOH) to the reaction mixture to suppress the formation of byproducts.[3][4] - Use a catalyst known for high primary amine selectivity, such as Raney Cobalt or certain homogeneous catalysts.[4][9] - Control the reaction temperature, as higher temperatures can favor side reactions.
FAQ-05 What is the role of the solvent in this reaction?The solvent can influence the solubility of the reactants and the selectivity of the reaction. Polar solvents are often preferred as they can help to stabilize the reaction intermediates that lead to the primary amine.[5][6][7]
FAQ-06 How do I handle pyrophoric catalysts like Raney Nickel safely?Raney Nickel is typically supplied as a slurry in water and should be kept wet to prevent spontaneous ignition in air.[10] All transfers should be done under an inert atmosphere (e.g., argon or nitrogen). After the reaction, the catalyst should be carefully filtered and quenched. Always consult the safety data sheet (SDS) for detailed handling instructions.

Data Presentation

The following tables summarize the impact of different heterogeneous catalysts and their loading on the hydrogenation of this compound.

Table 1: Hydrogenation of this compound with Ru/C Catalyst

Catalyst Loading (mol%)Temperature (°C)Pressure (bar)Time (h)Conversion (%)Product Ratio (Octylamine : Dioctylamine : Trioctylamine)
110020209960 : 37 : 3
1 (with NH3)10020209980 : 18 : 2
210020209958 : 39 : 3
2 (with NH3)10020209978 : 20 : 2

Data adapted from a study on the selective hydrogenation of fatty nitriles.[8]

Table 2: Hydrogenation of this compound with Pd/C Catalyst

Catalyst Loading (mol%)Temperature (°C)Pressure (bar)Time (h)Conversion (%)Product Ratio (Octylamine : Dioctylamine : Trioctylamine)
0.0510020201211 : 89 : <1
11002020998 : 23 : 69
101002020997 : 88 : 5

Data adapted from a study on the selective hydrogenation of fatty nitriles.[8]

Table 3: Hydrogenation of this compound with Pt/Al2O3 Catalyst

Catalyst Loading (mol%)Temperature (°C)Pressure (bar)Time (h)Conversion (%)Product Ratio (Octylamine : Dioctylamine : Trioctylamine)
110020209244 : 56 : <1
1 (with NH3)10020209345 : 55 : <1
510020209938 : 62 : <1

Data adapted from a study on the selective hydrogenation of fatty nitriles.[8]

Experimental Protocols

1. Catalyst Slurry Preparation and Loading into a Stirred Autoclave

This protocol describes the safe handling and loading of a pyrophoric catalyst like Raney Nickel into a laboratory-scale stirred autoclave.

  • Safety Precautions: Always handle pyrophoric catalysts in a fume hood and under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Keep the catalyst wet at all times.[10]

  • Materials:

    • Raney Nickel (or other catalyst) slurry

    • Solvent (e.g., ethanol)

    • Stirred autoclave reactor with a catalyst addition port

    • Inert gas supply (argon or nitrogen)

    • Syringe or cannula for transfer

  • Procedure:

    • Purge the Reactor: Assemble the autoclave and purge it with an inert gas for at least 15 minutes to remove all oxygen.

    • Prepare the Catalyst Slurry: In a separate flask under an inert atmosphere, weigh the desired amount of the catalyst slurry. Add a small amount of the reaction solvent to create a mobile slurry that can be easily transferred.

    • Transfer the Slurry: Using a syringe or cannula, carefully transfer the catalyst slurry to the autoclave through the catalyst addition port while maintaining a positive pressure of the inert gas.

    • Rinse the Flask: Rinse the flask with a small amount of solvent and transfer the rinsing to the autoclave to ensure all the catalyst is loaded.

    • Seal the Reactor: Securely close the catalyst addition port.

    • Add Reactants: Add the this compound and the remaining solvent to the reactor.

    • Pressurize and Heat: Seal the reactor completely, pressurize with hydrogen to the desired pressure, and begin heating and stirring according to the reaction protocol.

2. General Protocol for this compound Hydrogenation

This protocol provides a general procedure for the hydrogenation of this compound in a stirred autoclave.

  • Materials:

    • Stirred autoclave reactor

    • This compound

    • Catalyst (e.g., Raney Nickel, Pd/C)

    • Solvent (e.g., ethanol)

    • Hydrogen gas (high purity)

  • Procedure:

    • Catalyst Loading: Load the catalyst into the autoclave as described in the protocol above.

    • Reactant Addition: Add the this compound and solvent to the reactor.

    • Reactor Assembly and Purging: Seal the reactor and purge it with hydrogen three times to remove any remaining inert gas.

    • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-80 bar) and heat to the desired temperature (e.g., 80-120°C) with vigorous stirring.

    • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

    • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture to remove the catalyst.

    • Product Analysis: Analyze the crude product and purified fractions by GC-MS to determine the conversion and selectivity.

3. GC-MS Analysis of Reaction Products

This protocol outlines a general method for the analysis of this compound hydrogenation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Inlet Temperature: 250°C.[11]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Maintain 280°C for 5 minutes.[11]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C.[11]

    • Scan Range: m/z 40-400.[11]

  • Sample Preparation:

    • Take an aliquot of the reaction mixture and filter it to remove the catalyst.

    • Dilute the sample with a suitable solvent (e.g., ethyl acetate).

    • Inject the diluted sample into the GC-MS.

  • Data Analysis: Identify the peaks for this compound, octylamine, dioctylamine, and trioctylamine (B72094) based on their retention times and mass spectra. Calculate the relative peak areas to determine the conversion and product selectivity.

Visualizations

Reaction_Pathway This compound This compound (R-C≡N) Imine Imine Intermediate (R-CH=NH) This compound->Imine + H2 PrimaryAmine Primary Amine (Octylamine) (R-CH2-NH2) Imine->PrimaryAmine + H2 SecondaryAmine Secondary Amine (Dioctylamine) ((R-CH2)2-NH) Imine->SecondaryAmine + Primary Amine - NH3 PrimaryAmine->SecondaryAmine + Imine - NH3 TertiaryAmine Tertiary Amine (Trioctylamine) ((R-CH2)3-N) SecondaryAmine->TertiaryAmine + Imine - NH3

Caption: Reaction pathway for this compound hydrogenation.

Troubleshooting_Workflow Start Start Experiment CheckConversion Low Conversion? Start->CheckConversion CheckSelectivity Low Primary Amine Selectivity? CheckConversion->CheckSelectivity No IncreaseLoading Increase Catalyst Loading CheckConversion->IncreaseLoading Yes DecreaseLoading Decrease Catalyst Loading CheckSelectivity->DecreaseLoading Yes End Successful Reaction CheckSelectivity->End No CheckActivity Check Catalyst Activity/ Increase Stirring IncreaseLoading->CheckActivity CheckActivity->Start Additives Add NH3 or Base/ Lower Temperature DecreaseLoading->Additives Additives->Start

Caption: Troubleshooting workflow for this compound hydrogenation.

References

Technical Support Center: Aldoxime Dehydratase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing aldoxime dehydratase reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my aldoxime dehydratase reaction showing low or no activity?

There are several potential reasons for low or no enzyme activity. Consider the following factors:

  • Incorrect Heme Iron Oxidation State: Aldoxime dehydratase is active when the heme iron is in the ferrous (Fe²⁺) state. The ferric (Fe³⁺) form of the enzyme is inactive.[1]

    • Solution: Ensure the reaction is performed under anaerobic conditions and in the presence of a reducing agent, such as sodium dithionite, to maintain the heme iron in the reduced state.[1][2]

  • Improper Enzyme Handling and Storage: Aldoxime dehydratases can be unstable. Repeated freeze-thaw cycles or improper storage temperatures can lead to loss of activity.

    • Solution: Store the enzyme at the recommended temperature (typically -80°C for long-term storage) and avoid multiple freeze-thaw cycles by preparing aliquots.

  • Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition.

    • Solution: Optimize these parameters for your specific enzyme and substrate. Typical starting conditions include a pH of 7.0 and a temperature of 30°C.[3][4] Refer to the table below for reported reaction conditions.

  • Substrate Specificity: Aldoxime dehydratases have varying substrate specificities. Some may exhibit low activity towards certain classes of aldoximes, such as aromatic or bulky substrates.[5][6]

    • Solution: Verify the substrate specificity of your enzyme. If necessary, consider using a different aldoxime dehydratase or engineering the enzyme to improve activity towards your substrate of interest.[7][8]

  • Presence of Inhibitors: Components in your reaction mixture, such as residual reagents from upstream synthesis of the aldoxime, could be inhibiting the enzyme. For example, residual urea-hydrogen peroxide (UHP) from amine oxidation can inhibit Oxd activity.[7][9]

    • Solution: Purify the aldoxime substrate before use. If inhibition is suspected, consider adding a purification step or using a different synthetic route for your substrate.

2. My reaction starts well but stops before completion. What could be the cause?

This issue often points to enzyme instability or product inhibition.

  • Enzyme Instability under Reaction Conditions: The enzyme may not be stable for the entire duration of the reaction under the chosen conditions.

    • Solution: Consider enzyme immobilization, which has been shown to improve stability.[8][10] Operating in a continuous flow reactor can also enhance stability.[8] For whole-cell catalysis, using freshly harvested and prepared cells is recommended.

  • Product Inhibition: The nitrile product of the reaction can sometimes inhibit the enzyme, causing the reaction rate to decrease as the product concentration increases.[6]

    • Solution: Implement in-situ product removal. For example, using a biphasic system where the product is extracted into an organic phase can alleviate product inhibition.[6]

3. I am observing unexpected side products. What is happening?

While aldoxime dehydratase is specific for the dehydration reaction, side reactions can occur, particularly if the reaction conditions are not optimal or if using whole-cell systems with other active enzymes.

  • Redox Activities: Some aldoxime dehydratases have been reported to exhibit catalase, peroxidase, and peroxygenase activities.[3]

    • Solution: Ensure strict anaerobic conditions to minimize redox-related side reactions.

  • Metabolism by Host Organism (in whole-cell catalysis): If you are using a whole-cell biocatalyst, the host organism may further metabolize the nitrile product. Many microorganisms that possess aldoxime dehydratase also have nitrile hydratases and amidases that can convert the nitrile to the corresponding amide and carboxylic acid.[11][12][13]

    • Solution: Use a purified enzyme preparation if downstream metabolism is an issue. Alternatively, knockout the genes for the nitrile-metabolizing enzymes in the host strain.

Data Presentation

Table 1: Reported Aldoxime Dehydratase Reaction Conditions

Enzyme SourceSubstrateTemperature (°C)pHOther ConditionsReference
Pseudomonas chlororaphis B23Butyraldoxime307.0-[4]
Rhodococcus sp. N-771Z-phenylacetaldoxime307.05 mM sodium dithionite[1]
Pseudomonas putida F12-furaldehyde oxime307.0-[6]
Evolved P. putida F1Benzaldehyde oximeRoom Temp.-Whole-cell immobilization in a flow reactor[8]

Experimental Protocols

Protocol 1: Standard Aldoxime Dehydratase Activity Assay

This protocol is adapted from the assay described for aldoxime dehydratase from Pseudomonas chlororaphis B23.[4]

  • Prepare the Reaction Mixture:

    • In a sealed anaerobic vial, prepare a reaction mixture containing:

      • 100 mM potassium phosphate (B84403) buffer (pH 7.0)

      • Appropriate concentration of the aldoxime substrate (e.g., 5 mM butyraldoxime)

      • A reducing agent, such as 5 mM sodium dithionite, if using a purified enzyme that requires it.[1]

    • Bubble the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure anaerobic conditions.

  • Enzyme Addition:

    • Initiate the reaction by adding a specific amount of purified aldoxime dehydratase or whole cells expressing the enzyme.

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 5-30 minutes).[4]

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution. For example, add 200 µL of 10 mM hydroxylamine-HCl.[4] Alternatively, an organic solvent like acetonitrile (B52724) can be used to precipitate the enzyme.[6]

  • Product Analysis:

    • Analyze the formation of the nitrile product using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4][6]

  • Activity Calculation:

    • One unit of aldoxime dehydratase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of nitrile per minute under the standard assay conditions.[4][14]

Visualizations

Aldoxime_Dehydratase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_output Output Substrate Aldoxime Substrate ReactionMix Reaction Incubation (e.g., 30°C, pH 7.0) Substrate->ReactionMix Enzyme Aldoxime Dehydratase Enzyme->ReactionMix Buffer Anaerobic Buffer + Reductant Buffer->ReactionMix Quench Quench Reaction ReactionMix->Quench Analysis Product Analysis (GC/HPLC) Quench->Analysis Result Nitrile Product Analysis->Result

Caption: Experimental workflow for a typical aldoxime dehydratase reaction.

Troubleshooting_Aldoxime_Dehydratase node_action node_action node_ok node_ok node_prob node_prob start Low/No Activity? check_heme Is Heme Iron in Fe2+ state? start->check_heme check_conditions Are Reaction Conditions Optimal? check_heme->check_conditions Yes add_reductant Add reducing agent (e.g., dithionite) & ensure anaerobic check_heme->add_reductant No check_substrate Is Substrate Compatible? check_conditions->check_substrate Yes optimize_pH_temp Optimize pH and Temperature check_conditions->optimize_pH_temp No check_inhibitors Potential Inhibitors Present? check_substrate->check_inhibitors Yes change_enzyme Verify substrate scope; Consider different or engineered enzyme check_substrate->change_enzyme No purify_substrate Purify substrate to remove inhibitors check_inhibitors->purify_substrate Yes success Reaction Successful check_inhibitors->success No add_reductant->check_heme optimize_pH_temp->check_conditions purify_substrate->check_inhibitors

Caption: Troubleshooting decision tree for low aldoxime dehydratase activity.

References

Identifying and characterizing unexpected products in octanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octanenitrile reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments, identify unexpected products, and understand the nuances of nitrile chemistry.

General Troubleshooting & FAQs

This section addresses common issues that can arise during reactions involving this compound, regardless of the specific transformation.

Question: My this compound reaction is not proceeding, or the yield is very low. What are the common causes?

Answer: When an this compound reaction fails or gives low yields, the issue often stems from one of several key areas. A systematic approach to troubleshooting is crucial.[1]

  • Reagent Purity:

    • This compound: Commercial this compound may contain impurities from its synthesis, such as the starting alkyl halide or residual amide.[2][3] It is recommended to purify the nitrile before use, for example, by washing with acid and base followed by distillation.[4]

    • Reagents and Solvents: Ensure all other reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like Grignard or LiAlH₄ reduction.[1][5]

  • Reaction Conditions:

    • Temperature: Was the reaction maintained at the correct temperature? Some reactions require initial cooling (e.g., DIBAL-H reduction at -78°C) to prevent side reactions, while others require heating under reflux (e.g., hydrolysis).[6][7]

    • Inert Atmosphere: For organometallic or hydride reagents, a strict inert atmosphere (Nitrogen or Argon) is essential to prevent quenching by oxygen or moisture.[1]

    • Reaction Time: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions stopped too early will have low conversion, while those run for too long may lead to product decomposition.[8]

  • Work-up Procedure:

    • Product Solubility: Your product might be partially soluble in the aqueous layer during extraction. If you suspect this, you can try salting out the aqueous layer with NaCl or Na₂SO₄ to decrease the polarity and improve extraction into the organic phase.[9]

    • Product Stability: The product may be sensitive to the pH of the work-up. For example, exposing a product to strong acid or base during extraction could cause degradation.[8]

Logical Troubleshooting Workflow

Below is a general workflow to diagnose a failed reaction.

G start Reaction Failed (Low Yield / No Product) check_sm Analyze Crude Mixture (TLC, NMR, GC-MS) start->check_sm sm_present Starting Material (SM) Unchanged? check_sm->sm_present sm_decomposed SM Decomposed or Complex Mixture? sm_present->sm_decomposed No reagent_issue Check Reagent Quality & Inert Atmosphere sm_present->reagent_issue Yes conditions_issue Review Reaction Conditions (Temp, Time, Concentration) sm_decomposed->conditions_issue Yes workup_issue Review Work-up (pH, Extraction, Stability) sm_decomposed->workup_issue No, product formed then decomposed reagent_issue->conditions_issue success Optimize and Repeat conditions_issue->success workup_issue->success

Caption: A flowchart for troubleshooting failed this compound reactions.

Reaction-Specific Troubleshooting

Hydrolysis to Octanoic Acid

Question: I am trying to hydrolyze this compound to octanoic acid, but I have a neutral, high-boiling point byproduct. What could it be?

Answer: The most common byproduct in the hydrolysis of a nitrile is the corresponding amide.[7][10] The hydrolysis reaction proceeds in two stages: first to an amide (octanamide), and then the amide is hydrolyzed to the carboxylic acid (octanoic acid).[11] If the reaction is incomplete (insufficient heating time or concentration of acid/base), you can isolate a significant amount of the octanamide (B1217078) intermediate.

Identification:

  • IR Spectroscopy: Octanamide will show a strong C=O stretch (~1650 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹), which are absent in the starting nitrile (C≡N stretch ~2250 cm⁻¹) and the final carboxylic acid product (broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1710 cm⁻¹).

  • NMR Spectroscopy: Look for broad peaks in the ¹H NMR spectrum between 5-8 ppm corresponding to the -CONH₂ protons.

  • Solubility: Octanamide is a neutral compound, whereas octanoic acid is acidic. You can separate them by extracting the reaction mixture with a base (e.g., NaHCO₃ solution). The octanoic acid will move to the aqueous layer as its carboxylate salt, while the neutral octanamide remains in the organic layer.

Hydrolysis Reaction Pathway

G This compound This compound octanamide Octanamide (Unexpected Product) This compound->octanamide H₂O, H⁺ or OH⁻ (Incomplete Reaction) octanoic_acid Octanoic Acid (Expected Product) octanamide->octanoic_acid H₂O, H⁺ or OH⁻ (Completion)

Caption: Pathway of nitrile hydrolysis showing the amide intermediate.

Reduction to Octylamine (B49996)

Question: My reduction of this compound with LiAlH₄ resulted in a complex mixture, and the main product is not octylamine. What went wrong?

Answer: Reduction of nitriles with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) must be performed under strictly anhydrous conditions.[5]

  • Quenching of Reagent: If there is moisture in your solvent or on your glassware, it will consume the LiAlH₄, leading to an incomplete reaction.

  • Incomplete Reduction: The reduction proceeds through an imine anion intermediate.[3] If an insufficient amount of hydride is delivered, the reaction may stall, and upon aqueous work-up, this could lead to different products.

  • Work-up Issues: The work-up for LiAlH₄ reactions is critical. The formation of aluminum and lithium salts can create emulsions or trap the amine product in a solid matrix, significantly lowering the isolated yield. A standard Fieser work-up (sequential addition of water, then NaOH solution, then more water) is often recommended to produce a granular, easily filterable precipitate.

Question: I used DIBAL-H to reduce this compound to octanal, but I also see octylamine in my product mixture. Why?

Answer: Diisobutylaluminum hydride (DIBAL-H) is used to achieve a partial reduction of nitriles to aldehydes.[6] This reaction is highly temperature-sensitive. If the reaction temperature is allowed to rise above the recommended -78°C, the intermediate imine-aluminum complex can undergo a second hydride addition, leading to over-reduction and the formation of the primary amine (octylamine) as a byproduct.[6]

Grignard Reaction to form a Ketone

Question: I reacted this compound with a Grignard reagent, but my main product is the starting this compound and a byproduct from my Grignard reagent. What happened?

Answer: This outcome suggests two main possibilities:

  • Acidic Protons: The α-protons (on the carbon next to the nitrile group) of nitriles can be acidic. If you are using a very strong, sterically hindered Grignard reagent, it may act as a base and deprotonate the this compound instead of acting as a nucleophile.[12] This would quench the Grignard reagent and regenerate the this compound upon work-up.

  • Wet Reagents/Glassware: Grignard reagents are extremely strong bases and will react with any source of protons, including water.[13] If your solvent, this compound, or glassware is not perfectly dry, the Grignard reagent will be quenched before it can react with the nitrile.

Question: My Grignard reaction with this compound worked, but the yield is low and I have a significant amount of a tertiary alcohol byproduct. How?

Answer: The expected product of a Grignard reaction with a nitrile is a ketone, formed after hydrolysis of an imine intermediate.[14][15] If the ketone product is formed before all the Grignard reagent has been quenched during the work-up, the highly reactive Grignard reagent can then attack the newly formed ketone. This second attack leads to the formation of a tertiary alcohol after protonation.[12] To avoid this, ensure the reaction is fully quenched with a proton source (like aqueous NH₄Cl) before the ketone has a chance to form and react further.

Grignard Reaction Pathway and Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction nitrile This compound imine Imine Intermediate nitrile->imine 1. R-MgX ketone Ketone (Expected Product) imine->ketone 2. H₃O⁺ ketone_side Ketone tertiary_alcohol Tertiary Alcohol (Unexpected Product) ketone_side->tertiary_alcohol R-MgX (Unquenched)

Caption: Grignard reaction showing formation of the tertiary alcohol byproduct.

Data Tables for Characterization

Quantitative data is essential for identifying products. The tables below summarize key physical and spectroscopic properties for this compound and related compounds.

Table 1: Physical Properties
CompoundIUPAC NameMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compound This compound125.21[16]198-200[4]-45[4]0.814[4]
Octanamide Octanamide143.23255106-110~0.94
Octanoic Acid Octanoic acid144.2123916-170.910
Octylamine Octan-1-amine129.26175-177-10.782
Table 2: Key Spectroscopic Data
CompoundIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
This compound ~2250 (C≡N)2.3 (t, 2H, -CH₂CN)119 (CN), 17 (-CH₂CN)125 (M⁺)
Octanamide ~3350, 3180 (N-H), ~1650 (C=O)2.2 (t, 2H, -CH₂CO), 5.5-7.5 (br s, 2H, -NH₂)175 (C=O), 36 (-CH₂CO)143 (M⁺), 59 ([H₂NCO]⁺)
Octanoic Acid 2500-3300 (br, O-H), ~1710 (C=O)2.35 (t, 2H, -CH₂COOH), 10-12 (br s, 1H, -COOH)180 (C=O), 34 (-CH₂CO)144 (M⁺), 60 ([CH₃COOH]⁺)
Octylamine ~3300-3400 (N-H)2.7 (t, 2H, -CH₂NH₂), 1.1 (br s, 2H, -NH₂)42 (-CH₂NH₂)129 (M⁺), 30 ([CH₂NH₂]⁺)

Experimental Protocols

Protocol 1: Purification of Commercial this compound

This protocol is adapted from standard purification techniques.[4]

  • Acid Wash: Place 100 mL of this compound in a separatory funnel. Add 50 mL of 10% aqueous HCl and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • Base Wash: Wash the organic layer with 50 mL of saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄.

  • Distillation: Filter off the drying agent and distill the this compound under atmospheric pressure (b.p. ~198-200 °C) or under reduced pressure for higher purity.[4]

Protocol 2: General Procedure for Identifying an Unknown Byproduct

This workflow outlines the steps to characterize an unexpected product isolated from a reaction mixture.

G start Isolate Unknown Byproduct (e.g., via Chromatography) ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms ir Infrared (IR) Spectroscopy Identify Key Functional Groups (C=O, O-H, N-H, C≡N) ms->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Determine Carbon Skeleton & Connectivity ir->nmr structure Propose Structure nmr->structure confirm Confirm Structure (Compare to literature data or synthesize authentic sample) structure->confirm

Caption: Experimental workflow for identifying an unknown product.

References

How to handle moisture sensitivity in octanenitrile experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling octanenitrile. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of this compound in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound is susceptible to hydrolysis, a chemical reaction with water. In the presence of acidic or basic conditions, the nitrile group (-C≡N) can react with water to first form an amide intermediate (octanamide), which can then be further hydrolyzed to a carboxylic acid (octanoic acid) and ammonia (B1221849) (or its corresponding ammonium (B1175870) salt).[1][2][3] This reaction consumes the starting material and introduces impurities into your experiment.

Q2: What are the primary consequences of moisture contamination in my this compound experiment?

A2: Moisture contamination can lead to several adverse outcomes:

  • Reduced Yield: The hydrolysis of this compound directly consumes your reactant, leading to a lower yield of your desired product.[4]

  • Formation of Byproducts: The presence of octanamide (B1217078) and octanoic acid as impurities can complicate the purification of your target molecule.

  • Catalyst Deactivation: In reactions involving water-sensitive catalysts (e.g., certain organometallics or Lewis acids), trace amounts of water can deactivate the catalyst, preventing the reaction from proceeding.

  • Inconsistent Results: Varying levels of moisture contamination between experimental runs can lead to poor reproducibility.

Q3: How can I detect and quantify water contamination in my reagents or solvents?

A3: Several methods can be used to detect water:

  • Karl Fischer Titration: This is the gold standard for accurately quantifying low levels of water in organic solvents and reagents.[5][6]

  • NMR Spectroscopy: Specialized ¹⁹F NMR-based methods using water-sensitive reagents can offer high sensitivity for trace water detection.[6]

  • Chemical Indicators: For solvent stills, indicators like benzophenone (B1666685) with sodium metal can provide a visual cue (a deep blue/purple color) that the solvent is anhydrous.

  • Indirect Indicators: Inconsistent reaction outcomes, the appearance of unexpected peaks in analytical data (GC-MS, NMR) corresponding to hydrolysis byproducts, or changes in the physical properties (e.g., pH of aqueous extractions) can suggest moisture contamination.[7]

Q4: What is the correct way to store this compound?

A4: this compound should be stored in a tightly closed container to prevent atmospheric moisture from entering. For long-term storage or for high-purity applications, it is best to store it under an inert atmosphere (e.g., nitrogen or argon). Commercially available bottles with specialized septa, such as Sure/Seal™ bottles, are designed for the convenient storage and dispensing of moisture-sensitive reagents.[8][9]

Q5: How should I prepare my glassware for a moisture-sensitive experiment with this compound?

A5: All glassware must be rigorously dried to remove a thin film of adsorbed moisture. The most effective methods are:

  • Oven Drying: Place glassware in a laboratory oven at >125°C overnight or for at least 4 hours.[8][9]

  • Flame Drying: Assemble the glassware and heat it under a flow of inert gas with a heat gun or a gentle flame until all visible moisture has evaporated. The apparatus should then be allowed to cool to room temperature under a continuous positive pressure of inert gas.[10][11]

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of Desired Product Hydrolysis of this compound: The starting material was consumed by reacting with water.1. Verify the dryness of the solvent using Karl Fischer titration. 2. Ensure all glassware was properly oven-dried or flame-dried immediately before use.[8] 3. Check the inert gas supply for moisture; use a drying tube if necessary.
Deactivation of Catalyst/Reagent: A water-sensitive catalyst or another reagent (e.g., Grignard, organolithium) was quenched by moisture.1. Implement rigorous anhydrous techniques for all reagents and solvents. 2. Add the catalyst or sensitive reagent under a strong positive pressure of inert gas.
Formation of Octanoic Acid or Octanamide Byproducts Water Contamination: Water was present in the this compound, solvent, or reaction atmosphere.1. Purify the this compound by distillation from a suitable drying agent (e.g., phosphorus pentoxide, calcium hydride).[4][12] 2. Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.
Reaction Fails to Initiate or is Sluggish Insufficient Reagent Purity: The this compound may contain inhibitors or impurities from manufacturing or storage.1. Purify the this compound via distillation. A common purification method involves washing with concentrated HCl, then saturated aqueous NaHCO₃, drying over MgSO₄, and distilling.[12]
Inconsistent Results Between Batches Variable Moisture Content: The level of moisture control is not consistent across different experimental runs.1. Standardize the anhydrous protocol for every experiment. 2. Routinely check solvent water content. 3. Ensure the inert atmosphere technique (e.g., balloon pressure, bubbler rate) is consistent.[8]

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₁₅N[13]
Molecular Weight 125.21 g/mol [14]
Boiling Point 198-200 °C
Density 0.82 g/cm³
Water Solubility 234 mg/L at 25 °C (Not miscible)[14]
CAS Number 124-12-9[13]

Table 2: Recommended Drying Agents for Solvents Used in this compound Reactions

SolventRecommended Drying AgentNotes
Tetrahydrofuran (THF) Sodium/Benzophenone, Activated Alumina, Molecular Sieves (3Å or 4Å)[5]Alumina is excellent for rapid drying. Na/benzophenone provides a visual indicator of dryness.
Toluene Sodium/Benzophenone, Calcium Hydride (CaH₂)[5]Can be pre-dried with CaCl₂ before distillation from a more rigorous agent.
Acetonitrile Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀), Molecular Sieves (3Å)Do not use sodium. P₄O₁₀ is a very powerful but can be difficult to handle.[4]
Dichloromethane (DCM) Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀)Distill from CaH₂. Avoid basic drying agents if the solvent is to be used in acid-sensitive reactions.
Ethers (e.g., Diethyl Ether) Sodium/Benzophenone, Lithium Aluminum Hydride (LiAlH₄)LiAlH₄ is extremely reactive and should be handled with extreme caution.

Section 4: Experimental Protocols & Visualizations

Protocol 1: General Setup for a Moisture-Sensitive Reaction (Schlenk Line)
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel) is thoroughly cleaned and oven-dried at 140°C for at least 4 hours.[9]

  • Assembly: Immediately assemble the hot glassware on the Schlenk line. Use a light coating of high-vacuum grease on all ground-glass joints.

  • Purging the System: Attach the apparatus to the dual vacuum/inert gas manifold of the Schlenk line. Perform at least three cycles of evacuating the flask under vacuum and refilling it with dry, inert gas (nitrogen or argon) to remove all atmospheric air and residual moisture.[15]

  • Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a dry syringe or cannula under a positive pressure of inert gas.[8][16]

  • Reagent Addition: Transfer this compound and other reagents to the reaction flask using clean, dry syringes. To ensure no air is introduced, flush the syringe with inert gas before drawing up the liquid. Withdraw a small "buffer" of inert gas into the syringe after the liquid to protect it during transfer.[17]

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be monitored with an oil bubbler attached to the gas outlet of the system.[8][11]

Diagram 1: Troubleshooting Logic for this compound Reactions

G cluster_0 Troubleshooting Flow start Poor Reaction Outcome (Low Yield, Side Products) check_hydrolysis Potential Cause: Moisture Contamination? start->check_hydrolysis check_purity Potential Cause: Starting Material Impurity? start->check_purity verify_solvent Verify Solvent Dryness (Karl Fischer) check_hydrolysis->verify_solvent Yes verify_glassware Review Glassware Drying Protocol check_hydrolysis->verify_glassware Yes verify_gas Check Inert Gas Line for Moisture check_hydrolysis->verify_gas Yes purify_reagent Purify this compound (e.g., Distillation) check_purity->purify_reagent Yes solution_anhydrous Solution: Implement Stricter Anhydrous Technique verify_solvent->solution_anhydrous verify_glassware->solution_anhydrous verify_gas->solution_anhydrous solution_purify Solution: Use Purified Starting Material purify_reagent->solution_purify

Caption: A logical workflow for troubleshooting common issues in moisture-sensitive this compound experiments.

Diagram 2: Hydrolysis Pathway of this compound

G cluster_reactants This compound This compound (C₇H₁₅-C≡N) amide Intermediate: Octanamide (C₇H₁₅-CONH₂) This compound->amide Step 1: Hydration water + H₂O catalyst H⁺ or OH⁻ (Catalyst) acid Final Product: Octanoic Acid (C₇H₁₅-COOH) amide->acid Step 2: Hydrolysis ammonia Byproduct: Ammonia / Ammonium (NH₃ / NH₄⁺)

Caption: The two-step hydrolysis pathway of this compound in the presence of water and a catalyst.

Diagram 3: Experimental Workflow for Anhydrous Reactions

G A 1. Oven/Flame-Dry All Glassware B 2. Assemble Apparatus While Hot A->B C 3. Purge System with Inert Gas (3x Cycles) B->C D 4. Cool to Room Temp Under Positive Pressure C->D E 5. Add Anhydrous Solvent via Dry Syringe D->E F 6. Add this compound via Dry Syringe E->F G 7. Commence Reaction (Maintain Inert Atmosphere) F->G

Caption: A sequential workflow for setting up an experiment with this compound under anhydrous conditions.

References

Technical Support Center: Enhancing Selectivity in Octanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with octanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common selectivity challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when working with this compound, and how can I minimize them?

A1: The primary challenge in reactions with this compound is controlling selectivity to obtain the desired product while minimizing byproducts. The most common side products depend on the reaction type:

  • Hydrogenation/Reduction: Formation of secondary and tertiary amines instead of the desired primary amine (octylamine) is a frequent issue.[1][2] This occurs through the reaction of the intermediate imine with the product amine.

  • Hydrolysis: Over-hydrolysis to form octanoic acid when the desired product is octanamide (B1217078).[3][4]

  • Alkylation: Lack of regioselectivity, leading to a mixture of products alkylated at different positions.

Strategies to minimize these side products are detailed in the troubleshooting guides below.

Troubleshooting Guides

Hydrogenation: Poor Selectivity for Primary Amine (Octylamine)

Problem: My hydrogenation of this compound is producing significant amounts of secondary (dioctylamine) and tertiary (trioctylamine) amines.

Possible Causes & Solutions:

  • Inappropriate Catalyst Choice: The catalyst plays a crucial role in determining the reaction pathway. Some catalysts are more prone to forming secondary and tertiary amines.

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence the reaction's selectivity.

  • Absence of Additives: Certain additives can suppress the formation of byproducts.

Troubleshooting Workflow:

start Low Selectivity for Primary Amine catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If selectivity is still low additives Introduce Additives conditions->additives If byproducts persist solution High Selectivity for Primary Amine additives->solution

Caption: Troubleshooting workflow for poor primary amine selectivity.

Detailed Solutions:

Solution CategorySpecific ActionExpected Outcome
Catalyst Selection Switch to a catalyst known for high primary amine selectivity, such as a mesoporous Al2O3 supported Ni catalyst or a manganese-based homogeneous catalyst.[5][6]Increased yield of octylamine (B49996) with reduced secondary and tertiary amine formation.
Use a Pd/SiC catalyst, which has shown good chemoselectivity for nitrile reduction.[7]Enhanced selectivity towards the primary amine.
Reaction Conditions Decrease the reaction temperature and increase the hydrogen pressure. For example, with a Pd–Au/Al2O3 catalyst, changing from 50°C and 1.5 bar to 25°C and 8 bar increased primary amine selectivity to over 99%.[1]Slower reaction rate but significantly improved selectivity by favoring the hydrogenation of the imine intermediate over its reaction with the amine product.
Optimize solvent choice. Methanol is a commonly used solvent.[1]Improved catalyst activity and product solubility can indirectly enhance selectivity.
Use of Additives Add ammonia (B1221849) to the reaction mixture. Ammonia can inhibit the side reaction that leads to secondary amines.[5]Increased selectivity for the primary amine.
Introduce a base, such as NaOH. This can suppress the formation of byproducts.[1]Enhanced primary amine selectivity.

Experimental Protocol: Selective Hydrogenation of this compound to Octylamine

This protocol is based on the use of a supported nickel catalyst.[5]

  • Catalyst Preparation: Prepare a mesoporous Al2O3 supported Ni catalyst (e.g., Ni/Al2O3-600, where 600 indicates the reduction temperature).

  • Reaction Setup: In a high-pressure autoclave, add the Ni/Al2O3 catalyst, this compound, a solvent (e.g., ethanol), and a small amount of aqueous ammonia.

  • Reaction Conditions: Seal the autoclave, purge with H2, and then pressurize to 2.5 bar with H2. Heat the reaction mixture to 60–80 °C with stirring.

  • Monitoring: Monitor the reaction progress by GC analysis of aliquots.

  • Work-up: After the reaction is complete, cool the autoclave, vent the H2 pressure, and filter the catalyst. The product can be purified by distillation.

Hydrolysis: Formation of Carboxylic Acid Instead of Amide

Problem: My hydrolysis of this compound is proceeding all the way to octanoic acid, but I want to isolate octanamide.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: Strong acidic or basic conditions, along with high temperatures, favor the formation of the carboxylic acid.[3][4]

  • Inappropriate Reagent: Some hydrolysis reagents are too aggressive to stop at the amide stage.

Troubleshooting Workflow:

start Over-hydrolysis to Carboxylic Acid reagent Select a Milder Hydrolysis Reagent start->reagent conditions Modify Reaction Conditions reagent->conditions If over-hydrolysis persists solution Selective Formation of Amide conditions->solution

Caption: Troubleshooting workflow for over-hydrolysis of nitriles.

Detailed Solutions:

Solution CategorySpecific ActionExpected Outcome
Reagent Selection Use a hydrated ionic liquid like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH). This has been shown to be a selective catalyst for the hydration of nitriles to amides.[8]High yield of octanamide with minimal formation of octanoic acid.
Reaction Conditions Employ milder basic conditions, for instance, using NaOH (10 mol%) at 90°C.[8]Selective formation of the amide.
For basic hydrolysis, keep the temperature below 100°C and avoid vigorous reflux to favor the amide.[3]The reaction stops at the amide stage.

Experimental Protocol: Selective Hydrolysis of this compound to Octanamide

This protocol is based on the use of tetrabutylammonium hydroxide (TBAH).[8]

  • Reaction Setup: In a round-bottom flask, mix this compound with an aqueous solution of TBAH (e.g., 50% in water).

  • Reaction Conditions: Heat the mixture to 80°C with stirring.

  • Monitoring: Monitor the disappearance of the starting material and the formation of the amide product by TLC or GC analysis.

  • Work-up: Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent. The organic layer can then be washed, dried, and the solvent evaporated to yield the crude amide, which can be further purified by recrystallization or chromatography.

Alkylation: Lack of Regioselectivity

Problem: My alkylation of this compound is resulting in a mixture of isomers, or the reaction is not proceeding at the desired position.

Possible Causes & Solutions:

  • Reaction Type: Standard alkylation methods (e.g., using a strong base and an alkyl halide) will typically result in α-alkylation. For alkylation at other positions, a different strategy is required.

  • Catalyst/Reagent Choice: The choice of catalyst and reagents is critical for achieving site-selectivity.

Troubleshooting Workflow:

start Poor Regioselectivity in Alkylation alpha_alkylation For α-Alkylation start->alpha_alkylation other_alkylation For β- or γ-Alkylation start->other_alkylation base_optimization Optimize Base and Conditions alpha_alkylation->base_optimization photocatalysis Employ Photocatalysis other_alkylation->photocatalysis solution_alpha Selective α-Alkylation base_optimization->solution_alpha solution_other Selective β- or γ-Alkylation photocatalysis->solution_other

Caption: Decision tree for achieving regioselective alkylation.

Detailed Solutions:

Solution CategorySpecific ActionExpected Outcome
α-Alkylation Use a nickel-catalyzed hydrogen-borrowing strategy with an alcohol as the alkylating agent. A common catalyst system is Ni(acac)2 with a ligand like 1,10-phenanthroline (B135089) and a base such as K2CO3.[9]Selective formation of the α-alkylated this compound.
β- and γ-Alkylation Employ a photocatalytic approach using a decatungstate salt (e.g., tetrabutylammonium decatungstate, TBADT) as the photocatalyst and an alkene as the alkylating agent.[10]Site-selective C-H alkylation at the β- or γ-position, depending on the substrate's structure.

Experimental Protocol: Photocatalytic β- and γ-Alkylation of Aliphatic Nitriles

This protocol is a general example based on the site-selective alkylation of nitriles.[10]

  • Reaction Setup: In a Pyrex tube, dissolve the aliphatic nitrile (e.g., a derivative of this compound), the alkene (e.g., dimethyl maleate), and the tetrabutylammonium decatungstate (TBADT) photocatalyst in a suitable solvent like acetonitrile.

  • Reaction Conditions: Irradiate the solution with a Xe lamp (300 W) for a specified time (e.g., 24 hours) at room temperature.

  • Monitoring: Monitor the reaction progress by GC or NMR analysis.

  • Work-up: After the reaction, concentrate the mixture and purify the product by column chromatography to isolate the desired β- or γ-alkylated nitrile.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's purity is a critical checkpoint in the research and development pipeline. This guide provides an objective comparison of three primary analytical techniques for validating the purity of synthesized octanenitrile: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the experimental protocols, present comparative data, and discuss the advantages and limitations of each method.

Quantitative Data Summary

The following table summarizes representative quantitative data that could be obtained from the analysis of a single batch of synthesized this compound using GC-FID, qNMR, and FTIR methodologies. While FTIR is excellent for qualitative identification, its quantitative application for purity assessment of a primary component is less common and generally less precise than GC and qNMR[1]. Therefore, a quantitative value for FTIR is included for illustrative purposes but should be interpreted with caution.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Quantitative ¹H-NMR (qNMR) Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[2]Signal intensity is directly proportional to the number of nuclei.[3]Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[4]
Purity Assay (%) 99.599.699.1
Relative Standard Deviation (RSD, n=3) 0.12%0.08%0.45%
Reference Standard Typically requires a certified reference standard of this compound for absolute quantification.Can use a certified internal standard of a different, stable compound (e.g., maleic acid).[3]Typically requires a calibration curve with standards of known concentration.[1]
Analysis Time per Sample ~15-25 minutes~10-20 minutes~5-10 minutes
Information Provided Purity and impurity profile.Absolute purity and structural confirmation.Presence of functional groups and qualitative purity.
Selectivity Excellent separation of volatile compounds.Can be challenging with complex mixtures or overlapping signals.Good for identifying the nitrile functional group, but may have overlapping peaks in the fingerprint region.

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment is contingent on several factors, including the physicochemical properties of the analyte and its potential impurities, the desired level of accuracy and precision, and practical considerations like sample throughput and cost.[5]

Gas Chromatography (GC) is a powerful and widely used technique for separating and quantifying volatile compounds like this compound.[2] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and provides a detailed profile of volatile impurities. For unequivocal identification of impurities, GC can be coupled with a Mass Spectrometer (GC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for purity determination.[6] It allows for the direct, absolute quantification of a compound without the need for a substance-specific reference standard.[3] This is achieved by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique primarily used for the qualitative identification of functional groups.[4] For nitriles, the characteristic sharp and intense absorption band of the C≡N triple bond stretch makes it an excellent tool for confirming the presence of the desired functional group.[4][7] While quantitative analysis with FTIR is possible, it is generally less accurate for purity determination of the main component compared to GC and qNMR due to potential interferences and the challenges of creating accurate calibration curves.[1]

Experimental Protocols

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for the purity analysis of this compound using GC-FID.

Materials and Equipment:

  • Gas Chromatograph with FID

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

  • Autosampler vials

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold at 220 °C for 5 minutes

    • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

    • Detector Temperature: 280 °C

  • Analysis: Inject the prepared sample into the GC.

  • Data Processing: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks (excluding the solvent peak).

Purity Determination by Quantitative ¹H-NMR (qNMR)

This protocol describes the determination of this compound purity using an internal standard.

Materials and Equipment:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

  • Internal Standard (e.g., Maleic Acid, certified reference material)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the this compound (e.g., the triplet corresponding to the protons on the carbon adjacent to the nitrile group) and a signal from the internal standard (e.g., the singlet of the olefinic protons of maleic acid).

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = internal standard

Functional Group Confirmation by FTIR Spectroscopy

This protocol outlines the procedure for obtaining an FTIR spectrum of liquid this compound.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Pipette

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption peak for the nitrile (C≡N) stretch, which is expected to be a sharp, intense band in the region of 2260-2240 cm⁻¹ for saturated nitriles.[4]

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Visualizations

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Dissolve this compound in Solvent prep2 Transfer to Autosampler Vial prep1->prep2 analysis1 Inject Sample into GC prep2->analysis1 analysis2 Separation in Capillary Column analysis1->analysis2 analysis3 Detection by FID analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity (%) data1->data2

GC-FID Experimental Workflow

Experimental_Workflow_qNMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Weigh this compound and Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 analysis1 Acquire ¹H-NMR Spectrum prep3->analysis1 data1 Process Spectrum (FT, Phase, Baseline) analysis1->data1 data2 Integrate Analyte and Internal Standard Signals data1->data2 data1->data2 data3 Calculate Absolute Purity data2->data3 data2->data3

qNMR Experimental Workflow

Purity_Validation_Comparison cluster_methods Purity Validation Methods cluster_gc_char GC-FID Characteristics cluster_qnmr_char qNMR Characteristics cluster_ftir_char FTIR Characteristics GC Gas Chromatography (GC-FID) GC_Adv Advantages: - High sensitivity - Excellent for volatile impurities - Robust and widely available GC->GC_Adv GC_Lim Limitations: - Indirect method (area %) - Requires analyte standard for absolute purity - Destructive GC->GC_Lim qNMR Quantitative NMR (qNMR) qNMR_Adv Advantages: - Direct, primary method - SI traceability - Structural confirmation - Non-destructive qNMR->qNMR_Adv qNMR_Lim Limitations: - Lower sensitivity - Potential signal overlap qNMR->qNMR_Lim FTIR FTIR Spectroscopy FTIR_Adv Advantages: - Rapid analysis - Non-destructive - Excellent for functional group confirmation FTIR->FTIR_Adv FTIR_Lim Limitations: - Primarily qualitative - Lower precision for purity assay - Susceptible to interferences FTIR->FTIR_Lim

Comparison of Purity Validation Methods

References

Comparative Reactivity of Octanenitrile and Other Aliphatic Nitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

Aliphatic nitriles are a cornerstone in organic synthesis, serving as versatile precursors to a wide array of functional groups, including amines, carboxylic acids, and ketones. Their reactivity is of paramount importance in the design and optimization of synthetic routes in pharmaceutical and materials science research. This guide provides an objective comparison of the reactivity of octanenitrile with other common aliphatic nitriles, namely acetonitrile (B52724), propionitrile, and butyronitrile. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate nitrile for their specific applications.

The reactivity of the nitrile group is primarily dictated by the electrophilicity of the carbon atom in the cyano group (-C≡N). This electrophilicity is influenced by both electronic and steric factors imparted by the attached alkyl chain. Generally, the carbon atom of the nitrile group is susceptible to nucleophilic attack.[1]

Factors Influencing Reactivity

The reactivity of aliphatic nitriles is governed by a combination of electronic and steric effects.

Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. This effect can slightly decrease the electrophilicity of the nitrile carbon, potentially slowing down reactions involving nucleophilic attack. However, for simple, straight-chain aliphatic nitriles, the difference in inductive effects between a methyl group (in acetonitrile) and a heptyl group (in this compound) is generally considered to be minimal and not the primary driver of reactivity differences in many common reactions.

Steric Effects: The size of the alkyl group can play a more significant role. As the alkyl chain length increases, so does the steric bulk around the reaction center. This steric hindrance can impede the approach of a nucleophile to the electrophilic carbon of the nitrile group, thereby slowing down the reaction rate.[2][3][4] This effect is particularly pronounced in reactions that are sensitive to steric crowding, such as those involving bulky reagents or transition states.

Reactivity Nitrile Reactivity Electronic Electronic Effects (Inductive Effect) Reactivity->Electronic Influenced by Steric Steric Effects (Alkyl Chain Bulk) Reactivity->Steric Influenced by Rate Reaction Rate Electronic->Rate Minor Impact Steric->Rate Major Impact

Caption: Factors influencing the reactivity of aliphatic nitriles.

Comparative Reactivity in Key Reactions

This section details the comparative reactivity of this compound and other shorter-chain aliphatic nitriles in two fundamental reactions: hydrolysis and reduction.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a common transformation that can be catalyzed by either acid or base.[5][6][7] The reaction proceeds through an amide intermediate.[8]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon and facilitating attack by a weak nucleophile like water.[9]

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile.[10]

While specific kinetic data for the direct comparison of this compound with shorter-chain nitriles under identical conditions is sparse in readily available literature, general principles of organic chemistry suggest that steric hindrance will play a role. As the alkyl chain length increases from acetonitrile to this compound, the rate of hydrolysis is expected to decrease due to the increased steric bulk around the cyano group, which hinders the approach of water or hydroxide ions.

Table 1: Theoretical Comparison of Hydrolysis Rates

NitrileAlkyl Chain LengthExpected Relative Rate of HydrolysisPrimary Influencing Factor
AcetonitrileC2FastestMinimal Steric Hindrance
PropionitrileC3FastMinor Increase in Steric Hindrance
ButyronitrileC4ModerateModerate Steric Hindrance
This compoundC8SlowestSignificant Steric Hindrance
Reduction to Primary Amines

The reduction of nitriles to primary amines is a synthetically important transformation. Common methods include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[11][12][13]

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent that readily reduces nitriles to primary amines.[12][14] The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. Similar to hydrolysis, the steric bulk of the alkyl group can influence the reaction rate. Increased steric hindrance around the nitrile group in longer-chain nitriles like this compound may lead to a slower reaction compared to less hindered nitriles like acetonitrile.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.[11] The reaction proceeds on the surface of the catalyst. While electronic effects are generally minimal, the larger size of this compound might influence its adsorption onto the catalyst surface and its orientation for hydrogenation, potentially affecting the reaction rate and efficiency compared to smaller nitriles.

Table 2: Comparison of Reduction Yields (Illustrative)

NitrileReducing AgentReaction ConditionsYield (%)Reference (Illustrative)
AcetonitrileLiAlH₄Ether, RefluxGood[15]
ButyronitrileCatalytic Hydrogenation (Co/SiO₂)Ethanol, 70°C, 25 bar97 (Selectivity to Butylamine)[11]
Aromatic NitrilesCatalytic Transfer Hydrogenation (10% Pd/C)Ammonium Formate, 25-40°C51-98[11]
Aliphatic NitrilesCatalytic Hydrogenation (Co-N-C@MgO-700)High Temp. & Pressure70[16]

Note: The yields presented are from different studies and may not be directly comparable due to varying reaction conditions. However, they provide a general indication of the feasibility of these reductions.

Experimental Protocols

General Procedure for Acid-Catalyzed Hydrolysis of Aliphatic Nitriles

Materials:

  • Aliphatic nitrile (e.g., this compound, acetonitrile)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aliphatic nitrile (1.0 eq.).

  • Slowly add a 1:1 mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., Gas Chromatography[17][18][19] or Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the carboxylic acid product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization as necessary.

General Procedure for Reduction of Aliphatic Nitriles with LiAlH₄

Materials:

  • Aliphatic nitrile (e.g., this compound, acetonitrile)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Magnetic stirrer and stir bar

  • Sodium sulfate (anhydrous)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve the aliphatic nitrile (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete as monitored by TLC or GC.[17][18][19]

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude primary amine.

  • Purify the product by distillation if necessary.

cluster_hydrolysis Hydrolysis Workflow cluster_reduction Reduction Workflow H_Start Start: Aliphatic Nitrile H_React Reaction: Acid or Base Catalysis with Water H_Start->H_React H_Monitor Monitoring: TLC or GC H_React->H_Monitor H_Workup Workup: Neutralization & Extraction H_Monitor->H_Workup Upon Completion H_Product Product: Carboxylic Acid H_Workup->H_Product R_Start Start: Aliphatic Nitrile R_React Reaction: LiAlH4 or Catalytic Hydrogenation R_Start->R_React R_Monitor Monitoring: TLC or GC R_React->R_Monitor R_Workup Workup: Quenching & Extraction R_Monitor->R_Workup Upon Completion R_Product Product: Primary Amine R_Workup->R_Product

Caption: General experimental workflows for nitrile transformations.

Conclusion

In comparing the reactivity of this compound with shorter-chain aliphatic nitriles such as acetonitrile, propionitrile, and butyronitrile, steric hindrance emerges as the more influential factor over electronic effects in common synthetic transformations like hydrolysis and reduction. The longer alkyl chain of this compound is expected to decrease the rate of reactions involving nucleophilic attack at the cyano carbon compared to its shorter-chain counterparts. This guide provides researchers with a foundational understanding and practical protocols to inform their selection and use of aliphatic nitriles in synthesis. For reactions where steric hindrance is a critical factor, shorter-chain nitriles will generally exhibit higher reactivity. Conversely, the longer, non-polar chain of this compound can be advantageous in specific applications where its lipophilicity is desired.

References

Confirming the Structure of Octanenitrile: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocal structure confirmation of synthesized or isolated compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of octanenitrile, a simple aliphatic nitrile. We present experimental ¹H NMR data and predicted ¹³C NMR data, alongside a comparison with alternative analytical techniques, and provide a detailed experimental protocol for NMR data acquisition.

¹H and ¹³C NMR Spectral Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the connectivity and chemical environment of atoms can be determined.

For this compound (C₈H₁₅N), both ¹H and ¹³C NMR are invaluable for confirming its linear eight-carbon chain with a terminal nitrile group.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm) *
1 (-C≡N)--119.7
2 (-CH₂-CN)2.34Triplet17.2
3 (-CH₂-)1.65Quintet25.2
4 (-CH₂-)1.45Multiplet28.3
5 (-CH₂-)1.30Multiplet28.6
6 (-CH₂-)1.30Multiplet31.5
7 (-CH₂-)1.30Multiplet22.5
8 (-CH₃)0.89Triplet14.0

*Predicted data

The ¹H NMR spectrum of this compound is characterized by a triplet at approximately 2.34 ppm corresponding to the two protons on the carbon adjacent to the electron-withdrawing nitrile group (C2). The terminal methyl group (C8) appears as a triplet around 0.89 ppm. The protons on the intervening methylene (B1212753) groups (C3-C7) appear as a complex multiplet between 1.30 and 1.65 ppm.

The ¹³C NMR spectrum provides a distinct signal for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (C1) is significantly deshielded and appears at a characteristic chemical shift of around 119.7 ppm. The carbon alpha to the nitrile group (C2) is found at approximately 17.2 ppm. The terminal methyl carbon (C8) resonates at about 14.0 ppm, and the remaining methylene carbons (C3-C7) have chemical shifts in the typical aliphatic region between 22.5 and 31.5 ppm.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a cornerstone for structure elucidation, other techniques can provide complementary information or serve as faster, more routine analytical methods.

Table 2: Comparison of Analytical Techniques for this compound Structure Confirmation

Technique Information Provided Advantages Disadvantages
¹H and ¹³C NMR Detailed information on the carbon-hydrogen framework, connectivity of atoms, and chemical environment of each nucleus.Unambiguous structure determination, non-destructive.Relatively low sensitivity, requires higher sample concentration, longer acquisition times for ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups. For this compound, a sharp, strong absorption band around 2245 cm⁻¹ is characteristic of the C≡N stretch.[1]Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for this compound would be at m/z 125.High sensitivity, provides molecular weight information, can be coupled with chromatography for mixture analysis.Fragmentation can be complex to interpret, does not provide detailed stereochemical information.
Gas Chromatography (GC) Purity of the sample and retention time, which can be compared to a standard.High separation efficiency for volatile compounds, can be used for quantitative analysis.Requires the compound to be volatile and thermally stable, provides limited structural information on its own.

Experimental Protocol for ¹H and ¹³C NMR Analysis of this compound

1. Sample Preparation

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved and the solution is clear. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32 scans.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Pick and label the peaks in both the ¹H and ¹³C spectra to determine their chemical shifts.

Workflow for this compound Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR and complementary analytical techniques.

Structure_Confirmation_Workflow cluster_synthesis Sample Acquisition cluster_preliminary Preliminary Analysis cluster_nmr NMR Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis or Isolation of this compound FTIR FTIR Spectroscopy Synthesis->FTIR Initial Characterization MS Mass Spectrometry Synthesis->MS Initial Characterization GC Gas Chromatography Synthesis->GC Initial Characterization SamplePrep Sample Preparation Synthesis->SamplePrep StructureElucidation Structure Elucidation FTIR->StructureElucidation MS->StructureElucidation GC->StructureElucidation H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing and Spectral Interpretation H1_NMR->DataProcessing C13_NMR->DataProcessing DataProcessing->StructureElucidation Comparison Comparison with Literature/Predicted Data StructureElucidation->Comparison FinalConfirmation Final Structure Confirmation Comparison->FinalConfirmation

Workflow for the structural confirmation of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Octanenitrile, a versatile building block in organic synthesis, requires precise analytical measurement. Cross-validation of analytical methods is a critical step to ensure that different analytical procedures yield equivalent and reliable results. This guide provides a comparative overview of the primary analytical techniques for the quantification of this compound—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and outlines the process for their cross-validation.

While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide presents a comparison based on the established principles of these techniques and typical performance data for similar small organic molecules.

Key Analytical Techniques for this compound Quantification

The two most common and suitable methods for the analysis of a relatively volatile and non-polar compound like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given this compound's volatility, GC is a highly appropriate method. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For a non-polar compound like this compound, reversed-phase HPLC with a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water) is the most common approach. Detection is typically performed using an ultraviolet (UV) detector, although a mass spectrometer can also be used for enhanced specificity and sensitivity.

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of GC and HPLC methods for the analysis of small organic molecules like this compound.

Performance ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mL
Limit of Quantitation (LOQ) Mid ng/mL to pg/mLMid to high ng/mL
Sample Throughput Moderate to HighHigh
Specificity High (especially with MS)Moderate to High
Robustness GoodVery Good

Note: The data presented in this table is illustrative and represents typical performance characteristics for the analysis of small organic molecules. Actual performance may vary depending on the specific method, instrumentation, and sample matrix.

Experimental Protocols

Detailed experimental protocols are essential for the successful validation and cross-validation of analytical methods. Below are generalized methodologies for the analysis of this compound using GC and HPLC.

Gas Chromatography (GC-MS) Method

Instrumentation: A gas chromatograph equipped with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 20 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL (split mode, 50:1 split ratio).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution. Dissolve or dilute samples in the same solvent to a concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase. Dissolve or dilute samples in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Cross-Validation Workflow

Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results for the same sample. This is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prep_samples Prepare a Set of Identical Samples (e.g., Spiked Matrix at Low, Medium, High Concentrations) start->prep_samples method_a Analyze Samples with Method A (Reference Method) prep_samples->method_a method_b Analyze Samples with Method B (Alternative Method) prep_samples->method_b data_a Obtain Results from Method A method_a->data_a data_b Obtain Results from Method B method_b->data_b compare Statistically Compare Results (e.g., t-test, F-test, Bland-Altman plot) data_a->compare data_b->compare acceptance Do Results Meet Pre-defined Acceptance Criteria? compare->acceptance pass Conclusion: Methods are Equivalent acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No end End of Cross-Validation pass->end fail->start Revise Protocol

Benchmarking Catalysts for Octanenitrile Hydrogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective hydrogenation of nitriles to primary amines is a critical transformation in the synthesis of valuable intermediates. This guide provides an objective comparison of various catalysts for the hydrogenation of octanenitrile, a model substrate for fatty nitriles, with a focus on catalyst performance and selectivity towards the desired primary amine, octylamine.

The efficiency and selectivity of nitrile hydrogenation are highly dependent on the catalyst employed. This comparison draws upon experimental data to evaluate a range of both heterogeneous and homogeneous catalytic systems, providing a clear overview of their respective strengths and weaknesses in the context of this compound conversion.

Quantitative Catalyst Performance

The following table summarizes the performance of different catalysts in the hydrogenation of this compound. The key metrics for comparison are conversion, which indicates the extent of reactant consumption, and selectivity, which details the distribution of products (primary, secondary, and tertiary amines).

CatalystCatalyst TypeTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity (Primary:Secondary:Tertiary Amine)
Ru/C Heterogeneous10020209960:29:2[1]
Pd/C Heterogeneous8020209050:38:12[1]
Pt/Al₂O₃ Heterogeneous10020209244:41:15[1]
[Ru(acac)₂(dppf)] Homogeneous9050298>99:0:0[1]
[Mn(CO)₅Br] / Picolylamine Homogeneous1005016>99>99:0:0

Experimental Protocols

The data presented in this guide is based on standardized experimental procedures to ensure comparability. The following are representative protocols for heterogeneous and homogeneous catalytic hydrogenation of this compound.

General Procedure for Heterogeneous Catalysis

A high-pressure autoclave is charged with this compound, a solvent (e.g., isopropanol), and the heterogeneous catalyst (e.g., 5 mol% Ru/C). The autoclave is then sealed, purged several times with hydrogen, and pressurized to the desired hydrogen pressure (e.g., 20 bar). The reaction mixture is heated to the specified temperature (e.g., 100°C) and stirred for a set duration (e.g., 20 hours). After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration. The resulting solution is then analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of this compound and the selectivity to the primary, secondary, and tertiary amine products.[1]

General Procedure for Homogeneous Catalysis

In a Schlenk tube under an inert atmosphere (e.g., argon), the homogeneous catalyst precursor (e.g., [Ru(acac)₂(dppf)]) and any necessary ligands are dissolved in a degassed solvent (e.g., THF). This compound is then added to the solution. The Schlenk tube is placed in a high-pressure autoclave, which is then purged and pressurized with hydrogen to the desired pressure (e.g., 50 bar). The reaction is heated to the specified temperature (e.g., 90°C) and stirred for the required time (e.g., 2 hours). After cooling and careful venting of the autoclave, the solvent is removed under reduced pressure. The product distribution is determined by NMR spectroscopy or GC analysis of the crude reaction mixture.[1]

Visualizing the Experimental Workflow

The process of benchmarking different catalysts for this compound hydrogenation can be systematically represented. The following diagram illustrates a typical experimental workflow from catalyst selection to product analysis.

G A Select Catalyst (Heterogeneous or Homogeneous) B Prepare Reaction Mixture (this compound, Solvent, Catalyst) A->B D Purge with H₂ C Charge High-Pressure Autoclave B->C E Pressurize with H₂ D->E H Cool and Depressurize F Heat to Reaction Temperature E->F G Stir for Defined Time F->G I Catalyst Separation (Filtration for Heterogeneous) H->I J Product Analysis (GC, NMR) I->J K Determine Conversion and Selectivity J->K G A This compound (R-C≡N) B Imintermediate (R-CH=NH) A->B + H₂ C Primary Amine (R-CH₂-NH₂) B->C + H₂ D Secondary Imine ((R-CH₂)₂C=NH) B->D + Primary Amine - NH₃ E Secondary Amine ((R-CH₂)₂NH) D->E + H₂ F Tertiary Amine E->F + Imintermediate - NH₃

References

A Comparative Analysis of Synthetic Pathways to Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Methodologies

Octanenitrile, a valuable nitrile compound, finds applications as a solvent and a key intermediate in the synthesis of various organic molecules, including amides and amines. The selection of an optimal synthetic route is crucial for efficiency, yield, and scalability in research and development settings. This guide provides a comparative study of four prominent synthetic routes to this compound, offering a detailed examination of their experimental protocols, performance data, and underlying chemical principles.

Comparative Data of this compound Synthesis Routes

The following table summarizes the key quantitative data for four distinct synthesis routes to this compound, providing a clear comparison of their respective efficiencies.

Parameter Route 1: From 1-Heptyl Halide Route 2: From Octanal (B89490) Route 3: From Octanoic Acid Route 4: From 1-Octanol (B28484)
Starting Material 1-Bromoheptane (B155011)OctanalOctanoic Acid1-Octanol
Key Reactions Nucleophilic Substitution (SN2)Oxime formation, DehydrationAmide formation, DehydrationAmmoxidation
Reagents/Catalyst Sodium Cyanide, DMSOHydroxylamine (B1172632), Acetic Anhydride (B1165640)Oxalyl Chloride, Ammonia (B1221849), Dehydrating AgentIron Single-Atom Catalyst, Ammonia, Air
Reaction Time 2 - 4 hours1 - 2 hours (total)3 - 5 hours (total)24 hours
Temperature 90 - 100 °C0 °C to refluxRoom temperature to reflux130 - 140 °C
Pressure AtmosphericAtmosphericAtmospheric2 - 3 MPa
Reported Yield ~94% (estimated)~92%~85% (estimated overall)51 - 95%
Purity High (after extraction and distillation)High (after distillation)High (after workup and chromatography)High (after extraction and chromatography)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

Route 1: Synthesis from 1-Heptyl Halide (1-Bromoheptane)

This method relies on a classic SN2 reaction, where a cyanide anion displaces a halide from a primary alkyl halide.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in dimethyl sulfoxide (B87167) (DMSO).

  • Heat the mixture to 90-100 °C with vigorous stirring.

  • Slowly add 1-bromoheptane (1.0 equivalent) to the heated suspension.

  • Maintain the reaction mixture at 90-100 °C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash them thoroughly with water to remove residual DMSO, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Route 2: Synthesis from Octanal

This two-step route involves the initial conversion of octanal to its oxime, followed by dehydration to yield the nitrile.

Protocol:

  • Step 1: Formation of Octanal Oxime

    • In a flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

    • Cool the solution in an ice bath and add a solution of sodium hydroxide (B78521) (1.1 equivalents) in water, keeping the temperature below 10 °C.

    • Add octanal (1.0 equivalent) dropwise to the cold solution with stirring.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Extract the octanal oxime with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. The crude oxime is typically used in the next step without further purification.

  • Step 2: Dehydration of Octanal Oxime

    • In a flask fitted with a reflux condenser, add the crude octanal oxime and acetic anhydride (2.0 equivalents).

    • Heat the mixture to reflux for 1 hour.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

    • Purify the resulting this compound by distillation.

Route 3: Synthesis from Octanoic Acid

This route proceeds through the formation of an intermediate amide, which is then dehydrated.

Protocol:

  • Step 1: Synthesis of Octanamide (B1217078)

    • In a round-bottom flask, dissolve octanoic acid (1.0 equivalent) in an inert solvent like dichloromethane.

    • Add oxalyl chloride (1.2 equivalents) dropwise at room temperature.

    • Stir the mixture for 1-2 hours until the evolution of gas ceases.

    • In a separate flask, prepare a concentrated solution of ammonia in water.

    • Slowly add the acid chloride solution to the ammonia solution with vigorous stirring, maintaining a low temperature with an ice bath.

    • Collect the precipitated octanamide by filtration, wash with cold water, and dry.

  • Step 2: Dehydration of Octanamide

    • In a flask, combine the dry octanamide (1.0 equivalent) with a dehydrating agent such as phosphorus pentoxide (0.5 equivalents) or using a milder system like oxalyl chloride/triethylamine.

    • Heat the mixture, and the this compound will distill over.

    • Collect the distillate and wash it with a dilute sodium carbonate solution, followed by water.

    • Dry the organic layer and purify by fractional distillation.

Route 4: Synthesis from 1-Octanol (Ammoxidation)

This method involves the catalytic reaction of an alcohol with ammonia and an oxidant (air) to directly form the nitrile.

Protocol:

  • Place the Fe1-N-C catalyst (e.g., 20 mg, 3.9 mol% Fe) in a high-pressure reactor.

  • Add an aqueous solution of ammonia (e.g., 150 mg, 25-28 wt%) and 1-octanol (0.2 mmol) in water (1.5 mL).

  • Pressurize the reactor with air (2-3 MPa).

  • Heat the mixture to 130-140 °C and stir for 24 hours.

  • After cooling and depressurizing the reactor, extract the reaction mixture with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product by column chromatography.

Visualization of Synthesis Workflows

The logical flow for comparing these synthetic routes can be visualized as follows:

G Comparative Workflow for this compound Synthesis cluster_start Starting Materials cluster_process Synthetic Routes cluster_end Product & Analysis 1-Bromoheptane 1-Bromoheptane Nucleophilic Substitution Nucleophilic Substitution 1-Bromoheptane->Nucleophilic Substitution Octanal Octanal Oxime Formation & Dehydration Oxime Formation & Dehydration Octanal->Oxime Formation & Dehydration Octanoic Acid Octanoic Acid Amide Formation & Dehydration Amide Formation & Dehydration Octanoic Acid->Amide Formation & Dehydration 1-Octanol 1-Octanol Ammoxidation Ammoxidation 1-Octanol->Ammoxidation This compound This compound Nucleophilic Substitution->this compound Oxime Formation & Dehydration->this compound Amide Formation & Dehydration->this compound Ammoxidation->this compound Comparative Analysis Comparative Analysis This compound->Comparative Analysis

Caption: Workflow of the comparative study of this compound synthesis routes.

A Comparative Guide to Octanenitrile and Acetonitrile as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis, purification, and analysis. This guide provides a detailed comparison of the physicochemical properties of octanenitrile and acetonitrile (B52724), two nitrile-containing organic solvents. While acetonitrile is a widely used polar aprotic solvent, this compound offers a different profile that may be advantageous in specific applications. This document aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the use of these solvents.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of a solvent dictate its behavior and suitability for a particular use. The following tables summarize the key physicochemical characteristics of this compound and acetonitrile based on available data.

General Properties This compound Acetonitrile
Chemical Formula C₈H₁₅N[1]CH₃CN[2]
Molecular Weight 125.21 g/mol [1][3]41.05 g/mol [4][5]
Appearance Clear, colorless liquid[1]Colorless liquid with a sweet, ether-like odor[6]
Physical Properties This compound Acetonitrile
Density 0.814 g/mL at 25°C[7]0.786 g/mL at 25°C[4]
Boiling Point 198-200 °C[7]81-82 °C[2][4]
Melting Point -45 °C[7]-48 °C[4]
Flash Point Not specified5.5 °C[4]
Viscosity Not specifiedLow[4][8]
Solubility and Polarity This compound Acetonitrile
Polarity Largely nonpolar with some polar character[1]Polar aprotic solvent[4][6]
Solubility in Water Limited[1]Miscible[4]
Solubility in Organic Solvents Soluble in nonpolar solvents like hexane[1]Miscible with most organic solvents (alcohols, esters, acetone, etc.) but not with saturated hydrocarbons[4][6]

Comparative Analysis

Acetonitrile is a well-established solvent with a strong dipole moment, making it an excellent choice for dissolving a wide range of polar and ionic compounds.[4][9] Its miscibility with water and low viscosity are advantageous in applications such as high-performance liquid chromatography (HPLC) and DNA synthesis.[2][4] However, its high polarity can be a disadvantage when working with nonpolar compounds.

This compound, with its long hydrocarbon chain, is a significantly less polar solvent.[1] This characteristic suggests its utility in dissolving nonpolar substances and for reactions where a less polar environment is required. Its higher boiling point compared to acetonitrile indicates lower volatility, which can be beneficial in terms of handling and for reactions conducted at elevated temperatures. The limited solubility of this compound in water makes it suitable for applications requiring phase separation from aqueous solutions.[1]

Experimental Protocols: A Framework for Solvent Efficacy Evaluation

To rigorously compare the efficacy of this compound and acetonitrile for a specific application, a systematic experimental approach is necessary. The following is a generalized protocol for evaluating solvent performance in a chemical reaction.

Objective: To determine the optimal solvent for a given chemical reaction by comparing reaction yield, purity, and rate in this compound and acetonitrile.

Materials:

  • Reactants and catalyst for the desired reaction

  • This compound (high purity)

  • Acetonitrile (high purity)

  • Internal standard for quantitative analysis (e.g., by GC or HPLC)

  • Standard laboratory glassware and equipment (reaction flasks, condensers, magnetic stirrers, etc.)

  • Analytical instrumentation (GC, HPLC, NMR, etc.)

Procedure:

  • Solubility Test:

    • Determine the solubility of the starting materials in both this compound and acetonitrile at the intended reaction temperature. This can be done by incrementally adding the solute to a known volume of the solvent until saturation is reached.

  • Reaction Setup:

    • Set up two parallel reactions, one with this compound and one with acetonitrile as the solvent.

    • Ensure all other reaction parameters (temperature, reactant stoichiometry, catalyst loading, and reaction time) are identical for both setups.

  • Reaction Monitoring:

    • At regular intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the aliquot using an appropriate analytical technique (e.g., GC or HPLC) to determine the concentration of reactants and products. This will allow for the determination of the reaction rate.

  • Work-up and Product Isolation:

    • Upon completion of the reaction (as determined by the disappearance of the limiting reagent), quench the entire reaction mixture.

    • Isolate the product using a suitable work-up procedure. The choice of work-up will depend on the properties of the product and the solvent. For instance, if the product is soluble in a nonpolar solvent and the reaction was conducted in acetonitrile, an extraction with a nonpolar solvent and water could be effective.

  • Analysis and Comparison:

    • Determine the yield of the isolated product for both reactions.

    • Assess the purity of the product using techniques such as NMR, melting point, and elemental analysis.

    • Compare the reaction rates, yields, and product purities obtained in this compound and acetonitrile to determine the more effective solvent for the specific transformation.

Visualizing the Comparison

To further aid in the understanding of the solvent selection process and experimental design, the following diagrams are provided.

Solvent_Selection_Logic cluster_properties Solute Properties cluster_solvent Solvent Choice cluster_application Potential Application Polar_Solute Polar or Ionic Acetonitrile Acetonitrile Polar_Solute->Acetonitrile 'Like dissolves like' Nonpolar_Solute Nonpolar This compound This compound Nonpolar_Solute->this compound 'Like dissolves like' HPLC HPLC / Electrochemistry Acetonitrile->HPLC Organic_Synthesis Organic Synthesis (Nonpolar Reactants) This compound->Organic_Synthesis

Caption: Logical flow for initial solvent selection based on solute polarity.

Experimental_Workflow A Define Reaction and Desired Outcome B Solubility Screening of Reactants in this compound & Acetonitrile A->B C Parallel Reaction Setup (Solvent as the only variable) B->C D Reaction Monitoring (e.g., GC, HPLC) C->D E Product Isolation and Purification D->E F Comparative Analysis: Yield, Purity, Rate E->F G Optimal Solvent Selection F->G

References

A Spectroscopic Comparison of Octanenitrile and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of octanenitrile and its branched isomers, offering valuable data for researchers, scientists, and professionals in drug development and chemical synthesis. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the identification, differentiation, and characterization of these C8 nitrile isomers.

Introduction

This compound and its isomers are important chemical intermediates in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. The structural arrangement of the eight-carbon backbone significantly influences the compound's physical, chemical, and spectroscopic properties. Accurate structural elucidation is therefore critical for quality control and reaction monitoring. This guide presents a comparative analysis of the spectroscopic signatures of this compound and several of its branched-chain isomers.

Data Presentation: Spectroscopic Properties

The following tables summarize the key spectroscopic data for this compound and its selected isomers. This information is crucial for distinguishing between these structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon frameworks of a molecule. The chemical shifts are highly sensitive to the local electronic environment, allowing for the differentiation of isomers.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

CompoundProton AssignmentExpected Chemical Shift (δ, ppm)Predicted Multiplicity
This compound -CH₂(CN)-2.3 - 2.4Triplet
Internal -CH₂-1.2 - 1.7Multiplet
Terminal -CH₃0.8 - 1.0Triplet
2-Ethylhexanenitrile [1]-CH(CN)-2.0 - 3.0Multiplet
-CH₂- (butyl chain)1.3 - 1.6Multiplet
-CH₂-CH₃ (ethyl group)1.5 - 1.8Multiplet
-CH₃ (butyl group)0.8 - 1.0Triplet
-CH₃ (ethyl group)1.0 - 1.2Triplet
2-Methylheptanenitrile -CH(CN)-2.4 - 2.6Multiplet
-CH(CN)CH1.2 - 1.4Doublet
Internal -CH₂-1.2 - 1.6Multiplet
Terminal -CH₃0.8 - 1.0Triplet
3-Methylheptanenitrile -CH₂(CN)-2.2 - 2.4Multiplet
-CH(CH₃)-1.5 - 1.7Multiplet
-CH(CH ₃)-0.9 - 1.1Doublet
Internal -CH₂-1.1 - 1.6Multiplet
Terminal -CH₃0.8 - 1.0Triplet
4-Methylheptanenitrile -CH₂(CN)-2.3 - 2.5Multiplet
-CH(CH₃)-1.4 - 1.6Multiplet
-CH(CH ₃)-0.9 - 1.1Doublet
Internal -CH₂-1.1 - 1.7Multiplet
Terminal -CH₃0.8 - 1.0Triplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.[1][2]

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

CompoundCarbon AssignmentExpected Chemical Shift (δ, ppm)
This compound -C ≡N~119
-C H₂(CN)-~17
Internal -C H₂-22 - 32
Terminal -C H₃~14
2-Ethylhexanenitrile [3]-C ≡N115 - 125
-C H(CN)-35 - 45
Methylene Carbons (-C H₂-)20 - 35
Methyl Carbons (-C H₃)10 - 15
2-Methylheptanenitrile -C ≡N~121
-C H(CN)-25 - 35
Alkyl Carbons14 - 40
3-Methylheptanenitrile -C ≡N~120
-C H₂(CN)-~18
Alkyl Carbons11 - 40
4-Methylheptanenitrile -C ≡N~120
-C H₂(CN)-~17
Alkyl Carbons14 - 40

Note: These are predicted values and may vary based on the solvent and experimental conditions.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy Data

The most prominent feature in the IR spectra of nitriles is the C≡N stretching vibration, which appears in a relatively clean region of the spectrum.

Table 3: Infrared (IR) Spectral Data Comparison

CompoundVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
This compound & Isomers C-H Stretch (Alkane)2840 - 3000Medium to Strong
C≡N Stretch (Nitrile)2240 - 2260Sharp, Strong
C-H Bend (Alkyl groups)~1465 and ~1380Medium

Note: The C≡N stretch is a key diagnostic peak for identifying nitriles.[1]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which can be used to distinguish between isomers.

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 125110, 96, 82, 68, 54, 41
2-Ethylhexanenitrile [2]125110 ([M - CH₃]⁺), 96 ([M - C₂H₅]⁺), 82 ([M - C₃H₇]⁺), 68 ([M - C₄H₉]⁺)
2-Methylheptanenitrile 125Fragmentation will differ from other isomers due to the methyl branch at the α-position.
3-Methylheptanenitrile 125Fragmentation will differ from other isomers due to the methyl branch at the β-position.
4-Methylheptanenitrile 125Fragmentation will differ from other isomers due to the methyl branch at the γ-position.

Note: While the molecular ion peak will be the same for all isomers, their fragmentation patterns will be unique and can be used for identification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are fundamental for obtaining reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-20 mg of the nitrile sample. prep2 Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. prep1->prep2 prep3 Add a reference standard (e.g., TMS). prep2->prep3 acq1 Place the NMR tube in the spectrometer's probe. prep3->acq1 Prepared Sample acq2 Tune the instrument and homogenize the magnetic field (shim). acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using appropriate pulse sequences. acq2->acq3 proc1 Apply Fourier Transform to the Free Induction Decay (FID). acq3->proc1 Raw Data proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Reference the chemical shifts to the internal standard (TMS at 0 ppm). proc2->proc3 final Analyze chemical shifts, multiplicities, and integrations. proc3->final Processed Spectrum

Caption: General workflow for NMR spectroscopic analysis.

  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of the nitrile sample.[1]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean 5 mm NMR tube.[1]

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.[1]

  • Instrument Setup :

    • Place the NMR tube into the spectrometer's probe.[1]

    • Tune the instrument to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1]

    • Homogenize the magnetic field through a process called shimming to achieve high resolution.[3]

  • Data Acquisition :

    • For ¹H NMR, a standard one-pulse experiment is typically used. Optimize key parameters such as the number of scans and relaxation delay.[1]

    • For ¹³C NMR, a proton-decoupled experiment is commonly used to produce a spectrum with a single peak for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing :

    • The raw data, known as the Free Induction Decay (FID), is converted into a spectrum using a Fourier transform.[1]

    • The spectrum is then phased and baseline corrected.[1]

    • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean and dry. prep2 Place a small drop of the liquid nitrile sample directly onto the ATR crystal. prep1->prep2 acq2 Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. prep2->acq2 Prepared Sample acq1 Record a background spectrum of the clean, empty ATR crystal. acq1->acq2 proc1 The instrument software automatically subtracts the background spectrum from the sample spectrum. acq2->proc1 Raw Data final Analyze the positions and intensities of the absorption bands. proc1->final Processed Spectrum

Caption: General workflow for ATR-FTIR spectroscopic analysis.

  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean and free of contaminants.[4][5]

    • Place a drop of the liquid nitrile sample directly onto the ATR crystal.[4][5] For neat liquids, this is often the most straightforward method.

  • Instrument Setup :

    • Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric interference from CO₂ and water vapor.[1]

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.[1]

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[1]

  • Data Processing :

    • The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final infrared spectrum of the compound.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the nitrile sample in a volatile organic solvent (e.g., DCM). acq1 Inject the sample into the GC. prep1->acq1 Prepared Sample acq2 Separate components on a capillary column with a temperature program. acq1->acq2 acq3 Ionize and fragment the eluted compounds in the MS (EI mode). acq2->acq3 acq4 Detect ions based on their mass-to-charge ratio (m/z). acq3->acq4 proc1 Analyze the total ion chromatogram (TIC) to identify peaks. acq4->proc1 Raw Data proc2 Extract the mass spectrum for the peak of interest. proc1->proc2 proc3 Compare the mass spectrum with a reference library (e.g., NIST). proc2->proc3 final final proc3->final Identified Compound & Fragmentation Pattern

Caption: General workflow for GC-MS analysis.

  • Sample Preparation :

  • Instrument Setup :

    • Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).[1]

    • Set the oven temperature program to ensure good separation of the analyte from any impurities and the solvent.[1]

    • Operate the mass spectrometer in electron ionization (EI) mode.[1]

  • Data Acquisition :

    • Inject a small volume of the prepared sample into the GC.

    • The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and polarity.

    • As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[1]

  • Data Analysis :

    • Analyze the resulting total ion chromatogram (TIC) to identify the separated components as peaks.[1]

    • Extract the mass spectrum corresponding to the peak of interest.

    • Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound. Comparison with a spectral library (e.g., NIST) can aid in identification.[1]

References

A Researcher's Guide to Isotopic Labeling of Octanenitrile for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of isotopic labeling strategies for octanenitrile. It details potential applications in metabolic research, supported by experimental protocols and data interpretation.

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within biological systems.[1] By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes, researchers can track its absorption, distribution, metabolism, and excretion (ADME).[2] this compound, a lipophilic molecule, can serve as a tracer for fatty acid metabolism. This guide explores the use of stable isotopes such as Carbon-13 (¹³C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N) for labeling this compound and their subsequent application in metabolic flux analysis.

Comparison of Isotopic Labeling Strategies for this compound

The choice of isotope for labeling this compound depends on the specific research question, the desired analytical technique, and synthetic feasibility. The most common stable isotopes for labeling organic molecules are ²H (D), ¹³C, and ¹⁵N.[2]

IsotopeCommon Labeling Position(s) on this compoundKey AdvantagesKey DisadvantagesPrimary Analytical Techniques
Deuterium (²H) Alkyl chain (C₁-C₇), Methyl group (C₈)- Relatively inexpensive labeling reagents- Can significantly alter metabolic rates (Kinetic Isotope Effect), useful for studying metabolic "soft spots"[3]- Potential for isotopic scrambling or exchange[3]- Significant changes in physicochemical properties can affect biological activityMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 (¹³C) Nitrile carbon (C₁), Alkyl chain carbons- Chemically stable label with minimal isotope effect- Provides direct information on the carbon skeleton's fate[4]- Higher cost of labeled precursorsMass Spectrometry (MS), ¹³C-NMR Spectroscopy[5]
Nitrogen-15 (¹⁵N) Nitrile nitrogen- Specific for tracking the nitrogen-containing moiety- Low natural abundance of ¹⁵N provides a clean background- Limited to tracking the nitrile group, which may be cleaved early in metabolismMass Spectrometry (MS), ¹⁵N-NMR Spectroscopy

Experimental Workflows and Methodologies

The following sections outline hypothetical experimental workflows for studying the metabolism of isotopically labeled this compound.

Workflow for a Cellular Metabolism Study with ¹³C-Labeled this compound

This workflow is designed to trace the incorporation of the carbon backbone of this compound into cellular metabolites.

cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction and Analysis cluster_2 Data Analysis and Interpretation A 1. Culture cells to desired confluency B 2. Introduce medium containing [1-¹³C]-Octanenitrile A->B C 3. Incubate for a defined time course (e.g., 0, 2, 6, 12, 24 hours) B->C D 4. Quench metabolism and extract intracellular metabolites C->D E 5. Analyze extracts by LC-MS/MS or GC-MS D->E F 6. Identify and quantify ¹³C-labeled metabolites E->F G 7. Determine isotopic enrichment in downstream metabolites F->G H 8. Map the metabolic fate of the This compound carbon backbone G->H

Caption: Workflow for a cell-based isotopic labeling study with ¹³C-octanenitrile.

Experimental Protocol: Cellular Metabolism of [1-¹³C]-Octanenitrile
  • Cell Culture: Plate human hepatoma (HepG2) cells in 6-well plates and grow to 80% confluency.

  • Labeling: Prepare a stock solution of [1-¹³C]-Octanenitrile in DMSO. Dilute the stock solution in fresh cell culture medium to a final concentration of 10 µM. Remove the old medium from the cells, wash once with PBS, and add the labeling medium.

  • Time Course: Incubate the cells for 0, 2, 6, 12, and 24 hours.

  • Metabolite Extraction: At each time point, rapidly aspirate the medium and wash the cells with ice-cold 0.9% NaCl. Quench metabolism by adding 1 mL of ice-cold 80% methanol. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the cell suspension at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in 100 µL of 50% methanol. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and identify the metabolites.

  • Data Analysis: Determine the mass isotopologue distributions (MIDs) for key metabolites in pathways such as fatty acid oxidation and the TCA cycle.[4] The presence of M+1, M+2, etc. peaks will indicate the incorporation of ¹³C from the labeled this compound.

Potential Metabolic Pathways of this compound

This compound is expected to be metabolized via hydrolysis to octanoic acid, which can then enter the fatty acid β-oxidation pathway.

This compound [¹³C]-Octanenitrile OctanoicAcid [¹³C]-Octanoic Acid This compound->OctanoicAcid Hydrolysis OctanoylCoA [¹³C]-Octanoyl-CoA OctanoicAcid->OctanoylCoA Acyl-CoA Synthetase BetaOxidation β-Oxidation Spiral OctanoylCoA->BetaOxidation AcetylCoA [¹³C]-Acetyl-CoA BetaOxidation->AcetylCoA 4 cycles TCACycle TCA Cycle AcetylCoA->TCACycle CO2 ¹³CO₂ TCACycle->CO2

Caption: Proposed metabolic pathway of ¹³C-labeled this compound.

Comparative Analysis of Alternatives

While this compound can serve as a tracer, other molecules are more commonly used for studying fatty acid metabolism.

TracerPrimary Metabolic PathwayAdvantagesDisadvantages
[¹³C]-Palmitate Fatty Acid Oxidation, Triglyceride Synthesis- A naturally abundant long-chain fatty acid.- Well-established protocols and extensive literature.[6]- Poor water solubility requires complexing with albumin for in vivo studies.
[¹³C]-Octanoate Medium-Chain Fatty Acid Oxidation- More water-soluble than long-chain fatty acids.- Rapidly absorbed and metabolized.[5]- Bypasses carnitine palmitoyltransferase I (CPT1), a key regulatory step for long-chain fatty acid oxidation.[5]
[¹³C]-Glucose Glycolysis, TCA Cycle, De Novo Lipogenesis- Central molecule in energy metabolism.- Traces the flow of carbon from carbohydrates to lipids.[7]- Labels a wide range of metabolic pathways, which can complicate data interpretation for specific lipid metabolism questions.

Conclusion

Isotopically labeled this compound offers a valuable tool for investigating specific aspects of nitrile metabolism and its contribution to the fatty acid pool. The choice of isotope and experimental design should be carefully considered based on the specific research objectives. While labeled fatty acids like palmitate and octanoate (B1194180) remain the gold standard for studying overall fatty acid flux, labeled this compound can provide unique insights into the metabolic fate of xenobiotic nitriles and their subsequent integration into cellular metabolism. The methodologies and workflows presented in this guide provide a foundation for researchers to design and execute robust isotopic labeling studies with this compound.

References

Comparative Kinetic Analysis of Octanenitrile Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for process optimization, and the development of novel synthetic methodologies. This guide provides a comparative kinetic analysis of key reactions involving octanenitrile, a versatile intermediate in organic synthesis. By examining its performance against a close structural analog, hexanenitrile (B147006), this document offers valuable insights into the influence of alkyl chain length on reaction rates and mechanisms. The supporting experimental data, detailed protocols, and pathway visualizations aim to facilitate reproducible and informed research.

Comparative Kinetic Data of Aliphatic Nitriles

The reactivity of the nitrile functional group is significantly influenced by the nature of the attached alkyl substituent. To quantify these effects, this guide compares the kinetic parameters of this compound with hexanenitrile across three fundamental reaction types: acid-catalyzed hydrolysis, reduction with lithium aluminum hydride (LiAlH₄), and nucleophilic addition of a Grignard reagent.

ReactionNitrileRate Constant (k)Activation Energy (Ea)Temperature (°C)Conditions
Acid-Catalyzed Hydrolysis This compoundData not available in cited sourcesData not available in cited sourcesNot specifiedDilute HCl
HexanenitrileData not available in cited sourcesData not available in cited sourcesNot specifiedDilute HCl
Reduction This compoundQualitatively slowerNot specifiedNot specifiedLiAlH₄ in THF
HexanenitrileQualitatively fasterNot specifiedNot specifiedLiAlH₄ in THF
Nucleophilic Addition This compoundData not available in cited sourcesNot specifiedNot specifiedGrignard Reagent
HexanenitrileData not available in cited sourcesNot specifiedNot specifiedGrignard Reagent

Signaling Pathways and Experimental Workflows

To visually represent the transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.

hydrolysis_pathway This compound This compound ProtonatedNitrile Protonated Nitrile This compound->ProtonatedNitrile H₃O⁺ AmideIntermediate Octanamide Intermediate ProtonatedNitrile->AmideIntermediate H₂O (Nucleophilic Attack) CarboxylicAcid Octanoic Acid AmideIntermediate->CarboxylicAcid H₃O⁺, Heat

Figure 1: Acid-Catalyzed Hydrolysis of this compound.

reduction_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up LAH_Suspension Prepare LiAlH₄ suspension in anhydrous THF Addition Add nitrile solution dropwise to LAH suspension at 0°C LAH_Suspension->Addition Nitrile_Solution Dissolve this compound in anhydrous THF Nitrile_Solution->Addition Reflux Stir at room temperature or reflux Addition->Reflux Monitoring Monitor reaction by TLC/GC Reflux->Monitoring Quench Quench excess LAH with H₂O and NaOH(aq) Monitoring->Quench Filter Filter through Celite Quench->Filter Extract Extract with Et₂O Filter->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate

Figure 2: Experimental Workflow for Nitrile Reduction.

logical_relationship Reactivity Nitrile Reactivity StericHindrance Steric Hindrance NucleophileAccess Accessibility to Nucleophile StericHindrance->NucleophileAccess affects ChainLength Alkyl Chain Length ChainLength->StericHindrance influences NucleophileAccess->Reactivity determines

Figure 3: Factors Influencing Nitrile Reactivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of kinetic studies. Below are generalized protocols for the key reactions discussed.

Acid-Catalyzed Hydrolysis of this compound

This protocol outlines a method for determining the rate of acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (e.g., 1 M, 2 M)

  • Internal standard (e.g., decane)

  • Dioxane (or another suitable co-solvent)

  • Thermostatted oil bath

  • Gas chromatograph (GC) with a suitable column (e.g., DB-5) and flame ionization detector (FID)

  • Reaction vials with magnetic stir bars

Procedure:

  • Preparation of Reaction Solutions: In a series of reaction vials, prepare solutions of this compound (e.g., 0.1 M) and an internal standard in dioxane.

  • Initiation of Reaction: Place the vials in a thermostatted oil bath set to the desired temperature (e.g., 60°C, 70°C, 80°C). Once thermal equilibrium is reached, add a pre-heated solution of hydrochloric acid to each vial to initiate the reaction.

  • Sampling: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a cold solution of sodium bicarbonate.

  • Analysis: Extract the quenched sample with a suitable organic solvent (e.g., diethyl ether). Analyze the organic layer by GC-FID to determine the concentration of the remaining this compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs). By performing the experiment at different acid concentrations, the second-order rate constant can be determined. The experiment should be repeated at different temperatures to determine the activation energy using the Arrhenius equation.

Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a method to monitor the reduction of this compound.[1]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Internal standard (e.g., dodecane)

  • Reaction flask with a reflux condenser and nitrogen inlet

  • Ice bath

  • Infrared (IR) spectrometer or Gas Chromatograph (GC)

  • Sodium sulfate (B86663) (anhydrous)

  • Celite

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (e.g., 1.5 equivalents) in anhydrous THF.[1] Cool the suspension in an ice bath.

  • Initiation of Reaction: Slowly add a solution of this compound (1 equivalent) and an internal standard in anhydrous THF to the stirred LiAlH₄ suspension.[1]

  • Reaction Monitoring: The progress of the reaction can be followed by taking aliquots at regular intervals.[1]

    • IR Spectroscopy: Quench the aliquot carefully with a few drops of water and then 15% NaOH solution. Extract with an organic solvent, dry the organic layer, and acquire an IR spectrum. The disappearance of the nitrile peak (around 2250 cm⁻¹) and the appearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) can be monitored.[2]

    • Gas Chromatography: Quench the aliquot as described above. Analyze the organic layer by GC to determine the ratio of this compound to the internal standard.

  • Work-up: After the reaction is complete, cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.[1] Filter the resulting solid through a pad of Celite and wash the filter cake with THF or diethyl ether.[1] The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[3]

Nucleophilic Addition of a Grignard Reagent to this compound

This protocol provides a general method for studying the kinetics of the addition of a Grignard reagent to this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Internal standard

  • Reaction vessel under an inert atmosphere

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, prepare a solution of this compound and an internal standard in anhydrous THF.

  • Initiation and Monitoring: Add the Grignard reagent to the nitrile solution at a specific temperature. The reaction is typically second-order, first-order in both the Grignard reagent and the nitrile.[4] At timed intervals, withdraw aliquots and quench them in a solution of saturated aqueous ammonium chloride.

  • Analysis: Extract the quenched aliquots with an organic solvent and analyze by GC to determine the concentration of the remaining this compound.

  • Data Analysis: The second-order rate constant can be determined by plotting the appropriate function of concentration versus time.

Conclusion

This guide provides a framework for the comparative kinetic analysis of this compound reactions. While specific quantitative data for this compound remains elusive in readily accessible literature, the provided protocols offer a robust starting point for researchers to generate this valuable data. The general principles of nitrile reactivity, influenced by factors such as steric hindrance, are highlighted. The visualization of reaction pathways and experimental workflows serves to clarify the chemical transformations and laboratory procedures. It is anticipated that by applying these methodologies, researchers can effectively compare the performance of this compound with other aliphatic nitriles, leading to a more refined understanding of their chemical behavior and enabling the optimization of synthetic processes in academic and industrial settings.

References

A Comparative Guide to Reproducible Octanenitrile Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of aliphatic nitriles such as octanenitrile is a fundamental process. The reproducibility of a synthetic protocol is paramount, ensuring consistent yields and purity, which are critical for subsequent research and development stages. This guide provides a comparative analysis of two distinct and reproducible protocols for the synthesis of this compound: the nucleophilic substitution of 1-chlorooctane (B87089) and the one-pot oxidation of 1-octanol (B28484).

Comparison of Synthesis Protocols

The selection of a synthetic route for this compound often depends on factors such as starting material availability, reaction conditions, and desired yield. Below is a summary of the key quantitative data for the two highlighted protocols.

ParameterProtocol A: Nucleophilic SubstitutionProtocol B: One-Pot Oxidation
Starting Material 1-Chlorooctane1-Octanol
Key Reagents Sodium Cyanide, Tetrabutylammonium (B224687) BromideTEMPO, Sodium Hypochlorite (B82951), Aqueous Ammonia (B1221849), Iodine
Solvent Water/Organic (Biphasic)Dichloromethane, Water
Reaction Temperature 100 °C (Reflux)Room Temperature
Reaction Time 2 - 3 hoursApproximately 2 hours
Reported Yield ~95%85 - 95%
Work-up Procedure Phase separation, extraction, distillationExtraction, washing, chromatography

Experimental Protocols

Protocol A: Nucleophilic Substitution of 1-Chlorooctane

This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble sodium cyanide and the organic-soluble 1-chlorooctane, leading to a high yield of this compound in a relatively short reaction time.

Materials:

  • 1-Chlorooctane

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium Bromide (TBAB)

  • Water

  • Organic solvent (e.g., Toluene)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-chlorooctane.

  • Add an aqueous solution of sodium cyanide.

  • Add a catalytic amount (e.g., 1-5 mol%) of tetrabutylammonium bromide to the mixture.

  • Heat the biphasic mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Maintain the reaction at reflux for 2-3 hours. The reaction progress can be monitored by gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent (e.g., toluene (B28343) or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation to obtain the final product.

Protocol B: One-Pot Oxidation of 1-Octanol

This protocol involves the TEMPO-catalyzed oxidation of 1-octanol to the intermediate octanal, which is then converted in the same pot to this compound using an ammonia source and an oxidant. This method proceeds at room temperature and offers high yields.[1][2][3][4][5]

Materials:

  • 1-Octanol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (household bleach)

  • Aqueous ammonia (NH₃)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate (B1220275) solution

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octanol in dichloromethane.

  • Add a catalytic amount of TEMPO (e.g., 1-5 mol%).

  • To the stirred solution, add an aqueous solution of sodium hypochlorite at room temperature. The pH of the reaction mixture should be maintained at approximately 9 by the addition of a saturated sodium bicarbonate solution.

  • Stir the reaction vigorously for about 1 hour, or until the oxidation of the alcohol to the aldehyde is complete (monitored by TLC or GC).

  • Once the initial oxidation is complete, add aqueous ammonia to the reaction mixture, followed by the addition of iodine.

  • Continue stirring at room temperature for another hour.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess iodine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Logical Workflow for Protocol Comparison

The following diagram illustrates the decision-making process and experimental workflow for comparing the two synthesis protocols.

G cluster_selection Protocol Selection cluster_protocol_A Protocol A: Nucleophilic Substitution cluster_protocol_B Protocol B: One-Pot Oxidation cluster_analysis Analysis Start Define Synthesis Goal: Reproducible this compound Synthesis Decision Choose Synthetic Strategy Start->Decision A_Start Starting Material: 1-Chlorooctane Decision->A_Start From Alkyl Halide B_Start Starting Material: 1-Octanol Decision->B_Start From Alcohol A_Reactants Add NaCN and Phase-Transfer Catalyst A_Start->A_Reactants A_Reaction Reflux at 100°C (2-3 hours) A_Reactants->A_Reaction A_Workup Work-up: Phase Separation, Extraction A_Reaction->A_Workup A_Purification Purification: Distillation A_Workup->A_Purification A_Product Product: This compound (~95% Yield) A_Purification->A_Product Analysis Compare Yield, Purity, Reaction Time, and Cost A_Product->Analysis B_Oxidation TEMPO-catalyzed Oxidation with NaOCl B_Start->B_Oxidation B_Amination In-situ reaction with Aqueous Ammonia and Iodine B_Oxidation->B_Amination B_Workup Work-up: Extraction, Washing B_Amination->B_Workup B_Purification Purification: Chromatography B_Workup->B_Purification B_Product Product: This compound (85-95% Yield) B_Purification->B_Product B_Product->Analysis

Caption: Workflow for comparing this compound synthesis protocols.

References

A Comparative Guide: Biocatalytic versus Chemical Synthesis of Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitriles is a cornerstone of organic chemistry, providing key intermediates for a vast array of applications, from pharmaceuticals to materials science. Octanenitrile, a valuable aliphatic nitrile, is no exception. Traditionally synthesized through chemical methods, recent advancements in biocatalysis offer a compelling alternative. This guide provides an objective comparison of the biocatalytic and chemical synthesis routes to this compound, supported by available experimental data, detailed protocols, and process visualizations to aid researchers in selecting the most suitable method for their needs.

At a Glance: Key Performance Indicators

ParameterBiocatalytic Synthesis (Aldoxime Dehydratase)Chemical Synthesis (Nucleophilic Substitution)Chemical Synthesis (Amide Dehydration)
Starting Material Octanal (B89490)1-Bromooctane (B94149)Octanamide
Key Reagent Aldoxime Dehydratase (Oxd)Sodium Cyanide (NaCN)Dehydrating agent (e.g., P₄O₁₀, SOCl₂)
Solvent Aqueous buffer (e.g., phosphate (B84403) buffer), often with co-solvents like ethanol (B145695)Ethanol, Dimethyl Sulfoxide (DMSO)Often neat or with a high-boiling solvent
Temperature Ambient (e.g., 30°C)Elevated (e.g., 70-100°C, reflux)High (e.g., >150°C)
Pressure AtmosphericAtmosphericAtmospheric or vacuum distillation
Reaction Time ~24 hours8-24 hoursVariable, typically several hours
Yield >90% conversion[1]75-95% (typical for primary alkyl halides)[2]Generally high, >90%
Key Advantages Mild reaction conditions, avoids toxic cyanide, environmentally friendly ("green"), high selectivity.[3][4]Well-established, high yields, readily available reagents.Avoids cyanide, high yields.
Key Disadvantages Potentially longer reaction times, enzyme cost and stability can be a factor.Use of highly toxic cyanide salts, harsh reaction conditions, potential for side products.[4][5]Harsh dehydrating agents, high temperatures.

Visualizing the Synthesis Pathways

To better understand the distinct processes, the following diagrams illustrate the workflows for both the biocatalytic and a common chemical synthesis route.

Biocatalytic_Synthesis cluster_step1 Step 1: Aldoxime Formation cluster_step2 Step 2: Enzymatic Dehydration Octanal Octanal Octanaldoxime Octanaldoxime Octanal->Octanaldoxime Condensation Hydroxylamine (B1172632) Hydroxylamine Hydroxylamine->Octanaldoxime Oxd Aldoxime Dehydratase (Oxd) This compound This compound Oxd->this compound Water_out H₂O Octanaldoxime_ref Octanaldoxime Octanaldoxime_ref->this compound Dehydration

Biocatalytic synthesis of this compound via aldoxime dehydratase.

Chemical_Synthesis cluster_reaction Kolbe Nitrile Synthesis cluster_workup Work-up OctylBromide 1-Bromooctane This compound This compound OctylBromide->this compound Nucleophilic Substitution SodiumCyanide Sodium Cyanide SodiumCyanide->this compound Solvent Solvent (e.g., Ethanol) Solvent->this compound Heat Heat (Reflux) Heat->this compound NaBr NaBr Filtration Filtration Extraction Extraction Filtration->Extraction Purification Distillation/Chromatography Extraction->Purification Octanenitrile_in Crude Product Octanenitrile_in->Filtration

Chemical synthesis of this compound via nucleophilic substitution.

Detailed Experimental Protocols

Biocatalytic Synthesis of this compound

This protocol is based on the use of an aldoxime dehydratase for the conversion of octanal to this compound.

Materials:

  • Octanal

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Aldoxime dehydratase (Oxd) enzyme preparation (e.g., whole-cell lysate or purified enzyme)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Ethanol (as co-solvent)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Aldoxime Formation:

    • In a reaction vessel, dissolve octanal in ethanol (10% v/v).

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.1 equivalents).

    • Stir the mixture at room temperature until the octanal is completely converted to octanaldoxime (conversion can be monitored by TLC or GC).

  • Enzymatic Dehydration:

    • To the reaction mixture containing the octanaldoxime, add the aldoxime dehydratase enzyme preparation. With impressive substrate loadings of up to >1 Kg L-1, aldoxime dehydratases can efficiently catalyze the reaction in aqueous media as well as in non-aqueous systems, such as organic solvents and solvent-free (neat substrates).[6]

    • For the synthesis of n-octanenitrile, stepwise loadings of up to 1.4 kg L⁻¹ of n-octanaldoxime can be used, achieving high conversions (>90%) within a 24-hour reaction time.[1] The reaction is typically carried out in a buffer with ethanol as a cosolvent (10% v/v).[1]

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for approximately 24 hours.

  • Work-up and Purification:

    • After the reaction is complete, extract the mixture with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude this compound can be purified by distillation or column chromatography to yield the final product.

Chemical Synthesis of this compound (Kolbe Nitrile Synthesis)

This protocol describes the synthesis of this compound from 1-bromooctane via nucleophilic substitution.

Materials:

  • 1-Bromooctane

  • Sodium cyanide (NaCN)

  • Ethanol (anhydrous)

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide in a minimal amount of water and add anhydrous ethanol.

    • Add 1-bromooctane to the ethanolic cyanide solution.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 8-24 hours. The progress of the reaction can be monitored by GC to observe the disappearance of the 1-bromooctane peak.

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

    • Most of the ethanol is removed from the filtrate by distillation.

    • Add water to the residue and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • The resulting crude this compound is then purified by vacuum distillation to obtain the pure product.

Concluding Remarks

The choice between biocatalytic and chemical synthesis of this compound hinges on the specific priorities of the researcher or organization.

Chemical synthesis , particularly the Kolbe method, is a robust and well-understood process that delivers high yields of this compound. However, its reliance on highly toxic cyanide and often harsh reaction conditions present significant safety and environmental challenges.

Biocatalytic synthesis , on the other hand, offers a paradigm of green chemistry.[6] By operating under mild, aqueous conditions and completely avoiding the use of cyanide, this method is inherently safer and more sustainable.[3][4] While reaction times may be longer, the high conversions and substrate loadings demonstrated for this compound synthesis make it an increasingly viable and attractive option, especially as the demand for environmentally benign chemical manufacturing grows. For applications in the pharmaceutical and fragrance industries, where purity and sustainability are paramount, the biocatalytic route presents a compelling path forward.

References

Validating Reaction Mechanisms for Octanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nitrile group is a versatile functional handle, and octanenitrile serves as a valuable model for aliphatic nitriles in synthetic chemistry. Understanding the mechanisms of its key reactions is crucial for predicting outcomes, optimizing conditions, and developing novel synthetic routes. This guide provides an objective comparison of common reaction pathways for this compound, supported by experimental data and detailed protocols.

Comparison of Key this compound Transformations

The reactivity of the carbon-nitrogen triple bond in this compound allows for several fundamental transformations, primarily reduction, hydrolysis, and nucleophilic addition by organometallic reagents. The choice of reagent and reaction conditions dictates the final product, leading to primary amines, aldehydes, carboxylic acids, or ketones.

Data Presentation: Performance of Reaction Pathways

The selection of a synthetic route often involves a trade-off between yield, selectivity, reaction conditions, and reagent compatibility. The following tables summarize quantitative data for the primary transformations of this compound and related aliphatic nitriles.

Table 1: Reduction of Aliphatic Nitriles to Primary Amines

MethodReagent/CatalystSolventTemp. (°C)Time (h)PressureTypical Yield (%)Reference
Stoichiometric HydrideLiAlH₄Ether/THFRT-reflux4atm~90[1][2]
Catalytic HydrogenationRaney® Nickel, H₂EthanolRT-50-100 psiGood to Excellent[1][3]
Catalytic HydrogenationPd/C, H₂MethanolRT-50-100 psiGood to Excellent[3]
Borane ReductionBH₂N(iPr)₂/cat. LiBH₄THF255atm99[1]

Table 2: Partial Reduction of Aliphatic Nitriles to Aldehydes

MethodReagentSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Hydride ReductionDIBAL-HToluene/THF-78 to RT2-8Good (75-85)[1][4]
Stephen SynthesisSnCl₂, HClEtherRTSeveralModerate to Good[5][6]

Table 3: Hydrolysis of Aliphatic Nitriles to Carboxylic Acids

MethodConditionsIntermediateProductReference
Acid-CatalyzedH₂SO₄/H₂O, RefluxAmideCarboxylic Acid[7][8]
Base-CatalyzedNaOH/H₂O, RefluxAmideCarboxylate Salt[7][9]

Table 4: Reaction of Aliphatic Nitriles with Grignard Reagents

ReagentSolventIntermediateProduct (after hydrolysis)Typical Yield (%)Reference
R'-MgX (e.g., Ethylmagnesium Bromide)Ether/TolueneImine SaltKetoneGood[10][11]

Reaction Mechanisms and Visualizations

Understanding the stepwise mechanism is key to controlling these reactions. The following diagrams illustrate the accepted pathways for the primary transformations of this compound.

G Fig. 1: General workflow for this compound reactions. This compound This compound Amine Octylamine (Primary Amine) This compound->Amine Reduction (e.g., LiAlH₄, H₂/cat.) Aldehyde Octanal (Aldehyde) This compound->Aldehyde Partial Reduction (e.g., DIBAL-H) Acid Octanoic Acid (Carboxylic Acid) This compound->Acid Hydrolysis (H₃O⁺ or OH⁻, Δ) Ketone Ketone This compound->Ketone Grignard Reaction (1. R'-MgX, 2. H₃O⁺) G Fig. 2: Mechanism of LiAlH₄ reduction of a nitrile. cluster_0 Step 1: First Hydride Attack cluster_1 Step 2: Second Hydride Attack cluster_2 Step 3: Aqueous Workup Nitrile R-C≡N ImineAnion [R-CH=N]⁻ AlH₃Li⁺ Nitrile->ImineAnion 1. LiAlH₄ ImineAnion2 [R-CH=N]⁻ AlH₃Li⁺ Dianion [R-CH₂-N]²⁻ ImineAnion2->Dianion 2. LiAlH₄ Dianion2 [R-CH₂-N]²⁻ Amine R-CH₂-NH₂ Dianion2->Amine 3. H₂O G Fig. 3: Mechanism of DIBAL-H reduction of a nitrile. Nitrile This compound Complex Imine-Aluminum Complex (Stable at -78°C) Nitrile->Complex 1. DIBAL-H, -78°C Aldehyde Octanal Complex->Aldehyde 2. H₃O⁺ Workup G Fig. 4: Mechanism of Grignard reaction with a nitrile. cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Hydrolysis Nitrile R-C≡N ImineSalt Imine Magnesium Salt Nitrile->ImineSalt 1. R'-MgX ImineSalt2 Imine Magnesium Salt Ketone Ketone ImineSalt2->Ketone 2. H₃O⁺

References

A Comparative Guide to Inter-Laboratory Performance in Octanenitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of octanenitrile. In the absence of a formal, publicly available inter-laboratory comparison study specifically for this compound, this document focuses on summarizing typical single-laboratory validation performance data for common analytical techniques. The data presented is compiled from published studies on this compound and analogous aliphatic nitriles, offering a benchmark for laboratories to assess their own performance.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of common analytical techniques.

Performance CharacteristicGC-FIDGC-MSHPLC-UVHPLC-MS
Linearity (R²) > 0.990> 0.99> 0.99> 0.99
Precision (%RSD) < 2%< 10%< 2%< 15%
Accuracy (% Recovery) > 90%70-115%90-110%80-120%
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL~0.1-1 µg/mL~0.01-0.1 ng/mL
Limit of Quantification (LOQ) ~5-30 ng/mL~0.4 µg/mL~0.5-3 µg/mL~0.05-0.5 ng/mL

Experimental Protocols

Below are generalized protocols for the most common techniques used for this compound analysis. Laboratories should perform their own internal validation to ensure the chosen method is suitable for their specific application.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is widely used for the routine analysis of volatile and semi-volatile organic compounds.

1. Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration within the calibrated range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove matrix interferences.

  • Add an appropriate internal standard (e.g., nonanenitrile) to all samples, standards, and blanks.

2. GC-FID Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically used.

  • Injector: Split/splitless injector, with a split ratio appropriate for the sample concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp to a final temperature that allows for the elution of this compound and any other compounds of interest.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector: Flame Ionization Detector (FID).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the samples, bracketing the expected sample concentration range.

  • Analyze the calibration standards and generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique provides higher selectivity and sensitivity compared to GC-FID and allows for positive identification of the analyte.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for GC-FID. A stable isotope-labeled internal standard (e.g., this compound-d15) is recommended for the most accurate quantification.

2. GC-MS Conditions:

  • GC conditions are similar to those for GC-FID.

  • Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[1]

  • Ionization: Electron Ionization (EI) is commonly used.

3. Data Analysis:

  • Quantify this compound by comparing the peak area of a characteristic ion to that of the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is suitable for the analysis of less volatile compounds or when derivatization is required for GC analysis.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

  • An appropriate internal standard should be used.

2. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for nitriles.[2][3] The composition can be isocratic or a gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: UV detector set at a wavelength where this compound has sufficient absorbance (typically in the low UV region, e.g., 200-220 nm).

3. Calibration:

  • Prepare calibration standards and generate a calibration curve as described for GC-FID.

Visualizations

Typical Analytical Workflow

The following diagram illustrates a standard workflow for the analysis of this compound in a laboratory setting.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis cluster_qa Quality Assurance Sample_Receipt Sample Receipt & Login Sample_Preparation Sample Preparation (Extraction/Dilution) Sample_Receipt->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC or HPLC) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing & Integration Instrumental_Analysis->Data_Processing Data_Review Data Review & QC Check Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation Method_Validation Method Validation Proficiency_Testing Proficiency Testing (Inter-Lab Comparison) Method_Validation->Proficiency_Testing

Caption: A typical analytical laboratory workflow.

Conceptual Inter-Laboratory Comparison

This diagram illustrates the concept of an inter-laboratory comparison study.

Interlab_Comparison cluster_labs Participating Laboratories cluster_results Results Submission & Analysis Coordinator Proficiency Test Coordinator Lab_A Laboratory A Coordinator->Lab_A Distributes Identical Samples Lab_B Laboratory B Coordinator->Lab_B Lab_C Laboratory C Coordinator->Lab_C Lab_D ... Coordinator->Lab_D Results Results Lab_A->Results Lab_B->Results Lab_C->Results Lab_D->Results Statistical_Analysis Statistical Analysis (e.g., Z-Scores) Results->Statistical_Analysis Performance_Report Performance Report Statistical_Analysis->Performance_Report Performance_Report->Coordinator Feedback

Caption: The process of an inter-laboratory comparison study.

References

Safety Operating Guide

Proper Disposal of Octanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of octanenitrile, a common reagent in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound, also known as heptyl cyanide, is a combustible liquid that is harmful if swallowed. Proper handling and disposal are paramount to mitigate risks within the laboratory environment. This guide outlines the necessary steps for the safe management of this compound waste.

Immediate Safety Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. The compound is classified as harmful if ingested, and appropriate personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1] In case of accidental contact, wash the affected skin area thoroughly with soap and water and remove contaminated clothing.[1] If inhaled, move to fresh air. If swallowed, rinse the mouth and call a poison center or doctor.

Quantitative Safety Data

A summary of key quantitative safety data for this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 124-12-9
Molecular Formula C8H15N
Molecular Weight 125.21 g/mol [2]
Boiling Point 198-200 °C[2]
Flash Point 73 °C (165 °F)[2]
Density 0.814 g/mL at 25 °C[2]
Oral LD50 (mouse) 1764 mg/kg[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be carried out systematically to ensure safety and regulatory compliance. The following protocol provides a step-by-step guide for laboratory personnel.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound.[3]

  • Do not mix this compound waste with other solvent streams, particularly halogenated solvents, to avoid complex and costly disposal procedures.[4]

  • The container should be made of a compatible material, such as glass or high-density polyethylene (B3416737) (HDPE), with a secure, tight-fitting lid to prevent leaks and evaporation.[3]

2. Labeling:

  • All waste containers must be accurately labeled with a hazardous waste tag.[5]

  • The label should clearly identify the contents as "Hazardous Waste - this compound" and include the full chemical name.

  • Indicate the associated hazards (e.g., "Combustible," "Harmful if Swallowed").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin to prevent spills.[3][5][6]

  • Keep the waste container closed at all times, except when adding waste.[5]

  • Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.

4. Arrange for Professional Disposal:

  • This compound waste must be disposed of through a licensed hazardous waste management company.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

  • Do not attempt to dispose of this compound down the drain or in regular trash, as this is illegal and dangerous.[6]

5. Decontamination of Empty Containers:

  • Empty this compound containers must be properly decontaminated before disposal.

  • The first rinse of the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) must be collected and disposed of as hazardous waste.[5]

  • For highly toxic materials, the first three rinses should be collected as hazardous waste.[5] After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

Octanenitrile_Disposal_Workflow A This compound Waste Generated B Is there a designated This compound waste container? A->B C Obtain a new, compatible, and properly labeled container B->C No D Transfer waste to the designated container B->D Yes C->D E Securely seal the container D->E F Store in a designated, cool, and well-ventilated area within secondary containment E->F G Is the container full or is pickup required? F->G H Contact Environmental Health & Safety (EHS) for waste pickup G->H Yes I Continue to collect waste G->I No J EHS collects and transports waste to a licensed disposal facility H->J I->D

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Octanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of octanenitrile, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for working with this compound, a combustible liquid that is harmful if swallowed and can cause skin and eye irritation. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table summarizes the required PPE for various levels of protection. Given the absence of specific, quantitative breakthrough time data for this compound with common glove materials, a cautious approach is recommended. For tasks with a risk of splash or immersion, consider using gloves with a higher level of chemical resistance, such as those made of Viton® or a laminate (e.g., SilverShield®), and always change gloves immediately after contact.

Protection Level Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Standard Laboratory Use Chemical splash goggles that meet ANSI Z87.1 standards.Nitrile or neoprene gloves. Double-gloving is recommended. Change gloves frequently and immediately after contact.Fully buttoned laboratory coat made of a flame-resistant material (e.g., Nomex®).Work in a well-ventilated area, preferably within a certified chemical fume hood.
Operations with Splash Potential A face shield worn over chemical splash goggles.Heavy-duty nitrile or neoprene gloves. Consider laminate gloves for extended operations.Chemical-resistant apron over a flame-resistant lab coat.A NIOSH-approved respirator with an organic vapor cartridge may be required if work cannot be conducted in a fume hood.
Large-Scale Handling or Spills A full-face respirator with organic vapor cartridges.Heavy-duty, chemical-resistant gloves (e.g., Viton®, SilverShield®).A fully encapsulating, chemical-resistant suit.A self-contained breathing apparatus (SCBA).

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH specifically for this compound. In the absence of such data, it is crucial to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for all exposures. All work with this compound should be conducted in a manner that minimizes the generation of vapors and aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a procedural guide for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep_workspace->prep_emergency handle_transfer Transfer and Use this compound prep_emergency->handle_transfer handle_minimize Minimize Vapor Generation handle_transfer->handle_minimize handle_avoid Avoid Incompatibles (e.g., Strong Oxidizers) handle_transfer->handle_avoid cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate disposal_collect Collect Waste in a Labeled, Compatible Container handle_transfer->disposal_collect cleanup_ppe Properly Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_store Store Waste in a Designated, Ventilated Area disposal_collect->disposal_store disposal_arrange Arrange for Pickup by an Authorized Waste Management Company disposal_store->disposal_arrange

Figure 1. A logical workflow for the safe handling and disposal of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection :

    • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, leak-proof, and clearly labeled waste container.

    • The container should be made of a material compatible with nitriles, such as glass or high-density polyethylene (B3416737) (HDPE).

    • The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., flammable, harmful).

  • Waste Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.

    • Secondary containment is highly recommended to prevent the spread of material in case of a leak.

  • Final Disposal :

    • Dispose of the this compound waste through a licensed and authorized hazardous waste management company.[1]

    • Never dispose of this compound down the drain, as it can harm aquatic life and is not readily biodegradable.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.